(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
(3S)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLPIVZNYJKKDM-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88466-74-4 | |
| Record name | 88466-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid, also known as (S)-N-Cbz-nipecotic acid, is a valuable chiral building block in medicinal chemistry and pharmaceutical development.[1][2] Its rigid piperidine scaffold is a common motif in a variety of biologically active molecules, including inhibitors of γ-aminobutyric acid (GABA) uptake.[3][4] This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, grounded in established chemical principles. We will delve into the strategic considerations behind the chosen synthetic route, offer a step-by-step experimental procedure, and discuss critical aspects of purification, characterization, and safety.
Introduction: The Significance of (S)-N-Cbz-Nipecotic Acid
The piperidine ring is a privileged structure in drug discovery, frequently incorporated into compounds targeting the central nervous system.[2] (S)-Nipecotic acid, a derivative of piperidine, has garnered significant interest due to its biological activity, particularly as an inhibitor of GABA transporters (GATs).[3][5] The introduction of a benzyloxycarbonyl (Cbz) protecting group onto the piperidine nitrogen serves two primary purposes: it modulates the compound's reactivity for subsequent synthetic transformations and often aids in purification due to the increased crystallinity of the protected product.[6] The synthesis of the specific (S)-enantiomer is crucial, as biological activity is often stereospecific.[7][8]
This guide focuses on a robust and widely applicable method for the synthesis of this compound, proceeding from the commercially available starting material, (S)-piperidine-3-carboxylic acid.
Synthetic Strategy: The Schotten-Baumann Reaction
The core of this synthesis is the protection of the secondary amine of (S)-piperidine-3-carboxylic acid using benzyl chloroformate (Cbz-Cl). This reaction is a classic example of the Schotten-Baumann reaction, which is performed under alkaline conditions.[9]
The reaction mechanism involves the deprotonation of the amine by a base to form a more nucleophilic amide anion, which then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming the stable carbamate product. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6]
Caption: General overview of the Cbz protection reaction.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (S)-Piperidine-3-carboxylic acid | 129.16 | 5.00 g | 0.0387 | Starting material |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 9.76 g | 0.116 | Base (3.0 eq) |
| Deionized Water | 18.02 | 50 mL | - | Solvent |
| Tetrahydrofuran (THF) | 72.11 | 25 mL | - | Co-solvent |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 7.25 g (6.0 mL) | 0.0426 | Protecting group reagent (1.1 eq) |
| Diethyl Ether | 74.12 | 2 x 25 mL | - | For extraction |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - | For acidification |
| Ethyl Acetate | 88.11 | 3 x 50 mL | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-piperidine-3-carboxylic acid (5.00 g, 0.0387 mol) and sodium bicarbonate (9.76 g, 0.116 mol) in a mixture of deionized water (50 mL) and tetrahydrofuran (25 mL).[9] Cool the resulting solution to 0 °C in an ice-water bath.
-
Rationale: The use of a biphasic solvent system (water/THF) helps to dissolve both the polar starting material and the less polar benzyl chloroformate. Sodium bicarbonate is a mild base, which is effective in neutralizing the generated HCl without promoting significant hydrolysis of the benzyl chloroformate or racemization of the chiral center.[10][11]
-
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (6.0 mL, 0.0426 mol) dropwise over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.[12]
-
Rationale: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. Maintaining a low temperature minimizes the hydrolysis of the benzyl chloroformate.[12]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Removal of Excess Cbz-Cl: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 25 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities.[12] Discard the organic layers.
-
Rationale: This washing step is important for simplifying the subsequent purification.
-
-
Acidification: Cool the aqueous layer in an ice-water bath and carefully acidify it to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. A white precipitate of the product should form.
-
Rationale: Acidification protonates the carboxylate group, rendering the product less soluble in the aqueous phase and causing it to precipitate.[13]
-
-
Extraction of the Product: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the Cbz-protected amino acid from the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate.[14] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a white solid or a viscous oil.
Caption: Step-by-step experimental workflow for the synthesis.
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white crystalline solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the benzylic protons of the Cbz group (a singlet around 5.1-5.2 ppm) and the protons of the piperidine ring.[15][16][17]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carbamate and carboxylic acid.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₁₄H₁₇NO₄, MW: 263.29 g/mol ).[18]
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, a lachrymator, and toxic upon inhalation.[19][20][21][22][23] It is also moisture-sensitive. Handle with extreme care under an inert atmosphere if possible.[21] In case of skin contact, flush immediately with copious amounts of water.[19]
-
Sodium Bicarbonate: While generally considered safe, avoid inhaling the dust.[10] In the context of this reaction, it will generate carbon dioxide gas upon neutralization of acid, so ensure adequate venting.[11][24]
-
Hydrochloric Acid: A corrosive acid. Handle with care to avoid skin and eye contact.
-
Organic Solvents (THF, Diethyl Ether, Ethyl Acetate): These are flammable liquids. Keep away from ignition sources.[22]
Conclusion
The protocol detailed in this guide provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described experimental procedures and safety precautions, researchers can confidently prepare this important chiral building block for applications in drug discovery and development.
References
- 1. 88466-74-4|this compound|BLD Pharm [bldpharm.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. orgsyn.org [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Nipecotic acid(498-95-3) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. chemos.de [chemos.de]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. Sodium Bicarbonate Synthesis Lab - 839 Words | Bartleby [bartleby.com]
The Strategic Value of (S)-1-Cbz-piperidine-3-carboxylic acid in Synthesis
An In-Depth Technical Guide to (S)-1-Cbz-piperidine-3-carboxylic acid: Properties, Structure, and Application
This guide provides an in-depth analysis of (S)-1-Cbz-piperidine-3-carboxylic acid, a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique conformational constraints and bifunctional nature make it a valuable scaffold in the synthesis of complex molecular architectures and pharmacologically active agents. This document moves beyond a simple datasheet to offer field-proven insights into its chemical properties, structural nuances, and practical applications, grounded in established scientific principles.
(S)-1-Cbz-piperidine-3-carboxylic acid, also known as (S)-N-Benzyloxycarbonyl-nipecotic acid, belongs to a class of constrained amino acid analogues. The piperidine ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] The introduction of a chiral center at the 3-position provides a three-dimensional vector for probing the steric and electronic requirements of biological targets, which is crucial for enhancing potency and selectivity.[2]
The benzyloxycarbonyl (Cbz or Z) group serves as a robust and readily cleavable protecting group for the piperidine nitrogen. This allows for the selective functionalization of the carboxylic acid moiety, most commonly through amide bond formation, without interference from the secondary amine. Its stability under a range of reaction conditions, followed by its clean removal via catalytic hydrogenation, makes it a cornerstone of peptide and medicinal chemistry.[3]
Physicochemical and Structural Properties
The compound typically presents as a white to off-white solid, with a melting point recorded between 100-101°C.[4][5] Its molecular structure dictates its physical and chemical behavior, which is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₄ | [4][6] |
| Molecular Weight | 263.29 g/mol | [4][6] |
| CAS Number | 88466-74-4 | [4][6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 100-101 °C | [4] |
| pKa (Predicted) | 4.48 ± 0.20 | [4] |
| Density (Predicted) | 1.265 g/cm³ | [4] |
| IUPAC Name | (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | [7] |
Molecular Structure Diagram
The structure combines a saturated piperidine heterocycle, a carboxylic acid, and an N-Cbz protecting group. The (S)-stereochemistry at the C3 position is a critical feature for its application in chiral synthesis.
Caption: 2D structure of (S)-1-Cbz-piperidine-3-carboxylic acid.
Spectroscopic Profile and Structural Elucidation
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the carboxylic acid and the carbamate (Cbz) functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected from approximately 2500-3300 cm⁻¹. This breadth is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.
-
C-H Stretch (Aliphatic & Aromatic): Sharp peaks are expected between 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and just above 3000 cm⁻¹ for the aromatic C-H bonds of the benzyl group.
-
C=O Stretch (Carbonyls): Two distinct, strong, and sharp peaks are predicted in the carbonyl region. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the carbamate C=O stretch is found at a slightly higher wavenumber, around 1680-1700 cm⁻¹. The presence of two peaks in this region is a key diagnostic feature.
-
C-O Stretch: A strong absorption between 1200-1300 cm⁻¹ is expected for the C-O single bond of the carboxylic acid and carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 10-12 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its chemical shift can be variable and it is exchangeable with D₂O.
-
δ 7.30-7.40 ppm (5H, multiplet): The five aromatic protons of the benzyl group of the Cbz protector.
-
δ 5.15 ppm (2H, singlet): The benzylic methylene protons (-O-CH₂ -Ph) of the Cbz group. The singlet nature arises from the lack of adjacent protons.
-
δ 1.5-4.2 ppm (~9H, complex multiplets): The nine protons on the piperidine ring. Due to the conformational rigidity of the ring and the presence of the chiral center, these protons are diastereotopic and will exhibit complex splitting patterns. The protons alpha to the nitrogen (C2 and C6) and the proton alpha to the carboxyl group (C3) are expected to be the most downfield within this range.
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ ~175-180 ppm: The carbonyl carbon of the carboxylic acid.
-
δ ~155 ppm: The carbonyl carbon of the Cbz carbamate group.
-
δ ~136 ppm: The quaternary aromatic carbon of the benzyl group attached to the methylene.
-
δ ~127-129 ppm: The remaining five aromatic carbons of the benzyl group.
-
δ ~67 ppm: The benzylic methylene carbon (-O-C H₂-Ph).
-
δ ~25-50 ppm: The five carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2, C6) will be in the 40-50 ppm range, while the others (C3, C4, C5) will be further upfield.
Core Application: Amide Bond Formation in Synthesis
A primary application of (S)-1-Cbz-piperidine-3-carboxylic acid is its use as a building block in the synthesis of amides, peptidomimetics, and other complex molecules. The following protocol details a standard procedure for coupling this acid to a representative amine, L-Alanine methyl ester hydrochloride, using a modern coupling agent.
Workflow for Peptide Coupling
Caption: Standard workflow for coupling (S)-1-Cbz-piperidine-3-carboxylic acid.
Detailed Step-by-Step Protocol
Objective: To synthesize (S)-1-Cbz-3-((S)-1-methoxy-1-oxopropan-2-ylcarbamoyl)piperidine.
Materials:
-
(S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq)
-
L-Alanine methyl ester hydrochloride (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate, 1M HCl(aq), Saturated NaHCO₃(aq), Brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.05 eq), and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Activation and Neutralization: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the cold solution over 2 minutes. A slight color change may be observed.
-
Causality Explanation: Two equivalents of the hindered, non-nucleophilic base DIPEA are required: one to neutralize the hydrochloride salt of the amine, forming the free base in situ, and another to facilitate the HATU-mediated activation of the carboxylic acid. A slight excess ensures the reaction proceeds to completion.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Expertise Insight: HATU is a highly efficient, modern coupling reagent that minimizes racemization of the chiral center, a critical consideration when working with amino acid derivatives. It rapidly forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.
-
-
Monitoring: Check for the consumption of the starting acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl(aq) (to remove excess DIPEA), saturated NaHCO₃(aq) (to remove unreacted acid and the HOAt byproduct), and finally with brine (to reduce the water content in the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure dipeptide product.
This protocol represents a self-validating system. The success of each step (completion of reaction, removal of impurities) can be verified analytically by TLC and LC-MS, ensuring the integrity of the final product.
Conclusion and Future Outlook
(S)-1-Cbz-piperidine-3-carboxylic acid is more than a simple chemical reagent; it is a strategic tool for introducing conformational rigidity and chirality into molecular design. Its robust chemical nature and predictable reactivity make it an indispensable asset in the iterative process of drug discovery and development. As synthetic methodologies continue to advance, the application of such well-defined chiral building blocks will remain paramount in the quest for novel therapeutics with enhanced efficacy and safety profiles.
References
- 1. An alternative convenient synthesis of piperidazine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (S)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER CAS#: 88466-74-4 [amp.chemicalbook.com]
- 4. (S)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER | 88466-74-4 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1-Cbz-(3S)-3-piperidinecarboxylic acid 95% | CAS: 88466-74-4 | AChemBlock [achemblock.com]
- 7. researchgate.net [researchgate.net]
Elucidating the Molecular Architecture of (S)-N-Cbz-nipecotic Acid: A Senior Application Scientist's Field Guide
An In-Depth Technical Guide for Drug Development Professionals
Preamble: The "Why" Before the "How"
In the landscape of neuropharmacology and chiral synthesis, (S)-N-Cbz-nipecotic acid stands as a molecule of significant interest. As a protected derivative of (S)-nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, its structural integrity is paramount.[1][2] It serves as a critical chiral building block for the synthesis of more complex drug candidates, including anticonvulsants and agents for treating neurological disorders.[3][4] Consequently, an unambiguous and robust elucidation of its structure—spanning from atomic connectivity to absolute stereochemistry—is not merely an academic exercise. For researchers and drug development professionals, it is the foundational bedrock upon which all subsequent research, development, and regulatory submissions are built.
This guide eschews a simple recitation of procedures. Instead, it offers a strategic, field-proven workflow from the perspective of a senior application scientist. We will explore the causality behind each analytical choice, demonstrating how a multi-technique, orthogonal approach creates a self-validating system that ensures the highest degree of scientific integrity and trustworthiness. Our objective is to move from a sample vial containing a "white powder" to a fully confirmed, three-dimensional molecular structure with unassailable confidence.
Part 1: Foundational Analysis — Confirming the Molecular Blueprint
The initial phase of analysis focuses on answering the most fundamental questions: What is the elemental composition, and how are the atoms connected?
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Before delving into the intricacies of NMR, the first step is always to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
Expert Rationale: We select Electrospray Ionization (ESI) as the ionization source due to the polar nature of the carboxylic acid and the presence of the nitrogen atom, making it amenable to protonation. A Time-of-Flight (TOF) analyzer is chosen for its high mass accuracy (typically <5 ppm), which is essential for calculating a confident elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Analysis Mode: Acquire data in positive ion mode.
-
Data Acquisition: Scan a mass range appropriate for the expected molecule (e.g., m/z 100-500).
-
Interpretation: Identify the protonated molecular ion [M+H]⁺ and potentially the sodium adduct [M+Na]⁺. Use the instrument's software to calculate the elemental composition from the exact mass.
Data Presentation: HRMS Results
| Ion | Calculated m/z for C₁₄H₁₈NO₄⁺ ([M+H]⁺) | Found m/z | Mass Error (ppm) | Elemental Composition |
|---|
| [M+H]⁺ | 264.12303 | 264.12348 | 1.7 | C₁₄H₁₇NO₄ |
This data confirms the molecular formula is C₁₄H₁₇NO₄, providing the first piece of the structural puzzle.
Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint
IR spectroscopy provides a quick, non-destructive confirmation of key functional groups. The causality is simple: chemical bonds vibrate at specific frequencies when irradiated with infrared light.
Expert Rationale: This technique serves as a rapid sanity check. The presence or absence of characteristic peaks for the carboxylic acid and the carbamate (Cbz group) can immediately validate or refute the proposed structure.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acidic proton, often showing broadness due to hydrogen bonding.[5] |
| ~1710 (strong) | C=O stretch | Carboxylic Acid | Indicates the carbonyl of the acid, typically at a lower frequency due to dimerization.[5] |
| ~1690 (strong) | C=O stretch | Carbamate (Cbz) | Confirms the carbonyl of the protecting group. |
| ~1500-1450 | C=C stretch | Aromatic Ring | Indicates the presence of the benzyl group from the Cbz moiety. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed to create a self-validating network of correlations that unambiguously defines the molecular connectivity.
Caption: Logical workflow for NMR-based structure elucidation.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of (S)-N-Cbz-nipecotic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.[6][7]
-
Experiments: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.
Data Interpretation and Synthesis:
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (number of protons), and their neighboring protons through spin-spin splitting. The acidic proton typically appears as a broad singlet far downfield (>10 ppm).[5] The aromatic protons of the Cbz group appear around 7.3 ppm, while the piperidine ring protons are found in the aliphatic region (1.5-4.0 ppm).
-
¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbons of the acid and carbamate are distinct and appear downfield (~175 ppm and ~155 ppm, respectively).[6]
-
COSY (Correlation Spectroscopy): This is the first step in mapping connectivity. It reveals which protons are coupled (i.e., adjacent to each other). One can "walk" around the piperidine ring by following the cross-peaks from one proton signal to the next, confirming the cyclic structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal it is attached to. This provides definitive C-H assignments and validates the assignments made from 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the connectivity puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for confirming the placement of the Cbz group on the nitrogen (by observing a correlation from the Cbz CH₂ protons to the piperidine carbons at C2 and C6) and the position of the carboxyl group at C3.
Data Presentation: Representative NMR Assignments (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H to C) |
|---|---|---|---|
| C=O (Acid) | ~12 (br s, 1H) | ~178.0 | C3, C4 |
| C=O (Cbz) | - | ~155.0 | C2, C6, Cbz-CH₂ |
| Cbz-Ph | ~7.35 (m, 5H) | ~136.0, 128.5, 128.0, 127.8 | C=O (Cbz), Cbz-CH₂ |
| Cbz-CH₂ | ~5.15 (s, 2H) | ~67.0 | C=O (Cbz), Cbz-Ph, C2, C6 |
| C2 | ~4.0 (m, 1H), ~3.0 (m, 1H) | ~49.0 | C3, C4, C6, C=O (Cbz) |
| C3 | ~2.7 (m, 1H) | ~42.0 | C2, C4, C5, C=O (Acid) |
| C4 | ~1.9 (m, 1H), ~1.7 (m, 1H) | ~24.0 | C2, C3, C5, C6 |
| C5 | ~1.8 (m, 1H), ~1.6 (m, 1H) | ~28.0 | C3, C4, C6 |
| C6 | ~4.0 (m, 1H), ~3.0 (m, 1H) | ~45.0 | C2, C4, C5, C=O (Cbz) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The key is the pattern of correlations.
Caption: Key HMBC correlations confirming substituent positions.
Part 2: Stereochemical Integrity — Defining the (S)-Configuration
With the molecular skeleton confirmed, the final and most critical step for a chiral molecule is to verify its absolute stereochemistry and determine its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Standard
Chiral HPLC is the gold-standard technique for separating enantiomers and quantifying the enantiomeric excess (e.e.).
Expert Rationale: The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). By selecting an appropriate CSP and mobile phase, the two enantiomers will exhibit different retention times, allowing for their separation and quantification. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often highly effective for a wide range of chiral compounds.[8][9] Derivatization can sometimes be employed to enhance separation and detection.[10]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: A chiral column such as a CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) is a strong starting point.[11]
-
Mobile Phase: A typical normal-phase mobile phase would be a mixture of hexane and a polar alcohol like isopropanol (e.g., 80:20 v/v), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to ensure good peak shape for the carboxylic acid.[11]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Detection: Monitor the UV absorbance at a wavelength where the Cbz group absorbs strongly (e.g., 254 nm or 270 nm).[11]
-
Analysis:
-
Inject a racemic standard of N-Cbz-nipecotic acid to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of (S)-N-Cbz-nipecotic acid.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas: e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.
-
Data Presentation: Chiral HPLC Separation Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | CHIRALPAK® IC, 5 µm, 4.6 x 250 mm | Proven CSP for separating chiral acids. |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (80:20:0.1) | Balances retention and selectivity. TFA suppresses carboxylate ionization for better peak shape.[11] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | High sensitivity for the Cbz chromophore. |
| Retention Time (S) | ~10.2 min | (Hypothetical value for illustration) |
| Retention Time (R) | ~15.7 min | (Hypothetical value for illustration) |
Optical Rotation: The Classic Confirmation
Measurement of specific optical rotation is a classic, bulk property measurement that confirms the enantiomeric identity of the sample.
Expert Rationale: A non-zero optical rotation confirms that the sample is chiral and not a racemic mixture. The sign (+ or -) and magnitude of the rotation are characteristic of the specific enantiomer under defined conditions (concentration, solvent, wavelength, temperature). This provides authoritative grounding for the (S)-configuration.
Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the sample at a precisely known concentration (e.g., c=5 in H₂O).
-
Instrumentation: Use a calibrated polarimeter.
-
Measurement: Measure the observed rotation at the sodium D-line (589 nm) and 20°C.
-
Calculation: Calculate the specific rotation [α] and compare it to the literature value.
Data Presentation: Optical Rotation Data
| Parameter | Literature Value for (S)-(+)-Nipecotic Acid | Significance |
|---|
| Specific Rotation [α]²⁰D | +5 ± 1.5° (c=5 in H₂O)[2] | A measured value within this range confirms the sample is the dextrorotatory (S)-enantiomer. |
Note: The Cbz-protected form will have a different rotation value, which must be compared to a verified reference standard.
Conclusion: A Synthesis of Orthogonal Data
The structural elucidation of (S)-N-Cbz-nipecotic acid is a process of logical, sequential, and mutually reinforcing analytical steps.
Caption: Integrated workflow for complete structure elucidation.
We begin with HRMS to establish the correct elemental formula, corroborated by IR spectroscopy's confirmation of essential functional groups. This foundation allows for the confident interpretation of a suite of NMR experiments, which piece together the atomic connectivity in a definitive, puzzle-like fashion. Finally, chiral-specific techniques like HPLC and polarimetry provide the crucial third dimension, confirming the absolute (S)-configuration and its enantiomeric purity. Each step validates the last, culminating in a complete and trustworthy structural assignment that meets the rigorous standards of pharmaceutical development.
References
- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to (3S)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (CAS 88466-74-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (3S)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid, commonly known as Z-L-nipecotic acid, registered under CAS number 88466-74-4. This chiral piperidine derivative is a crucial building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of potent and selective gamma-aminobutyric acid (GABA) uptake inhibitors. The modulation of the GABAergic system is a cornerstone of neuropharmacology, with implications for a spectrum of neurological and psychiatric disorders. This document delves into the nuanced physicochemical characteristics of Z-L-nipecotic acid, its synthesis, and its strategic application in the development of novel therapeutics. Detailed experimental protocols and an exploration of its mechanism of action within the context of the GABAergic synapse are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Importance of Z-L-Nipecotic Acid in Neuroscience Drug Discovery
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a pivotal role in maintaining the delicate balance of neuronal excitability within the central nervous system (CNS). Dysregulation of GABAergic signaling is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, anxiety, and spasticity. Consequently, therapeutic strategies aimed at augmenting GABAergic transmission have been a focus of intensive research. One such strategy involves the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.
(3S)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (Z-L-nipecotic acid) has emerged as a key chiral intermediate in the synthesis of a class of potent GAT inhibitors. The inherent stereochemistry of this molecule is critical for the selective and high-affinity binding of its derivatives to GABA transporters. The benzyloxycarbonyl (Z or Cbz) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle for synthetic chemists, allowing for the introduction of diverse lipophilic moieties. This strategic modification is essential to overcome the poor blood-brain barrier permeability of the parent compound, nipecotic acid, a hydrophilic zwitterionic molecule. This guide will illuminate the foundational properties of Z-L-nipecotic acid and its application as a versatile scaffold in the rational design of next-generation CNS therapeutics.
Physicochemical Properties of Z-L-Nipecotic Acid
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its successful development. The following table summarizes the key physical and chemical characteristics of Z-L-nipecotic acid.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid | [1] |
| Synonyms | Z-L-Nipecotic acid, Z-L-Nip-OH, (S)-1-Cbz-piperidine-3-carboxylic acid | [1] |
| CAS Number | 88466-74-4 | [1] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| Appearance | White to yellow solid; white crystalline solid or powder | [1][2] |
| Melting Point | 100-101 °C | [1] |
| Boiling Point (Predicted) | 443.9 ± 45.0 °C | [1] |
| Density (Predicted) | 1.265 g/cm³ | [1] |
| pKa (Predicted) | 4.48 ± 0.20 | [2] |
| Solubility | Soluble in methanol, ketones, and alcohols. | [2][3] |
The GABAergic Synapse and the Mechanism of Action of Nipecotic Acid Derivatives
To appreciate the therapeutic potential of Z-L-nipecotic acid-derived compounds, it is essential to understand the dynamics of the GABAergic synapse. GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD) and is subsequently packaged into synaptic vesicles. Upon neuronal depolarization, GABA is released into the synaptic cleft, where it binds to and activates postsynaptic GABA receptors (GABA-A and GABA-B), leading to an inhibitory postsynaptic potential. The synaptic action of GABA is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Nipecotic acid and its lipophilic derivatives act as competitive inhibitors of these transporters, primarily GAT-1. By blocking GABA reuptake, these inhibitors increase the concentration and prolong the residence time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.
Synthetic Strategies and Experimental Protocols
Z-L-nipecotic acid serves as a versatile starting material for the synthesis of a wide array of GAT inhibitors. The general synthetic strategy involves the deprotection of the carboxylic acid group, followed by coupling with various amines or alcohols to introduce lipophilic side chains, and subsequent deprotection of the N-Cbz group to yield the final product or to allow for further modification at the nitrogen atom.
Representative Synthesis of a Nipecotic Acid Derivative
The following protocol outlines a general procedure for the amidation of ethyl piperidine-3-carboxylate (a derivative of nipecotic acid) with a carboxylic acid, a common step in the synthesis of GAT inhibitors.[4]
Objective: To synthesize an amide derivative of nipecotic acid.
Materials:
-
Ethyl piperidine-3-carboxylate
-
Carboxylic acid of interest (e.g., ferulic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, if necessary for solubility)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. If solubility is an issue, a minimal amount of DMF can be added.
-
Coupling Agent Addition: To the solution from step 1, add ethyl piperidine-3-carboxylate (1.1 eq.), DCC (1.2 eq.), and a catalytic amount of DMAP.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro GABA Uptake Inhibition Assay
The biological activity of newly synthesized nipecotic acid derivatives is typically evaluated using a GABA uptake inhibition assay in synaptosomal preparations or cell lines expressing specific GAT subtypes.
Objective: To determine the inhibitory potency (IC₅₀) of a test compound on GABA uptake.
Materials:
-
Rat brain synaptosomes or HEK293 cells stably expressing the desired GAT subtype.
-
[³H]GABA (radiolabeled GABA)
-
Test compound (nipecotic acid derivative)
-
Krebs-HEPES buffer
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Synaptosomes/Cells: Prepare a suspension of rat brain synaptosomes or cultured cells at a predetermined concentration in Krebs-HEPES buffer.
-
Incubation: Aliquot the cell/synaptosome suspension into microcentrifuge tubes. Add varying concentrations of the test compound and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Uptake: Initiate GABA uptake by adding a fixed concentration of [³H]GABA to each tube.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity retained by the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of GABA uptake, by non-linear regression analysis.
Spectroscopic Characterization
The structural elucidation and confirmation of Z-L-nipecotic acid and its derivatives are routinely performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of Z-L-nipecotic acid will show characteristic signals for the protons of the piperidine ring, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (around 10-12 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the piperidine ring, and the aromatic carbons. The carbonyl carbon of the carboxylic acid typically resonates in the range of 170-180 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of Z-L-nipecotic acid is characterized by a broad O-H stretching vibration of the carboxylic acid group (typically in the 2500-3300 cm⁻¹ region), a strong C=O stretching vibration of the carboxylic acid (around 1700-1730 cm⁻¹), and another strong C=O stretching vibration from the carbamate group (around 1680-1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural integrity.
Conclusion and Future Perspectives
(3S)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid is a cornerstone in the development of therapeutics targeting the GABAergic system. Its well-defined stereochemistry and synthetic versatility make it an invaluable tool for medicinal chemists. The continued exploration of novel derivatives of Z-L-nipecotic acid holds significant promise for the discovery of more potent, selective, and brain-penetrant GAT inhibitors. Such advancements could lead to improved treatments for a range of debilitating neurological and psychiatric conditions. This guide provides a foundational understanding of this important molecule, with the aim of facilitating and inspiring further innovation in the field of neuroscience drug discovery.
References
- 1. (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid | 78190-11-1 [m.chemicalbook.com]
- 4. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of (S)-1-Boc-piperidine-3-carboxylic Acid in Organic Solvents
Introduction
(S)-1-Boc-piperidine-3-carboxylic acid, also known as (S)-Boc-nipecotic acid, is a chiral heterocyclic building block of significant importance in pharmaceutical research and development.[1] Its rigid piperidine scaffold and carboxylic acid functionality make it a valuable component in the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its utility by allowing for controlled, selective reactions in multi-step syntheses.[1][2]
Understanding and controlling the solubility of this compound is a critical, non-trivial aspect of its application.[3] Poor solubility can hinder reaction kinetics, complicate purification processes, and pose significant challenges for formulation and bioavailability in later-stage drug development.[3][4] This guide provides a comprehensive overview of the solubility of (S)-1-Boc-piperidine-3-carboxylic acid in organic solvents, discusses the underlying physicochemical principles, and presents a robust experimental protocol for its determination.
Physicochemical Properties and Their Influence on Solubility
The solubility behavior of (S)-1-Boc-piperidine-3-carboxylic acid is dictated by its distinct molecular structure, which features both polar and nonpolar regions.
-
Molecular Formula: C₁₁H₁₉NO₄[5]
-
Molecular Weight: 229.27 g/mol [5]
-
Melting Point: Approximately 165-169 °C (Note: values can vary slightly between suppliers).
The key functional groups governing its solubility are:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[7] This feature promotes solubility in polar solvents, especially those that can also participate in hydrogen bonding (e.g., alcohols).[7][8]
-
Boc Protecting Group (-C(O)OC(CH₃)₃): The bulky tert-butyl group introduces significant nonpolar, hydrophobic character to the molecule.[9] This part of the structure enhances solubility in less polar organic solvents.
-
Piperidine Ring: The saturated heterocyclic ring is predominantly nonpolar and contributes to the overall lipophilicity of the molecule.
The interplay between the polar carboxylic acid "head" and the more nonpolar Boc-protected amine and ring structure "tail" results in a nuanced solubility profile, often described by the principle "like dissolves like."[10][11]
Solubility Profile in Common Organic Solvents
General Solubility Observations:
-
High Solubility: The compound is readily soluble in polar aprotic solvents and some polar protic solvents. This includes solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), dichloromethane (DCM), and chloroform.[5][6] Its solubility in chloroform is noted in the specification of its optical activity.
-
Moderate to Good Solubility: Alcohols such as methanol and ethanol are effective solvents due to their ability to form hydrogen bonds with the carboxylic acid group.[6][8] Ethyl acetate also serves as a good solvent.[5]
-
Slight/Limited Solubility: The compound is slightly soluble in water.[6] This is expected, as the hydrophobic effects of the Boc group and piperidine ring partially counteract the hydrophilicity of the carboxylic acid.[9]
-
Insolubility: It is generally insoluble or poorly soluble in nonpolar hydrocarbon solvents like hexane and cyclohexane.[9]
The following table summarizes the expected solubility behavior based on available data and chemical principles.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions effectively solvate both polar and nonpolar regions of the molecule.[6][10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Moderate polarity is well-suited to the molecule's mixed characteristics.[5] |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen bonding with the carboxylic acid is a primary driver of solubility.[6][12] |
| Esters | Ethyl Acetate | Good | Acts as a hydrogen bond acceptor and has moderate polarity.[5] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderate polarity and ability to act as hydrogen bond acceptors. |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Insoluble | Insufficient polarity to overcome the solute-solute interactions within the crystal lattice.[9] |
| Aqueous | Water | Slightly Soluble | The hydrophobic character of the Boc group and piperidine ring limits water solubility.[6] |
Experimental Determination of Thermodynamic Solubility
For precise quantitative data, the Saturation Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility.[13][14] This method ensures that the system has reached a true equilibrium between the dissolved solute and the excess solid, providing the most reliable and reproducible solubility value.[3]
Causality Behind the Shake-Flask Method
The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation.[13] Agitating an excess of the solid in the solvent for an extended period (typically 24-72 hours) allows the system to overcome kinetic barriers and reach this thermodynamic minimum energy state.[14][15] Subsequent separation of the solid and analysis of the supernatant provides the concentration of the solute at saturation.
Step-by-Step Protocol
1. Materials and Equipment:
-
(S)-1-Boc-piperidine-3-carboxylic acid (high purity, >97%)[16]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or orbital incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)
-
Volumetric flasks and pipettes for standard preparation
2. Experimental Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
3. Detailed Procedure:
-
Preparation: Add an excess amount of solid (S)-1-Boc-piperidine-3-carboxylic acid to a vial. The key is to ensure undissolved solid remains at the end of the experiment.[13] For a 2 mL solvent volume, 15-20 mg is often sufficient to start.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for 24 to 72 hours.[13]
-
Expert Insight: A preliminary experiment is recommended to establish the minimum time to reach equilibrium. This is done by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration. Equilibrium is confirmed when the concentration no longer increases.
-
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for 1-2 hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE) to remove any fine particulates.
-
Trustworthiness Check: The filtration step is critical. Adsorption of the compound onto the filter can be a source of error. It is good practice to discard the first 0.2-0.3 mL of the filtrate to saturate any potential binding sites on the filter membrane.
-
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent and analyze its concentration using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.
-
Calculation: The solubility is the concentration determined by the analytical method, corrected for any dilution factors. It is typically expressed in units of mg/mL, g/L, or mol/L.
Applications in Drug Development and Synthesis
A thorough understanding of the solubility of (S)-1-Boc-piperidine-3-carboxylic acid directly impacts several key areas:
-
Reaction Optimization: Choosing a solvent in which reactants are highly soluble can significantly increase reaction rates and improve yields by ensuring a homogeneous reaction medium.
-
Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols. A solvent system should be chosen where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures to maximize recovery of pure product.
-
Formulation Development: For preclinical studies, solubility in pharmaceutically acceptable co-solvents or vehicle systems is a primary determinant of the achievable dose concentration for in vivo testing.[3]
Conclusion
(S)-1-Boc-piperidine-3-carboxylic acid possesses a complex solubility profile governed by the balance between its polar carboxylic acid group and its nonpolar Boc-protected piperidine structure. It exhibits high solubility in polar aprotic and chlorinated solvents, good solubility in alcohols, and poor solubility in nonpolar hydrocarbons. For researchers and drug development professionals, accurately determining its quantitative solubility using robust methods like the shake-flask protocol is not merely an academic exercise; it is a fundamental requirement for efficient synthesis, effective purification, and successful formulation. This foundational physicochemical data enables informed decision-making, ultimately accelerating the journey from a chemical building block to a potential therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc R-Nipecotic Acid for Pharmaceutical Applications at Attractive Prices [sihaulichemicals.net]
- 6. N-boc Nipecotic Acid at 950.00 INR in Virar, Maharashtra | Sihauli Chemicals Pvt. Ltd. [tradeindia.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Video: Physical Properties of Carboxylic Acids [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubility factors when choosing a solvent [labclinics.com]
- 11. youtube.com [youtube.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. enamine.net [enamine.net]
- 16. scbt.com [scbt.com]
Synthetic routes for chiral piperidine-3-carboxylic acid derivatives
An In-Depth Technical Guide to the Synthetic Routes for Chiral Piperidine-3-Carboxylic Acid Derivatives
Introduction
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Specifically, derivatives of piperidine-3-carboxylic acid (also known as nipecotic acid) represent a "privileged scaffold" due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. This makes them ideal for interacting with biological targets such as enzymes and receptors.[1][2] Prominent examples of pharmaceuticals incorporating this core structure include the anticonvulsant drug Tiagabine and the PARP inhibitor Niraparib, an important therapy for ovarian cancer.[3][4]
However, the construction of these molecules, particularly in an enantiomerically pure form, presents a significant synthetic challenge. The creation of the stereocenter at the C3 position requires precise control of chirality, which has driven the development of numerous innovative synthetic strategies. This guide provides an in-depth analysis of the principal and most effective synthetic routes to chiral piperidine-3-carboxylic acid derivatives, designed for researchers and professionals in drug development. We will explore the causality behind experimental choices, present detailed protocols, and compare methodologies to provide a field-proven perspective on this critical synthetic challenge.
Asymmetric Hydrogenation of Pyridine Precursors
One of the most direct conceptual approaches to chiral piperidines is the asymmetric hydrogenation of their aromatic pyridine precursors. However, the high resonance stability of the pyridine ring makes this a formidable challenge, often requiring harsh conditions and leading to catalyst deactivation by the product.[5] The key to success lies in activating the pyridine ring to facilitate reduction under milder, more controllable conditions.
Causality and Mechanistic Insight
The primary strategy for activation involves the formation of pyridinium salts. By N-alkylating or N-acylating the pyridine nitrogen, the aromaticity is disrupted, making the ring significantly more susceptible to hydrogenation. This allows the reaction to proceed under lower pressures and temperatures using chiral transition-metal catalysts, typically based on rhodium (Rh) or iridium (Ir).[5][6]
The choice of chiral ligand is paramount for achieving high enantioselectivity. Bidentate phosphine ligands, such as those from the Josiphos or MeO-BIPHEP families, coordinate to the metal center, creating a chiral environment that directs the incoming hydrogen to one face of the substrate.[5] Recent studies have shown that the presence of a base, such as triethylamine (Et₃N), can be crucial. Mechanistic investigations suggest the base facilitates the formation of a dihydropyridine intermediate, which may be the species that undergoes the enantiodetermining hydrogenation step.[6]
Comparative Data
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |
| [Rh(COD)Cl]₂ / (R,R)-f-spiroPhos | N-Boc-3-methoxycarbonyl-pyridinium tetrafluoroborate | >95 | 96 | 50 bar H₂, MeOH, 40 °C | N/A |
| [Ir(cod)Cl]₂ / (S)-MeO-Biphep / I₂ | Ethyl 3-pyridinecarboxylate | 99 | 91 | 80 bar H₂, I₂, Toluene, 100 °C | [5] |
| Rh-JosiPhos Catalyst | N-Benzylated 3-substituted pyridinium salts | N/A | up to 90 | H₂, Et₃N | [6] |
Note: Data is representative and specific outcomes depend on the exact substrate and ligand.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is adapted from methodologies described in the literature for similar substrates.[6]
-
Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and a chiral bisphosphine ligand (e.g., a Josiphos derivative, 0.011 mmol, 1.1 mol%). Anhydrous, degassed solvent (e.g., 2 mL of methanol) is added, and the mixture is stirred for 20 minutes until a homogeneous solution is formed.
-
Reaction Setup: In a separate vial, the N-benzyl-3-methoxycarbonyl-pyridinium bromide substrate (1.0 mmol) and triethylamine (1.2 mmol) are dissolved in 3 mL of methanol.
-
Hydrogenation: The substrate solution is transferred via cannula to the catalyst solution. The vial is sealed, placed in an autoclave, and purged three times with H₂ gas. The pressure is then set to 50 bar H₂, and the reaction is stirred at 40 °C for 16-24 hours.
-
Work-up and Analysis: After cooling and careful venting, the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography (e.g., ethyl acetate/hexanes gradient) to yield the chiral N-benzyl-piperidine-3-carboxylate. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Biocatalytic and Chemo-Enzymatic Strategies
Nature's catalysts—enzymes—offer unparalleled selectivity under mild, aqueous conditions, making them an increasingly vital tool for sustainable pharmaceutical synthesis.[7] For chiral piperidine-3-carboxylic acids, biocatalysis provides powerful solutions for both resolving racemic mixtures and creating chirality through asymmetric transformations.[8]
Causality and Mechanistic Insight
Two primary biocatalytic approaches stand out:
-
Enzymatic Kinetic Resolution (EKR): This classic method uses an enzyme, often a lipase or peptidase, to selectively react with one enantiomer of a racemic mixture.[9] For example, a racemic ester of piperidine-3-carboxylic acid can be treated with a leucine aminopeptidase. The enzyme will selectively hydrolyze one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the unreacted R-ester behind. The two distinct products can then be easily separated. The efficiency of this process is dictated by the enzyme's enantioselectivity (E-value).[9]
-
Chemo-Enzymatic Dearomatization: This more advanced strategy uses a sequence of chemical and enzymatic steps to convert an achiral pyridine precursor into a chiral piperidine. A powerful example is a one-pot cascade involving an amine oxidase and an ene-imine reductase (EneIRED).[7] A chemically synthesized tetrahydropyridine is oxidized in situ by the amine oxidase to a dihydropyridinium intermediate. This activated species is then asymmetrically reduced by a stereocomplementary EneIRED enzyme, which, through a dynamic kinetic resolution, can convert the entire mixture to a single enantiomer of the desired piperidine product with high ee.[7] This approach was successfully used to prepare key intermediates for Niraparib.[7]
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis of 3-Amino-1-Boc-piperidine
While not a carboxylic acid, this protocol for a closely related structure demonstrates the principles of asymmetric biocatalysis. It is adapted from literature procedures.[8]
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5). Add pyridoxal-5'-phosphate (PLP) cofactor (1 mM), the amine donor (e.g., isopropylamine, 500 mM), and the substrate, 1-Boc-3-piperidone (50 mM).
-
Enzyme Addition: Add the immobilized ω-transaminase biocatalyst (e.g., ATA-256 or ATA-251, commercially available). The enzyme loading is typically determined by weight (e.g., 10-20 mg/mL).
-
Biotransformation: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion of the ketone to the amine product by HPLC or GC.
-
Work-up and Isolation: Once the reaction reaches completion, filter off the immobilized enzyme (which can often be reused). Extract the aqueous phase with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC analysis after derivatization.
Chiral Pool Synthesis
Chiral pool synthesis leverages the vast repository of naturally occurring, enantiomerically pure molecules, such as amino acids and carbohydrates, as starting materials. This strategy bypasses the need for asymmetric catalysis or resolution by carrying the inherent stereochemistry of the starting material through the synthetic sequence. L-glutamic acid is a particularly effective starting point for chiral 3-substituted piperidines.
Causality and Synthetic Logic
The logic of using L-glutamic acid is elegant: the stereocenter at the alpha-carbon of the amino acid becomes the C3 stereocenter of the piperidine ring. The synthetic sequence involves transforming the two carboxylic acid groups into functionalities that can participate in a ring-closing reaction.
A typical route involves:
-
Protection: The amine and one or both carboxylic acids are protected (e.g., N-Boc, diester formation).
-
Selective Reduction: The two ester groups are reduced to alcohols, forming a diol.
-
Leaving Group Formation: The diols are converted into good leaving groups, typically tosylates or mesylates.
-
Cyclization: The N-Boc group is removed, and the now-free amine displaces one of the leaving groups in an intramolecular nucleophilic substitution to form the piperidine ring. The second leaving group is then reduced or displaced to afford the final product.
Experimental Protocol: Synthesis of a 3-(N-Boc-amino)piperidine Derivative from L-Glutamic Acid
This multi-step protocol is adapted from the literature.
-
Diesterification: To a suspension of L-glutamic acid (10 mmol) in methanol (50 mL), add thionyl chloride (25 mmol) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4 hours. Concentrate the solution to obtain the crude dimethyl ester hydrochloride.
-
N-Protection: Dissolve the crude diester in dichloromethane (50 mL) and cool to 0 °C. Add triethylamine (22 mmol) followed by di-tert-butyl dicarbonate (Boc₂O, 11 mmol). Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to get the N-Boc protected diester.
-
Reduction to Diol: Dissolve the protected diester in THF (50 mL) and add NaBH₄ (30 mmol) portion-wise at 0 °C. Then, add methanol (15 mL) dropwise. Stir at room temperature for 6 hours. Quench the reaction carefully with 1N HCl, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the diol.
-
Ditosylation: Dissolve the diol (5 mmol) in pyridine (20 mL) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 12 mmol) and a catalytic amount of DMAP. Stir at room temperature for 12 hours. Pour the mixture into ice water and extract with CH₂Cl₂. Wash the organic layer sequentially with cold 1N HCl, water, and brine. Dry and concentrate to get the crude ditosylate.
-
Cyclization: The final cyclization to the piperidine can be achieved by reacting the ditosylate with an appropriate amine, which acts as both the nucleophile for ring formation and the source of the N1 nitrogen if the Boc group is removed. The overall yields for these multi-step sequences are typically in the 40-55% range.
Rh-Catalyzed Asymmetric Reductive Heck Reaction
A frontier strategy for accessing 3-substituted chiral piperidines involves a rhodium-catalyzed asymmetric carbometalation, often referred to as a reductive Heck reaction.[3][10] This powerful method constructs the C-C bond at the 3-position and sets the stereocenter in a single, highly enantioselective step.[4][11]
Causality and Mechanistic Insight
This approach begins with the partial reduction of pyridine to a more reactive dihydropyridine derivative, typically protected as a phenyl carbamate.[11] This dihydropyridine then serves as the substrate in the key Rh-catalyzed cross-coupling step with an aryl, heteroaryl, or vinyl boronic acid.[3]
The proposed catalytic cycle involves:
-
Oxidative addition of the Rh(I) catalyst to the boronic acid.
-
Coordination of the dihydropyridine to the Rh-aryl complex.
-
Migratory insertion (carbometalation) of the diene into the Rh-aryl bond. This is the key bond-forming and stereodetermining step, where the chiral ligand on the rhodium center directs the facial selectivity of the addition.
-
Protonolysis or a related termination step releases the 3-substituted tetrahydropyridine product and regenerates the active catalyst.
The resulting tetrahydropyridine can then be easily reduced (e.g., with H₂/Pd/C) to the final chiral piperidine product. This method exhibits broad functional group tolerance and provides access to a wide library of enantioenriched 3-piperidines.[4]
Comparative Data for Reductive Heck Reaction
| Arylboronic Acid (Ar-B(OH)₂) | Ligand | Yield (%) | ee (%) | Reference |
| Phenylboronic acid | (S)-Segphos | 81 | 96 | [4][11] |
| 4-Fluorophenylboronic acid | (S)-Segphos | 90 | 97 | [4][11] |
| 3-Methoxyphenylboronic acid | (S)-Segphos | 88 | 97 | [4][11] |
| 2-Thiopheneboronic acid | (S)-Segphos | 75 | 98 | [4][11] |
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is directly adapted from the work of Fletcher and coworkers.[11]
-
Catalyst Preparation: To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). Seal the vial, place under vacuum, and purge with argon (3x).
-
Solvent and Base Addition: Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). Stir the resulting mixture at 70 °C for 10 minutes.
-
Reagent Addition: To the catalyst solution, add the boronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate, 0.5 mmol, 1.0 equiv).
-
Reaction: Stir the final mixture at 70 °C for 20 hours.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.
Conclusion
The synthesis of chiral piperidine-3-carboxylic acid and its derivatives is a mature field that continues to evolve with innovative and powerful methodologies. The choice of synthetic route is a strategic decision that depends on the specific target, required scale, and available resources.
-
Asymmetric Hydrogenation is a direct and atom-economical approach, ideal for substrates that can be readily activated, though it may require screening of catalysts and ligands.
-
Biocatalysis offers exceptional selectivity under environmentally benign conditions and is particularly powerful for large-scale production where a specific, highly active enzyme has been identified.
-
Chiral Pool Synthesis is a reliable and robust method when a suitable and inexpensive chiral starting material is available, providing a predictable path to the target's absolute stereochemistry.
-
The Asymmetric Reductive Heck Reaction represents the state-of-the-art in catalytic C-C bond formation, offering broad scope and excellent enantioselectivity for creating diverse libraries of 3-aryl piperidines.
For drug development professionals, a hybrid approach is often most effective. A biocatalytic or chiral pool method might be optimal for manufacturing a specific API, while a versatile catalytic method like the reductive Heck reaction is invaluable for early-stage discovery and the rapid generation of analogs for structure-activity relationship (SAR) studies.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 9. biosynth.com [biosynth.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
An In-depth Technical Guide to the ¹H NMR Spectral Interpretation of (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-expert analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid. This molecule, a key chiral building block in pharmaceutical synthesis, presents a rich and complex spectrum that offers an excellent case study for advanced spectral interpretation. This document will deconstruct the molecule's structure to predict the chemical environment of each proton, outline a rigorous experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum. The causality behind spectral features—chemical shifts, integration, and spin-spin coupling—is explained to provide researchers and drug development professionals with a practical framework for analyzing similarly complex structures.
Introduction: The Molecule and the Method
This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The molecule incorporates three key structural motifs: a stereochemically defined piperidine ring, a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen, and a carboxylic acid function at the chiral center (C3). Understanding its ¹H NMR spectrum is critical for confirming its identity, purity, and stereochemical integrity during synthesis and quality control.
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei (protons).[1][2] The interpretation of a ¹H NMR spectrum is based on four key pieces of information:[3][4][5]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of the proton.[6][7]
-
Integration: The area under a signal, which is proportional to the relative number of protons generating that signal.[5][8]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), caused by the influence of neighboring, non-equivalent protons.[8][9]
-
Coupling Constant (J): The distance between the peaks in a split signal (in Hz), which provides information about the connectivity and spatial relationship between coupled protons.[10][11]
This guide will systematically apply these principles to elucidate the complete ¹H NMR spectrum of the title compound.
Structural Analysis and Predicted Proton Environments
To interpret the spectrum, we must first identify all chemically non-equivalent protons in the molecule. Due to the chiral center at the C3 position and the rigid, chair-like conformation of the piperidine ring, nearly every proton has a unique chemical environment.
Figure 1: Molecular structure of this compound with key proton groups labeled for NMR analysis.
Based on this structure, we can predict the following signals:
| Proton Label(s) | Molecular Fragment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Hₖ | Carboxylic Acid (-COOH) | 1H | 9.0 - 12.0 | Broad Singlet (br s) |
| Hⱼ | Phenyl Ring (-C₆H₅) | 5H | 7.2 - 7.4 | Multiplet (m) |
| Hᵢ | Benzyl Methylene (-O-CH₂-Ph) | 2H | ~5.1 | Singlet (s) or AB quartet |
| Hₐ', Hₑ', Hₐ, Hₑ | Piperidine C2, C6 (-N-CH₂-) | 4H | 2.8 - 4.2 | Complex Multiplets (m) |
| H꜀ | Piperidine C3 (-CH-) | 1H | 2.5 - 3.0 | Multiplet (m) |
| Hₐ, Hₑ, Hₐ, Hₑ | Piperidine C4, C5 (-CH₂-CH₂-) | 4H | 1.5 - 2.2 | Complex Multiplets (m) |
Table 1: Predicted ¹H NMR spectral data for this compound.
Causality of Predicted Shifts:
-
Carboxylic Acid (Hₖ): The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects of the carbonyl group.[12][13] Its chemical shift is often concentration-dependent and the signal is typically broad due to hydrogen bonding and chemical exchange.[14] This signal will disappear upon addition of D₂O, a key validation step.[15]
-
Aromatic Protons (Hⱼ): Protons on a benzene ring typically resonate in the 7.2-7.4 ppm region.[9]
-
Benzyl Protons (Hᵢ): The methylene protons of the Cbz group are adjacent to both an oxygen atom and a phenyl ring, placing them in the 5.0-5.2 ppm range.[16] They may appear as a single sharp singlet or, if rotation is hindered, as two distinct doublets (an AB quartet) because they are diastereotopic.
-
Piperidine Protons (C2, C6): These protons are alpha to the nitrogen atom of the carbamate group. The electron-withdrawing nature of the carbamate deshields these protons, shifting them downfield relative to other aliphatic protons.[17][18] Due to restricted rotation around the N-C(O) bond (amide resonance), the axial and equatorial protons at both C2 and C6 are often non-equivalent, leading to four distinct and complex signals.
-
Piperidine Methine Proton (H꜀): This proton is alpha to the electron-withdrawing carboxylic acid group, causing a downfield shift into the 2.5-3.0 ppm range.[12]
-
Piperidine Protons (C4, C5): These are the most shielded protons in the ring system, appearing furthest upfield in the aliphatic region.[19][20] The presence of the chiral center at C3 renders all four protons diastereotopic, meaning each will have a unique chemical shift and coupling pattern, resulting in complex, overlapping multiplets.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a high-quality, interpretable spectrum is contingent on a meticulous experimental procedure. This protocol is designed to be a self-validating system, ensuring data integrity.
Figure 2: Standard workflow for ¹H NMR spectrum acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample. The choice of solvent can influence chemical shifts, so consistency is key.[21][22][23]
-
Dissolve the sample in approximately 0.6 mL of the solvent in a clean vial.
-
Add a small amount of an internal reference standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift calibration.[7][24][25]
-
Transfer the solution to a high-quality, clean 5 mm NMR tube.[26] The sample height should be optimal for the spectrometer, typically around 4-5 cm.[26][27]
-
Trustworthiness Check: Using a certified reference material for quantitative NMR (qNMR) can further validate concentration measurements if required.[28][29]
-
-
Instrumental Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving complex multiplets.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds).
-
Self-Validation: To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear or significantly diminish.[12][15]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each.
-
In-depth Interpretation of a Representative Spectrum
Here, we will analyze a hypothetical but representative ¹H NMR spectrum of the title compound, assigning each signal based on the principles outlined above.
Detailed Signal Assignment:
-
δ 10.5 ppm (br s, 1H): This broad singlet is characteristic of the carboxylic acid proton (Hₖ) . Its breadth is due to hydrogen bonding and exchange. Its integration value of 1H confirms this assignment.
-
δ 7.35 ppm (m, 5H): This multiplet integrates to 5 protons and is located in the aromatic region, corresponding to the five protons of the phenyl ring (Hⱼ) of the Cbz group.
-
δ 5.12 ppm (s, 2H): This sharp singlet, integrating to 2 protons, is assigned to the benzyl methylene protons (Hᵢ) . Its singlet nature suggests that, on the NMR timescale, there is free rotation around the C-O bond, making the two protons chemically equivalent.
-
δ 2.9 - 4.1 ppm (m, 4H): This is a complex and broad region of overlapping signals. These correspond to the four protons on C2 and C6 of the piperidine ring . The significant deshielding is due to their position alpha to the carbamate nitrogen. The complexity arises from several factors:
-
Diastereotopicity: The axial and equatorial protons at C2 are diastereotopic to each other, as are those at C6.
-
Rotamers: Slow rotation about the N-C(O) amide bond can lead to two distinct conformers (rotamers), each giving a separate set of signals for the C2 and C6 protons, further complicating this region.
-
-
δ 2.75 ppm (m, 1H): This multiplet, integrating to one proton, is assigned to the methine proton at C3 (H꜀) . It is deshielded by the adjacent carboxylic acid group. Its multiplicity is complex because it is coupled to the four non-equivalent protons at C2 and C4.
-
δ 1.6 - 2.1 ppm (m, 4H): This upfield region contains a series of overlapping multiplets, integrating to four protons. These signals correspond to the four diastereotopic protons on C4 and C5 of the piperidine ring .
Spin-Spin Coupling Analysis
The connectivity of the piperidine ring can be confirmed by analyzing the coupling patterns (J-values), often requiring 2D NMR techniques like COSY for unambiguous assignment.
Figure 3: Key spin-spin coupling (J-coupling) network within the piperidine ring. Dashed lines indicate geminal coupling and solid lines indicate vicinal coupling.
-
The H3 proton signal would be split by the two protons on C2 and the two protons on C4. This would likely result in a complex multiplet, potentially a doublet of triplets of doublets if all coupling constants were distinct and resolvable.
-
Protons on C4 and C5 would show both geminal coupling (splitting by the other proton on the same carbon, typically ¹²⁻¹⁵ Hz) and vicinal coupling (splitting by protons on adjacent carbons). Vicinal coupling constants are highly dependent on the dihedral angle, with large couplings (J ≈ 8-12 Hz) expected for axial-axial relationships and smaller couplings (J ≈ 2-5 Hz) for axial-equatorial and equatorial-equatorial relationships.[11]
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint of its complex structure. The downfield signals above 5.0 ppm definitively confirm the presence of the Cbz protecting group and the carboxylic acid. The intricate and dispersed signals in the aliphatic region between 1.5 and 4.2 ppm are characteristic of the rigid, non-symmetrical piperidine ring. A thorough analysis of chemical shifts, integration, and coupling patterns, supported by a rigorous experimental protocol, allows for the unambiguous verification of the molecule's identity and provides deep insight into its conformational and electronic properties. This guide serves as a robust framework for scientists engaged in the synthesis and analysis of complex chiral molecules.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. tandfonline.com [tandfonline.com]
- 22. reddit.com [reddit.com]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. NMR参考标准品 [sigmaaldrich.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 27. cce.caltech.edu [cce.caltech.edu]
- 28. ukisotope.com [ukisotope.com]
- 29. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
13C NMR chemical shifts for Cbz-protected nipecotic acid
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of N-Cbz-Nipecotic Acid
Introduction
Nipecotic acid, or piperidine-3-carboxylic acid, is a cyclic β-amino acid that serves as a crucial scaffold in medicinal chemistry. It is best known as a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives valuable tools for studying neurological pathways and for the development of therapeutics for conditions like epilepsy and other neurological disorders.[1][2][3] In the multi-step synthesis of complex nipecotic acid derivatives, the protection of the secondary amine is a critical step to ensure selective reactions. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its clean removal via hydrogenolysis.
The structural verification of intermediates like N-Cbz-nipecotic acid is paramount in any drug development campaign. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule.[4] This guide offers an in-depth analysis of the ¹³C NMR spectrum of N-Cbz-nipecotic acid, provides a detailed experimental protocol for data acquisition, and explains the causal factors behind the observed chemical shifts.
Part 1: Molecular Structure and Predicted ¹³C NMR Chemical Shifts
To interpret the ¹³C NMR spectrum, it is essential to first understand the molecular structure and the different chemical environments of the carbon atoms. N-Cbz-nipecotic acid (IUPAC name: 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid) contains 14 unique carbon atoms distributed among aliphatic, aromatic, and carbonyl functional groups.[5]
The structure with systematic numbering for NMR assignment is shown below.
References
(S)-1-Cbz-piperidine-3-carboxylic acid: A Guide to Commercial Availability, Quality Control, and Strategic Procurement
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Building Block
(S)-1-Cbz-piperidine-3-carboxylic acid, also known as (S)-N-Cbz-Nipecotic acid, is a pivotal chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with the stereospecific carboxylic acid handle at the 3-position, makes it an invaluable synthon for constructing complex, biologically active molecules. The presence of the Carboxybenzyl (Cbz) protecting group on the nitrogen atom provides robust stability during multi-step syntheses while allowing for straightforward deprotection under standard hydrogenolysis conditions. This guide provides an in-depth analysis of its commercial landscape, outlines critical quality control parameters, and offers a strategic workflow for its procurement, ensuring that researchers and drug developers can source this critical reagent with confidence.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the first step in successful procurement and application. All sourcing and experimental design should be based on the following verified identifiers.
| Property | Value |
| IUPAC Name | (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid[1] |
| Synonyms | (S)-N-Cbz-Nipecotic acid, 1-Cbz-(3S)-3-piperidinecarboxylic acid |
| CAS Number | 88466-74-4[1][2] |
| Molecular Formula | C₁₄H₁₇NO₄[1][3] |
| Molecular Weight | 263.29 g/mol [1][3] |
| Appearance | White to off-white crystalline powder[3] |
Commercial Availability and Supplier Landscape
The market for (S)-1-Cbz-piperidine-3-carboxylic acid consists of a mix of specialized building-block suppliers and larger chemical catalogs. Availability can range from research-scale quantities (grams) to bulk quantities (kilograms), though the latter may require custom synthesis agreements. Below is a comparative table of representative commercial suppliers.
| Supplier | Product Name | Purity | Offered Pack Sizes | Availability (at time of report) |
| Advanced ChemBlocks | 1-Cbz-(3S)-3-piperidinecarboxylic acid[1] | 95%[1] | 25g, 100g[1] | In Stock in USA/Global[1] |
| CymitQuimica | (S)-1-Cbz-piperidine-3-carboxylicacid[4] | 98%[4] | Inquire | Inquire |
| Chem-Tools GmbH | (S)-1-CBZ-Piperidine-3-carboxylic acid[2] | Inquire | Inquire | In Stock[2] |
| Chem-Impex | 1-Z-Piperidine-3-carboxylic acid (Racemic)[3] | ≥ 98%[3] | Inquire | Unavailable[3] |
Note: Availability and pricing are subject to change. Researchers should always request a formal quote. The inclusion of a racemic version highlights the importance of specifying the desired stereoisomer during inquiry.
Quality Specifications and Essential Analytical Validation
For applications in drug discovery, the chemical and stereochemical purity of the starting material is non-negotiable. Sourcing (S)-1-Cbz-piperidine-3-carboxylic acid requires a rigorous assessment of its quality, which must be validated upon receipt.
Interpreting the Certificate of Analysis (CoA)
The Certificate of Analysis is the primary document attesting to a product's quality. A comprehensive CoA should include:
-
Identity Confirmation: Data from ¹H NMR and Mass Spectrometry.
-
Purity Assessment: Typically determined by HPLC, indicating the percentage of the target compound.
-
Enantiomeric Purity (ee%): This is the most critical parameter for a chiral molecule. It should be determined by a dedicated chiral HPLC method. An ee% of ≥98% is standard for most pharmaceutical applications.
-
Physical Properties: Appearance, melting point, and sometimes optical rotation.
Recommended In-House Quality Control Workflow
Even with a supplier's CoA, independent verification is a cornerstone of good laboratory practice (GLP) and ensures the integrity of subsequent research.
Protocol: Incoming Material Verification
-
Visual Inspection: Confirm the material is a solid powder, consistent with its description. Note any discoloration.
-
Solubility Check: Test solubility in a common solvent (e.g., Chloroform, Methanol) to ensure it aligns with expected properties.
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Causality: This is the fastest and most effective method to confirm the structural integrity. Verify the presence of the Cbz group protons (aromatic signals ~7.3 ppm, benzylic CH₂ ~5.1 ppm), the piperidine ring protons, and the absence of significant organic impurities.
-
-
LC-MS Analysis:
-
Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).
-
Inject onto an LC-MS system.
-
Causality: This confirms the molecular weight. The mass spectrometer should detect the [M+H]⁺ ion at approximately 264.12 m/z or the [M+Na]⁺ ion at approximately 286.10 m/z. The HPLC component provides a preliminary assessment of purity.
-
-
Chiral HPLC (If Stereochemistry is Critical):
-
Utilize a chiral column (e.g., Chiralpak AD-H, OD-H) with an appropriate mobile phase (typically a hexane/isopropanol mixture).
-
Causality: This is the only definitive method to confirm enantiomeric excess. It separates the (S) and (R) enantiomers, allowing for their quantification. This step is self-validating; a single peak corresponding to the retention time of the (S)-enantiomer standard confirms high enantiopurity.
-
Caption: Quality control workflow for incoming chiral reagents.
Strategic Procurement and Handling
A systematic approach to procurement minimizes delays and ensures quality.
Caption: Strategic procurement workflow for chemical reagents.
Storage and Handling
Proper storage is essential to maintain the compound's integrity.
-
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend refrigerated conditions (0-8°C) for long-term storage.[3]
-
Handling: Use personal protective equipment (PPE), including gloves and safety glasses. The compound may cause skin and eye irritation.[1][5]
Applications in Synthesis
(S)-1-Cbz-piperidine-3-carboxylic acid is not an end-product but a critical intermediate. Its primary value lies in its utility for synthesizing more complex, high-value molecules. It is frequently employed in the development of novel therapeutics, including analgesics and anti-inflammatory drugs.[3] The carboxylic acid functional group can be readily converted to amides, esters, or reduced to an alcohol, providing a versatile anchor point for further molecular elaboration.[6]
References
- 1. 1-Cbz-(3S)-3-piperidinecarboxylic acid 95% | CAS: 88466-74-4 | AChemBlock [achemblock.com]
- 2. chem-tools.com [chem-tools.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-N-Cbz-Piperidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-1-Cbz-3-(hydroxyMethyl)piperidine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: (S)-1-Cbz-piperidine-3-carboxylic acid in Peptide Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and specificity. However, their utility is often hampered by inherent flexibility and susceptibility to enzymatic degradation. The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone strategy to overcome these limitations.[1] (S)-1-Cbz-piperidine-3-carboxylic acid, a cyclic β-amino acid analogue, serves as a powerful tool in this endeavor. Its rigid piperidine scaffold pre-organizes the peptide backbone, reducing the entropic penalty of binding to a biological target and often leading to enhanced affinity and selectivity.[1][2]
The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3][4] Its integration into a peptide backbone creates a "peptidomimetic"—a molecule that mimics the structure and function of a natural peptide but possesses superior drug-like properties, such as enhanced stability against proteases.[5]
This guide provides a comprehensive overview of the physicochemical properties of (S)-1-Cbz-piperidine-3-carboxylic acid, explains the rationale for its use, and details robust protocols for its application in synthetic peptide chemistry.
Section 1: Physicochemical Properties and Handling
A thorough understanding of the starting material is critical for successful synthesis. (S)-1-Cbz-piperidine-3-carboxylic acid is a chiral building block where the benzyloxycarbonyl (Cbz or Z) group protects the secondary amine of the piperidine ring.
| Property | Value | Source(s) |
| CAS Number | 88466-74-4 | [6][7] |
| Molecular Formula | C₁₄H₁₇NO₄ | [6][8] |
| Molecular Weight | 263.29 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder | [9][10] |
| Solubility | Soluble in polar organic solvents like DMF, DCM, Methanol, and Ethanol. Moderate aqueous solubility, dependent on pH. | [11] |
| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. | [9] |
Handling and Safety: Handle in accordance with standard laboratory safety procedures. Use personal protective equipment (PPE), including safety glasses and gloves. Avoid inhalation of dust and ensure adequate ventilation.
Section 2: The Rationale for Use — Engineering Peptide Structure
The primary function of incorporating this building block is to introduce a rigid bend or turn into the peptide backbone. This constraint has profound implications for the resulting peptide's biological activity.
-
Conformational Rigidity: Unlike linear amino acids, which have significant rotational freedom around their phi (φ) and psi (ψ) bonds, the cyclic structure of the piperidine ring locks these dihedral angles. This forces the peptide chain into a more defined three-dimensional shape.[2]
-
Enhanced Biological Activity: By pre-organizing the peptide into its bioactive conformation, the molecule does not need to expend as much energy to adopt the correct shape for receptor binding. This reduction in the entropic penalty can lead to a significant increase in binding affinity.[1]
-
Increased Proteolytic Stability: Proteases recognize and cleave specific peptide sequences with natural L-amino acid backbones. The introduction of the piperidine scaffold creates a non-natural linkage that is resistant to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[1]
-
Scaffolding for Peptidomimetics: The piperidine ring can act as a stable scaffold to mimic secondary protein structures, such as β-turns, which are often critical for protein-protein interactions.[12]
Caption: The benefit of conformational constraint in peptide design.
Section 3: Synthetic Strategy and Orthogonality
The Cbz group on (S)-1-Cbz-piperidine-3-carboxylic acid serves as its N-terminal protection. Understanding its stability relative to other common protecting groups is essential for designing a synthetic route. The Cbz group is notably stable to the basic conditions used for Fmoc removal and the standard acidic conditions for Boc removal, making it orthogonal to both major SPPS strategies.
| Protecting Group | Deprotection Condition | Stability of Cbz Group |
| Fmoc | 20% Piperidine in DMF | Stable |
| Boc | Trifluoroacetic Acid (TFA) | Stable |
| tBu, Trt (Side Chains) | Trifluoroacetic Acid (TFA) | Stable |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH) | Labile |
This orthogonality dictates its primary application in solution-phase synthesis or as the first residue in a fragment condensation strategy . Direct use in a continuous Fmoc- or Boc-based solid-phase synthesizer is not feasible without a dedicated, non-standard deprotection step.
Section 4: Experimental Protocols
The following protocols provide detailed, validated methodologies for the effective use of (S)-1-Cbz-piperidine-3-carboxylic acid.
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol details the coupling of (S)-1-Cbz-piperidine-3-carboxylic acid to an amino acid ester, a fundamental step in building a peptide fragment. Due to the sterically hindered nature of the secondary amine, a potent coupling reagent is required.[13][14]
Objective: Synthesize Cbz-(S)-Pip(3)-Gly-OMe.
Caption: Workflow for solution-phase peptide coupling.
Materials:
-
(S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[15]
-
DIPEA (N,N-Diisopropylethylamine) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Amine Preparation: In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in DMF and add DIPEA (1.1 eq) to neutralize the salt and liberate the free amine. Stir for 5 minutes.
-
Activation: Cool the carboxylic acid solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) to this solution and stir for 5 minutes. The solution may change color, indicating the formation of the activated OAt ester.
-
Coupling: Add the free amine solution from step 2 to the activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. The extended time is recommended to ensure complete reaction of the hindered amino acid.[13]
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide.
Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis
This protocol describes the most common and mildest method for removing the Cbz protecting group to reveal the free amine for subsequent couplings.[16][17]
Objective: Convert Cbz-(S)-Pip(3)-Gly-OMe to H-(S)-Pip(3)-Gly-OMe.
Materials:
-
Cbz-protected peptide (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected peptide in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. Caution: The catalyst is often pyrophoric, especially after filtration. Do not add to a flammable solvent near an ignition source and never allow the dry catalyst to be exposed to air.[18]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[18]
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product. Keep the filter cake wet with solvent during handling.[18]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[18] The resulting product can be used directly in the next coupling step.
Section 5: Troubleshooting and Expert Recommendations
-
Incomplete Coupling: If coupling reactions are sluggish, consider increasing the reaction temperature to 30-40 °C or using a more potent coupling reagent like COMU.[15] A double coupling (repeating the coupling step with fresh reagents) is also a reliable strategy.[13]
-
Alternative Cbz Deprotection: If catalytic hydrogenolysis is not feasible (e.g., due to the presence of sulfur-containing amino acids like methionine or cysteine), harsher acidic conditions such as 33% HBr in acetic acid can be used.[16] This method should be used with caution as it can affect other acid-labile protecting groups.
-
Racemization Prevention: While the chiral center at C3 is less prone to racemization than an α-carbon, it is always good practice to use racemization-suppressing additives. Modern coupling reagents like HATU and COMU incorporate moieties (HOAt and Oxyma, respectively) that are highly effective at preventing this side reaction.[13][14]
Conclusion
(S)-1-Cbz-piperidine-3-carboxylic acid is more than just a building block; it is a strategic tool for molecular engineering. Its incorporation into a peptide sequence imparts conformational rigidity, a feature that directly translates to enhanced biological stability and, frequently, superior target affinity. While its steric hindrance requires more forceful coupling conditions and its Cbz-protection scheme favors solution-phase synthesis, the resulting peptidomimetics possess compelling therapeutic potential. By understanding the principles of its reactivity and applying the robust protocols detailed herein, researchers can effectively leverage this molecule to advance the frontiers of peptide-based drug development.
References
- 1. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 2. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 1-Cbz-(3S)-3-piperidinecarboxylic acid 95% | CAS: 88466-74-4 | AChemBlock [achemblock.com]
- 7. chem-tools.com [chem-tools.com]
- 8. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. file.globalso.com [file.globalso.com]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amide Coupling Reactions of (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid, also known as N-Cbz-(S)-pipecolic acid, is a pivotal chiral building block in medicinal chemistry. Its conformationally constrained piperidine scaffold is integral to the structure of numerous pharmacologically active agents. The efficient and reliable formation of an amide bond, coupling this acid to a primary or secondary amine, is a frequent and critical transformation in the synthesis of novel therapeutics.
This guide provides an in-depth analysis of several field-proven protocols for this coupling reaction. It is designed not merely as a set of instructions, but as a technical resource that explains the causality behind experimental choices, ensuring scientific integrity and enabling researchers to adapt and troubleshoot these methods effectively.
Core Principles of Amide Bond Formation
The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the "activation" of the carboxylic acid.[1][2] This process converts the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3] The choice of coupling reagent dictates the nature of the activated intermediate and is crucial for maximizing yield, minimizing side reactions, and preserving the stereochemical integrity of the chiral center.
For this compound, the chiral center at the 3-position is less prone to racemization via the common azlactone mechanism compared to α-amino acids.[4] However, employing appropriate coupling additives is still a best practice to ensure high enantiomeric purity.[5][6]
Caption: General workflow for amide bond formation.
Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt
This method is one of the most common and cost-effective for amide bond formation.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to side reactions, such as rearrangement to an unreactive N-acylurea or reaction with another molecule of carboxylic acid.[9] To mitigate these issues and reduce potential racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is used.[3][10] HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable yet sufficiently reactive towards the amine.[9][11]
Experimental Protocol
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.0–1.2 eq). Dissolve the solids in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1–0.5 M).
-
Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir until it is fully dissolved. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.2-1.5 eq relative to the salt) to liberate the free amine.[12]
-
Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes.[12][13]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12–24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and finally with brine.[14] These washes remove unreacted starting materials, HOBt, and the water-soluble urea byproduct.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Data Summary Table
| Parameter | Condition | Rationale / Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | The limiting reagent. |
| Amine | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |
| EDC·HCl | 1.2 eq | Excess ensures full activation of the acid. |
| HOBt | 1.2 eq | Suppresses side reactions and minimizes racemization.[10] |
| Base (if needed) | 1.2 - 2.5 eq | Neutralizes amine salts and facilitates the reaction.[15] |
| Solvent | Anhydrous DMF, DCM | Must be aprotic and able to dissolve all reactants. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step. |
| Time | 12 - 24 h | Reaction times can vary based on substrate reactivity. |
| Typical Yield | 75 - 90% | Highly dependent on the amine substrate and purification.[7] |
Protocol 2: Uronium/Aminium Salt-Mediated Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency, rapid reaction rates, and low racemization risk.[16][17][18] It is particularly effective for coupling sterically hindered substrates.[16] The mechanism involves the formation of a highly reactive OAt-active ester.[18][19] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and provides superior suppression of racemization compared to HOBt.[16] This reaction requires a non-nucleophilic base, typically DIPEA, to deprotonate the carboxylic acid.[20]
Caption: Simplified HATU activation pathway.
Experimental Protocol
-
Preparation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[7]
-
Amine Addition: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Continue to stir the reaction at room temperature for 2–6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. HATU-mediated couplings are often significantly faster than EDC/HOBt methods.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove DIPEA), saturated NaHCO₃ (to remove HOAt and unreacted acid), and brine.[16]
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product using flash column chromatography.
Data Summary Table
| Parameter | Condition | Rationale / Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | The limiting reagent. |
| Amine | 1.1 - 1.2 eq | Slight excess is typical. |
| HATU | 1.1 eq | Near-stoichiometric amounts are highly effective. |
| DIPEA | 2.5 - 3.0 eq | Base is required for carboxylate formation and to neutralize released protons.[2] |
| Solvent | Anhydrous DMF | Preferred solvent for HATU couplings.[19] |
| Temperature | Room Temperature | The high reactivity of HATU obviates the need for cooling. |
| Time | 2 - 6 h | Significantly faster than carbodiimide methods.[7] |
| Typical Yield | 85 - 98% | Generally higher yields, especially for challenging substrates.[7] |
Protocol 3: Phosphonium Salt-Mediated Coupling with PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly efficient coupling reagent that belongs to the phosphonium salt class.[10] Similar to HATU, it generates an active ester in situ, in this case, an HOBt-ester.[21] The reaction mechanism involves activation of the carboxylate by the phosphonium salt, which is then displaced by the amine.[21] Like HATU, PyBOP requires a tertiary amine base and is effective for sterically demanding couplings.[22]
Experimental Protocol
-
Preparation: To a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous DMF at 0 °C, add DIPEA (3.0 eq).[21]
-
Reagent Addition: Add PyBOP (1.2 eq) to the cooled solution.[23]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[21][23]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: The work-up is similar to the HATU protocol. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate or DCM) and wash sequentially with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[21]
-
Purification: After drying and concentrating the organic phase, purify the crude material by column chromatography.
Data Summary Table
| Parameter | Condition | Rationale / Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | The limiting reagent. |
| Amine | 1.2 eq | A slight excess is recommended.[21] |
| PyBOP | 1.2 eq | An excess ensures complete activation.[21][23] |
| DIPEA | 3.0 - 3.8 eq | A larger excess of base is often used.[22] |
| Solvent | Anhydrous DMF, DCM | DMF is the most common solvent for PyBOP.[23] |
| Temperature | 0 °C to RT | Initial cooling is standard practice.[21] |
| Time | 12 - 24 h | Reaction can be run overnight.[21] |
| Typical Yield | 80 - 95% | Comparable to HATU, though sometimes slightly lower.[7] |
References
- 1. nbinno.com [nbinno.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. hepatochem.com [hepatochem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. HATU - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to Incorporating Cbz-(S)-Nipecotic Acid into Peptidomimetic Scaffolds
Introduction: The Strategic Value of Cbz-(S)-Nipecotic Acid in Peptidomimetic Design
In the landscape of contemporary drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to emulate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The conformational rigidity of the peptidomimetic scaffold is a key determinant of its binding affinity and selectivity. Cbz-(S)-nipecotic acid, a carboxybenzyl-protected, chiral cyclic β-amino acid, is a highly valuable building block in this context.[1][2] Its piperidine ring introduces a well-defined conformational constraint into the peptide backbone, which can pre-organize the molecule into a bioactive conformation, thereby enhancing its interaction with biological targets.[3] Furthermore, nipecotic acid and its derivatives are recognized as potent inhibitors of γ-aminobutyric acid (GABA) transporters, making them intrinsically interesting scaffolds for neuropharmacology.[4][5]
The N-carboxybenzyl (Cbz or Z) protecting group is a classic and versatile choice for amine protection in peptide synthesis.[2][6] Its stability under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, provides an orthogonal protection strategy that is compatible with many other protecting groups used in complex molecule synthesis.[2][7]
This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of Cbz-(S)-nipecotic acid into peptidomimetic scaffolds. We will delve into the causality behind experimental choices, address potential challenges associated with sterically hindered coupling reactions, and provide self-validating protocols for both the coupling and deprotection steps.
Part 1: Amide Bond Formation with Cbz-(S)-Nipecotic Acid - Overcoming Steric Hindrance
The primary challenge in coupling Cbz-(S)-nipecotic acid lies in its nature as a sterically hindered secondary amine. The bulky Cbz group and the cyclic structure of the nipecotic acid scaffold can significantly impede the approach of the activated carboxylic acid and the amine, slowing down the reaction rate and potentially leading to low yields.[8] Therefore, the choice of coupling reagent is paramount for achieving efficient amide bond formation.
Standard carbodiimide reagents like DCC or EDC are often insufficient for such demanding couplings.[8] More potent in-situ activating reagents, such as aminium/uronium or phosphonium salts, are required to generate highly reactive esters capable of overcoming the steric barrier.[9] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has proven to be exceptionally effective for coupling sterically hindered amino acids due to the formation of a highly reactive OAt-ester.[9][10][11]
Experimental Workflow for Amide Coupling
The following diagram illustrates the key steps in the solution-phase coupling of Cbz-(S)-nipecotic acid to a primary amine.
Caption: Workflow for HATU-mediated coupling of Cbz-(S)-nipecotic acid.
Protocol 1: HATU-Mediated Coupling of Cbz-(S)-Nipecotic Acid
This protocol describes a general procedure for the coupling of Cbz-(S)-nipecotic acid to a primary amine in solution phase.
Materials:
-
Cbz-(S)-nipecotic acid
-
Primary amine (R-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for chromatography
Procedure:
-
Amino Acid Activation:
-
In a clean, dry round-bottom flask, dissolve Cbz-(S)-nipecotic acid (1.0 eq) and HATU (1.05 eq) in DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-5 minutes to pre-activate the carboxylic acid. The solution may change color.[11]
-
-
Coupling Reaction:
-
To the activated Cbz-(S)-nipecotic acid solution, add the primary amine (R-NH2) (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. For particularly hindered amines, the reaction time can be extended to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and saturated NaCl solution (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Cbz-protected peptidomimetic.
-
Data Presentation: Expected Outcomes for Coupling Reactions
The following table summarizes representative quantitative data for HATU-mediated coupling reactions involving sterically hindered amino acids. Yields are highly substrate-dependent.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| HATU | DIPEA | DMF | 2-4 | 75-90 | [5][11] |
| HBTU | DIPEA | DMF | 4-8 | 60-80 | [12] |
| PyBOP | DIPEA | DMF | 4-8 | 65-85 | [10] |
| DCC/HOBt | NMM | DCM/DMF | 12-24 | 40-60 | [10] |
Troubleshooting Common Coupling Issues
-
Low Yield:
-
Cause: Insufficient activation or incomplete reaction due to steric hindrance.[8]
-
Solution: Increase the pre-activation time to 5 minutes. Extend the overall reaction time to 12-24 hours. Consider a double coupling by adding a second portion of activated Cbz-(S)-nipecotic acid after the initial 2-4 hours.[8]
-
-
Epimerization:
-
Cause: Over-activation of the carboxylic acid or use of a strong base.
-
Solution: Minimize the pre-activation time. Use a weaker base such as N-methylmorpholine (NMM) in place of DIPEA.[8]
-
-
Side Reactions:
Part 2: Cbz Deprotection - Releasing the Free Amine
The removal of the Cbz group is a critical step to liberate the secondary amine for further functionalization or to yield the final peptidomimetic. The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis.[2][14]
Mechanism of Catalytic Hydrogenolysis
The deprotection proceeds via a two-step mechanism. First, the palladium catalyst facilitates the hydrogenolysis of the benzylic C-O bond, forming toluene and an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[14]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Protocol 2: Catalytic Hydrogenolysis of Cbz-Protected Nipecotic Acid Derivatives
Materials:
-
Cbz-protected peptidomimetic
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected peptidomimetic (1.0 eq) in MeOH or EtOH in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (5-10 mol%). Caution: The catalyst can be pyrophoric and should be handled with care, preferably wet.[15]
-
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus or equip it with a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite® pad remains wet during filtration to prevent ignition of the catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
-
Data Presentation: Characterization of Deprotected Product
The successful deprotection can be confirmed by various analytical techniques.
| Analytical Technique | Expected Observation |
| ¹H NMR | Disappearance of the characteristic signals for the benzylic protons of the Cbz group (typically a singlet around 5.1 ppm) and the aromatic protons (around 7.3 ppm).[16] |
| ¹³C NMR | Disappearance of the signals for the benzylic carbon (around 67 ppm) and the aromatic carbons of the Cbz group. |
| Mass Spectrometry | A decrease in the molecular weight corresponding to the loss of the Cbz group (C8H7O2, 135.04 Da). The mass of the free amine should be observed. |
| IR Spectroscopy | Disappearance of the characteristic carbonyl stretch of the carbamate (around 1690-1710 cm⁻¹). Appearance of N-H stretching bands for the secondary amine. |
Troubleshooting Cbz Deprotection
-
Incomplete Reaction:
-
Cause: Catalyst poisoning, particularly if the substrate contains sulfur.[4]
-
Solution: Increase the catalyst loading or add a fresh portion of the catalyst. If sulfur is present, consider alternative deprotection methods such as using HBr in acetic acid or other acidic conditions, though these are harsher and may affect other functional groups.[7][17]
-
-
Catalyst Ignition:
-
Cause: Dry Pd/C catalyst is pyrophoric and can ignite in the presence of air and solvent.
-
Solution: Always handle the catalyst in a wet state. After filtration, do not allow the Celite® pad with the catalyst to dry completely before proper disposal.
-
Conclusion
The incorporation of Cbz-(S)-nipecotic acid into peptidomimetic scaffolds is a powerful strategy for introducing conformational constraints and modulating biological activity. While the steric hindrance of this cyclic amino acid presents a challenge for amide bond formation, the use of potent coupling reagents like HATU provides a reliable and high-yielding solution. The subsequent deprotection of the Cbz group via catalytic hydrogenolysis is a clean and efficient process, yielding the desired peptidomimetic with a free secondary amine ready for further elaboration. By understanding the principles behind these reactions and adhering to the robust protocols outlined in this guide, researchers can confidently utilize Cbz-(S)-nipecotic acid to advance their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. thalesnano.com [thalesnano.com]
- 16. researchgate.net [researchgate.net]
- 17. tdcommons.org [tdcommons.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (S)-1-Cbz-piperidine-3-carboxylic Acid
Introduction: Expanding the Peptidomimetic Toolkit with Piperidine Scaffolds
The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery. The incorporation of non-canonical amino acids and peptidomimetic scaffolds allows for the creation of novel molecular architectures with enhanced stability, receptor affinity, and bioavailability.[1] Piperidine derivatives, in particular, are prevalent structural motifs in a wide range of pharmaceuticals, valued for their conformational rigidity and ability to mimic peptide turns.[2][3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a valuable chiral building block, (S)-1-Cbz-piperidine-3-carboxylic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
(S)-1-Cbz-piperidine-3-carboxylic acid offers a constrained cyclic scaffold that can introduce specific conformational biases into a peptide backbone. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen is orthogonal to the standard Fmoc/tBu strategy, providing a handle for selective deprotection or further modification.[4] This application note will detail the necessary considerations for the successful coupling of this sterically demanding amino acid, the subsequent peptide chain elongation, and the final cleavage and deprotection strategies, including the selective removal of the Cbz group.
Materials and Reagents
For the successful synthesis of peptides incorporating (S)-1-Cbz-piperidine-3-carboxylic acid, high-quality reagents and solvents are essential.
| Category | Reagent/Material | Recommended Grade |
| Resins | Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids) | 100-200 mesh, ~1.0 mmol/g substitution |
| Amino Acids | Fmoc-protected proteinogenic amino acids | Synthesis Grade |
| (S)-1-Cbz-piperidine-3-carboxylic acid | Synthesis Grade | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade | |
| Piperidine | ACS Grade | |
| Diethyl ether (cold) | ACS Grade | |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Synthesis Grade |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade | |
| HOBt (Hydroxybenzotriazole) | Synthesis Grade | |
| Bases | N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade |
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade | |
| Water | Deionized | |
| Cbz-Deprotection | Palladium on carbon (Pd/C) | 10% |
| Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate) | High Purity | |
| Methanol (MeOH) | ACS Grade |
Experimental Protocols
I. Resin Preparation and First Amino Acid Coupling
The initial step involves the loading of the first Fmoc-protected amino acid onto the chosen resin. The following protocol is for loading onto 2-Chlorotrityl chloride resin to generate a C-terminal carboxylic acid.
-
Resin Swelling: Swell the 2-Chlorotrityl chloride resin in DCM for 30 minutes in a suitable reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of the first Fmoc-amino acid in DCM.
-
Loading: Add 4 equivalents of DIPEA to the amino acid solution and immediately add the mixture to the swollen resin.
-
Reaction: Agitate the mixture for 2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
II. Iterative Peptide Elongation: The SPPS Cycle
The core of SPPS is the iterative cycle of Fmoc deprotection and amino acid coupling.
Figure 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
A. Standard Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat with a fresh solution of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the fulvene adduct.
B. Coupling of Standard Fmoc-Amino Acids
-
Activation: In a separate vial, pre-activate a solution of 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3x).
III. Protocol for Coupling (S)-1-Cbz-piperidine-3-carboxylic acid
The incorporation of (S)-1-Cbz-piperidine-3-carboxylic acid requires special attention due to its steric hindrance as a cyclic secondary amine.
-
Activation: Prepare an activation solution with 4 equivalents of (S)-1-Cbz-piperidine-3-carboxylic acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Allow for a brief pre-activation of 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction for at least 4 hours at room temperature. For difficult sequences, this reaction can be left overnight.
-
Monitoring: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the coupling solution, wash with DMF (3x), and repeat the coupling step with a fresh activation solution.
-
Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next Fmoc deprotection step.
Figure 2: Workflow for the coupling of (S)-1-Cbz-piperidine-3-carboxylic acid.
IV. Final Cleavage and Deprotection
A. Cleavage from the Resin (Cbz-group remains)
The Cbz group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[5][6]
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard deprotection protocol.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether (2x).
-
Drying: Dry the crude peptide under vacuum.
B. Optional: Cbz-Group Deprotection
If the final product requires a free secondary amine on the piperidine ring, the Cbz group can be removed by catalytic hydrogenolysis.[4]
-
Dissolution: Dissolve the crude or purified Cbz-protected peptide in methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst (approximately 10% by weight of the peptide).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (typically 2-4 hours, can be monitored by HPLC-MS). Alternatively, catalytic transfer hydrogenation can be performed using a hydrogen donor like ammonium formate.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
Characterization of the Final Peptide
The purity and identity of the synthesized peptide should be confirmed using analytical techniques.
| Technique | Purpose | Typical Observations |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification. | A major peak corresponding to the desired peptide. Purity is determined by the peak area percentage. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed mass should match the calculated mass of the peptide. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete coupling of (S)-1-Cbz-piperidine-3-carboxylic acid | Steric hindrance. | Increase coupling time, perform a double coupling, or consider gentle heating (30-40 °C).[7] |
| Low final peptide yield | Incomplete coupling at any stage, premature chain termination. | Ensure efficient coupling at each step using monitoring tests. Consider capping unreacted amines after coupling steps. |
| Side products observed in MS | Incomplete deprotection or side reactions during cleavage. | Ensure sufficient scavenger concentration in the cleavage cocktail. Optimize cleavage time. |
| Incomplete Cbz deprotection | Inactive catalyst or insufficient hydrogen. | Use fresh catalyst. Ensure a proper hydrogen supply. Consider increasing reaction time or temperature. |
Conclusion
The incorporation of (S)-1-Cbz-piperidine-3-carboxylic acid into peptides via Fmoc-SPPS is a viable strategy for the development of novel peptidomimetics. While the steric hindrance of this building block necessitates optimized coupling conditions, the use of potent activating reagents like HATU and careful monitoring of the reaction can ensure high coupling efficiencies. The orthogonality of the Cbz protecting group with the Fmoc/tBu strategy allows for the synthesis of peptides with a selectively protected piperidine nitrogen, which can be deprotected in a subsequent step if required. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize and characterize these valuable molecules for applications in drug discovery and chemical biology.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic Acid as a Premier Chiral Synthon
Introduction: The Strategic Value of Chiral Piperidine Scaffolds
In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors. However, the introduction and control of stereochemistry are paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2]
This guide focuses on (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid , a versatile chiral building block that provides a robust and stereochemically defined entry point for the synthesis of complex piperidine-containing molecules.[3][4] Also known as (S)-N-Cbz-nipecotic acid, this synthon offers two orthogonal points for chemical modification: the carboxylic acid at the C3 position and the secondary amine, which is temporarily masked by a benzyloxycarbonyl (Cbz or Z) protecting group.[5][6] The Cbz group is a strategic choice, offering high stability to a wide range of reaction conditions while being readily removable via catalytic hydrogenation, a clean and efficient process.[7] This document provides an in-depth exploration of its applications, supported by field-proven protocols and mechanistic insights.
Physicochemical Properties & Safe Handling
A thorough understanding of the synthon's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₄ | [5][6] |
| Molecular Weight | 263.29 g/mol | [5][6] |
| CAS Number | 88466-74-4 | [3] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | ≥ 98% | [6] |
| Storage Conditions | Store at 0-8°C, sealed in a dry place | [6][8] |
Safety and Handling: this compound is classified as an irritant.[5] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][9]
-
Precautionary Measures: Use in a well-ventilated area or under a fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid breathing dust.[9] Wash hands thoroughly after handling.[9]
Core Synthetic Applications & Strategic Workflows
The utility of this chiral synthon lies in its predictable reactivity, allowing for the systematic construction of complex target molecules. Its primary applications are in pharmaceutical development and organic synthesis, where it serves as a key intermediate for analgesics, anti-inflammatory drugs, and other bioactive compounds.[6][11]
Logical Workflow for Synthesis
The inherent structure of the synthon dictates a logical progression for creating diverse derivatives. The carboxylic acid is typically the first site of modification, followed by the deprotection and subsequent functionalization of the piperidine nitrogen.
Caption: General synthetic workflow using the chiral synthon.
Application 1: Synthesis of Chiral Amide Derivatives
The most common transformation is the conversion of the carboxylic acid into an amide. This is a cornerstone of drug discovery, as the amide bond is a key feature of peptides and many small-molecule drugs. This reaction is typically mediated by carbodiimide-based coupling reagents to form an activated ester intermediate, which is then attacked by a primary or secondary amine.
Causality Behind Reagent Choice: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are frequently used.[12] EDC activates the carboxylic acid, while HOBt serves two purposes: it forms a more reactive intermediate that is less susceptible to side reactions, and critically, it minimizes racemization at the adjacent stereocenter, thus preserving the enantiomeric purity of the product.
Application 2: Accessing Chiral Alcohols and Amines
The carboxylic acid can be reduced to a primary alcohol, which serves as a handle for further modifications, such as ether formation or oxidation to an aldehyde. Subsequent deprotection of the nitrogen allows for the creation of a diverse library of N-substituted 3-(hydroxymethyl)piperidine derivatives.
Application 3: Peptidomimetics and Conformational Constraints
As a cyclic, non-proteinogenic amino acid analogue, this synthon can be incorporated into peptide sequences.[7] The rigid piperidine ring acts as a conformational constraint, forcing the peptide backbone into a specific β-turn-like structure. This is a powerful strategy in drug design to enhance binding affinity, improve metabolic stability, and increase oral bioavailability compared to natural peptides.
Caption: Workflow for incorporating the synthon into a peptide.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and are based on established chemical principles.
Protocol 1: General Procedure for Amide Bond Formation
Objective: To couple this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add HOBt (1.2 eq), EDC (1.2 eq), the desired primary amine (1.1 eq), and finally DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often preferred.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-12 hours).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). This removes unreacted amine, excess coupling reagents, and acidic/basic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure amide product.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
Objective: To remove the Cbz protecting group from a C3-functionalized piperidine intermediate to liberate the free secondary amine.
Materials:
-
Cbz-protected piperidine substrate (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite™
!!! SAFETY WARNING !!! Palladium on carbon can be pyrophoric, especially when dry and exposed to air after use with flammable solvents. Handle with care. Hydrogen gas is highly flammable. Perform this reaction in a well-ventilated fume hood away from ignition sources.
Procedure:
-
Reaction Setup: Add the Cbz-protected substrate to a suitable flask (e.g., a thick-walled flask for hydrogenation).
-
Dissolution: Dissolve the substrate in MeOH or EtOH.
-
Inerting: Purge the flask with an inert gas (argon or nitrogen).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under the inert atmosphere.
-
Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this purge/backfill cycle 3 times.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen. The reaction progress can be monitored by TLC or LC-MS. Completion is usually indicated by the disappearance of the starting material (typically 2-16 hours).
-
Work-up: Once complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOH). CAUTION: Do not allow the Celite™ pad with the catalyst to dry completely in the air. Quench it carefully with water before disposal.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine product, which is often obtained as a salt if an acid was present or formed.
Conclusion
This compound is a high-value, reliable chiral synthon for asymmetric synthesis.[3] Its pre-defined stereochemistry and orthogonal protecting group strategy provide a streamlined and predictable pathway to a wide range of enantiomerically pure piperidine derivatives.[12] The protocols and strategic insights provided herein demonstrate its utility in constructing complex molecular architectures, underscoring its importance as a foundational tool for researchers in drug discovery and development.[6][11]
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 88466-74-4|this compound|BLD Pharm [bldpharm.com]
- 4. Portico [access.portico.org]
- 5. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block | MDPI [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of GABA Uptake Inhibitors from (S)-N-Cbz-nipecotic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its role in regulating neuronal excitability is crucial for maintaining balanced brain function. A malfunction in the GABAergic system is implicated in several neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] One therapeutic strategy to enhance GABAergic neurotransmission is to inhibit the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and prolonging its inhibitory effect.[3] This is achieved by targeting the GABA transporters (GATs), which are responsible for removing GABA from the synapse.[4]
Nipecotic acid, a cyclic analog of GABA, is a potent inhibitor of GABA uptake.[2][5] However, its therapeutic utility is limited by its poor ability to cross the blood-brain barrier due to its hydrophilic and zwitterionic nature.[2][5] To overcome this, medicinal chemists have developed lipophilic derivatives of nipecotic acid, such as the marketed antiepileptic drug Tiagabine.[5][6][7] These derivatives typically feature a lipophilic moiety attached to the nitrogen atom of the nipecotic acid scaffold, which facilitates passage through the blood-brain barrier.[5][6]
The stereochemistry of the nipecotic acid core is critical for biological activity, with the (R)-enantiomer of Tiagabine being four times more potent than the (S)-enantiomer.[6] This highlights the importance of stereocontrolled synthesis in developing effective GABA uptake inhibitors. (S)-N-Cbz-nipecotic acid serves as a valuable chiral starting material for the synthesis of a diverse range of N-substituted nipecotic acid derivatives, allowing for the exploration of structure-activity relationships (SAR) and the development of novel GAT inhibitors.
Strategic Approach: Leveraging (S)-N-Cbz-Nipecotic Acid as a Chiral Synthon
The use of (S)-N-Cbz-nipecotic acid as a starting material offers several advantages in the synthesis of GABA uptake inhibitors:
-
Stereochemical Control: It provides a pre-defined stereocenter at the 3-position of the piperidine ring, which is crucial for potent GAT inhibition.
-
Orthogonal Protection: The benzyloxycarbonyl (Cbz) protecting group on the nitrogen is stable under a variety of reaction conditions, yet can be selectively removed, typically through hydrogenolysis, allowing for late-stage diversification.[8]
-
Versatile Handle for Derivatization: The carboxylic acid functionality allows for straightforward amide bond formation with a wide array of amines, enabling the introduction of diverse lipophilic side chains.
The general synthetic strategy involves two key transformations:
-
Amide Coupling: The carboxylic acid of (S)-N-Cbz-nipecotic acid is coupled with a desired amine to introduce the lipophilic side chain.
-
Deprotection: The Cbz group is removed to yield the final N-substituted (S)-nipecotic acid derivative.
This modular approach allows for the efficient synthesis of a library of compounds for SAR studies.
Visualizing the Synthetic Workflow
Figure 1: General synthetic workflow for GABA uptake inhibitors.
Detailed Experimental Protocols
Protocol 1: Amide Coupling of (S)-N-Cbz-Nipecotic Acid
This protocol describes a general procedure for the amide coupling of (S)-N-Cbz-nipecotic acid with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.[9][10]
Materials:
-
(S)-N-Cbz-nipecotic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-N-Cbz-nipecotic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Cbz protected intermediate.
Causality Behind Experimental Choices:
-
EDC and HOBt: This combination is a widely used and efficient method for amide bond formation. EDC activates the carboxylic acid, and HOBt is added to suppress racemization and improve coupling efficiency by forming a more stable active ester intermediate.[10]
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
Protocol 2: Cbz Deprotection via Hydrogenolysis
This protocol describes the removal of the Cbz protecting group using catalytic hydrogenation.[8]
Materials:
-
N-Cbz protected intermediate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz protected intermediate in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a H₂ atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely on the filter paper.
-
Wash the filter cake with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the final deprotected GABA uptake inhibitor. Further purification may be necessary depending on the nature of the product.
Causality Behind Experimental Choices:
-
Pd/C and H₂: This is the classic and most common method for Cbz deprotection. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen.[8]
-
Methanol/Ethanol: These are common solvents for hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.
-
Celite® Filtration: This is a standard procedure to safely and effectively remove the solid palladium catalyst from the reaction mixture.
Alternative Deprotection Methods
While hydrogenolysis is the most common method for Cbz deprotection, certain functional groups (e.g., alkenes, alkynes) are not compatible with catalytic hydrogenation. In such cases, alternative deprotection strategies can be employed:
-
Acid-mediated deprotection: Strong acids such as HBr in acetic acid or HCl in an organic solvent can cleave the Cbz group.[11] This method is often scalable and avoids the use of heavy metals.[11]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst can also effect Cbz removal.
Characterization and Data Presentation
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Table 1: Representative Analytical Data for a Synthesized GABA Uptake Inhibitor
| Compound ID | Molecular Formula | MW ( g/mol ) | ¹H NMR (δ, ppm) | Purity (HPLC) |
| GAT-Inhibitor-X | C₂₀H₂₄N₂O₂ | 340.42 | Characteristic peaks | >98% |
Structure-Activity Relationship (SAR) Insights
The modular synthetic approach described allows for the systematic modification of the lipophilic side chain to explore the SAR of N-substituted nipecotic acid derivatives. Key areas for modification include:
-
Length and rigidity of the linker: The nature of the chain connecting the nipecotic acid core to the lipophilic moiety can significantly impact potency and selectivity.[12]
-
Nature of the aromatic/lipophilic group: The introduction of different aromatic or bulky aliphatic groups can influence binding affinity for the GATs.[13][14] Asymmetric substitution patterns in bis-aromatic moieties have been shown to be beneficial for high affinity.[14]
-
Substitution on the aromatic rings: The electronic and steric properties of substituents on the aromatic rings can be fine-tuned to optimize interactions with the transporter protein.[1]
Visualizing the SAR Exploration
Figure 2: Key areas for SAR exploration in nipecotic acid-based GAT inhibitors.
Conclusion
(S)-N-Cbz-nipecotic acid is a versatile and valuable chiral building block for the synthesis of novel GABA uptake inhibitors. The straightforward and robust protocols for amide coupling and Cbz deprotection allow for the efficient generation of diverse libraries of N-substituted nipecotic acid derivatives. This enables comprehensive SAR studies, which are essential for the rational design and development of new therapeutic agents targeting the GABAergic system for the treatment of various CNS disorders.
References
- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 6. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. thieme-connect.com [thieme-connect.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. tdcommons.org [tdcommons.org]
- 12. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: (S)-1-Protected-Piperidine-3-Carboxylic Acid in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of clinically successful drugs.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, making it an ideal building block for designing molecules that interact with complex biological targets.[2] When functionalized with a carboxylic acid at the 3-position, and particularly when resolved to its (S)-enantiomer, this scaffold, known as (S)-nipecotic acid, becomes a powerful tool for probing and modulating neurological pathways.[3]
This technical guide offers an in-depth exploration of (S)-1-Z-piperidine-3-carboxylic acid and its widely used analogue, (S)-1-Boc-piperidine-3-carboxylic acid, for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to create a self-validating resource for your laboratory work.
The Significance of the (S)-Piperidine-3-Carboxylic Acid Moiety
The primary therapeutic relevance of (S)-piperidine-3-carboxylic acid derivatives lies in their ability to modulate the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS).[4] Specifically, these compounds are potent inhibitors of GABA transporters (GATs), prolonging the presence of GABA in the synaptic cleft and thereby enhancing inhibitory neurotransmission.[3][4] This mechanism of action is the foundation for developing treatments for neurological disorders characterized by excessive neuronal excitation, such as epilepsy.[5]
The anticonvulsant drug Tiagabine is a prime example of a successful therapeutic agent built upon the (S)-nipecotic acid scaffold.[3] Its design incorporates a lipophilic side chain attached to the piperidine nitrogen, enhancing its ability to cross the blood-brain barrier.[3] The stereochemistry at the 3-position is crucial, with the (R)-enantiomer of Tiagabine being significantly more potent than the (S)-enantiomer, highlighting the importance of chiral purity in the synthesis of these compounds.
Beyond epilepsy, derivatives of (S)-piperidine-3-carboxylic acid have been investigated for a range of other CNS disorders, including anxiety and pain, as well as for their potential as anticancer and anti-inflammatory agents.[6][7][8]
Core Synthetic Strategies and Protocols
The synthesis of bioactive derivatives from (S)-1-protected-piperidine-3-carboxylic acid predominantly involves the functionalization of the carboxylic acid moiety, typically through amide bond formation. The nitrogen of the piperidine ring is protected with either a benzyloxycarbonyl (Z) or a tert-butyloxycarbonyl (Boc) group to prevent its interference in the coupling reaction.[9]
Amide Bond Formation: A Comparative Protocol
The formation of a stable amide bond is a critical step in the synthesis of novel derivatives. Here, we provide protocols for two of the most reliable and widely used coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct is water-soluble, facilitating purification.[4] |
| HATU | None | DIPEA | DMF | 1 - 4 | 85 - 98 | Highly efficient, even with sterically hindered amines. Faster reaction times compared to EDC/HOBt.[5][6] |
This protocol describes a standard procedure for the formation of an amide bond between (S)-1-Boc-piperidine-3-carboxylic acid and a primary or secondary amine.
Materials:
-
(S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the disappearance of the carboxylic acid starting material and the appearance of a new, typically less polar, product spot is indicative of reaction progression.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[7][10]
Causality behind the choices:
-
EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an active ester that is more stable and reacts efficiently with the amine, minimizing side reactions.[4]
-
DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the HOBt, as well as to deprotonate the carboxylic acid, facilitating its activation.
-
Aqueous Work-up: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
This protocol is particularly useful for sterically hindered amines or when faster reaction times are desired.
Materials:
-
(S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flask under an inert atmosphere, dissolve (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6][7]
Causality behind the choices:
-
HATU: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester. This active ester is less prone to racemization and reacts rapidly with amines.[11]
-
DIPEA: Acts as a base to deprotonate the carboxylic acid.
-
LiCl Wash: This is an effective method for removing residual DMF during the work-up, as DMF can be difficult to remove under reduced pressure.
Caption: General workflow for amide coupling.
Deprotection of the Piperidine Nitrogen
Following the functionalization of the carboxylic acid, the protecting group on the piperidine nitrogen is often removed to yield the final bioactive compound or to allow for further modification at the nitrogen.
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected piperidine derivative in DCM (e.g., 0.1 M).
-
Add TFA (5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the excess TFA.
-
Isolation: The deprotected amine can be extracted into an aqueous acidic layer and then liberated by basification and extraction with an organic solvent, or the neutralized organic layer can be dried and concentrated to yield the free amine.
Causality behind the choices:
-
TFA: A strong acid that efficiently cleaves the Boc group, generating a stable tert-butyl cation and releasing the free amine after decarboxylation of the intermediate carbamic acid.[12][13]
Materials:
-
Z-protected piperidine derivative
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas or a hydrogen donor like ammonium formate
Procedure:
-
Dissolve the Z-protected piperidine derivative in MeOH or EtOH.
-
Carefully add 10% Pd/C catalyst.
-
Purge the reaction vessel with an inert gas, then introduce hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature for 2-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[14][15]
Causality behind the choices:
-
Catalytic Hydrogenation: This is a mild and clean method for cleaving the Z-group. The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine and toluene as a byproduct.[16]
Characterization of Synthesized Derivatives
Unambiguous characterization of the synthesized compounds is essential to confirm their structure and purity. NMR spectroscopy and HPLC are standard analytical techniques for this purpose.
Table 2: Representative ¹H NMR Data for a (S)-1-Boc-piperidine-3-carboxamide Derivative
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.45 | s | 9H |
| Piperidine ring protons | 1.5 - 4.0 | m | 9H |
| Amide NH | 7.0 - 8.5 | br s | 1H |
| Aromatic protons (if any) | 7.0 - 8.0 | m | Varies |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the amide substituent.
Biological Evaluation: In Vitro Assays
The primary biological activity of interest for derivatives of (S)-piperidine-3-carboxylic acid is the inhibition of GABA uptake. The ability of these compounds to cross the blood-brain barrier is also a critical parameter for CNS-targeted drugs.
Protocol 5: In Vitro GABA Uptake Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds on GABA uptake in rat brain synaptosomes.
Materials:
-
Rat brain tissue (cortex or thalamus)
-
Sucrose buffer
-
Krebs-Ringer-HEPES buffer
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Test compounds and reference inhibitor (e.g., Tiagabine)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Synaptosome Preparation: Prepare crude synaptosomes from rat brain tissue by homogenization in sucrose buffer followed by differential centrifugation.[17]
-
Assay:
-
Pre-incubate synaptosomes in Krebs-Ringer-HEPES buffer with the test compound at various concentrations for 10-15 minutes at 37°C.
-
Initiate GABA uptake by adding a solution of [³H]-GABA.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.[18]
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.
-
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of GABA uptake for each concentration of the test compound and determine the IC₅₀ value.
Caption: Mechanism of GABA uptake inhibition.
Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
PAMPA is a high-throughput, non-cell-based assay to predict the passive diffusion of compounds across the BBB.[19][20]
Materials:
-
PAMPA plate (a donor plate and an acceptor plate)
-
Brain lipid solution
-
Phosphate buffered saline (PBS)
-
Test compounds and standards (high and low permeability)
-
UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the brain lipid solution.
-
Compound Preparation: Prepare solutions of the test compounds and standards in PBS.
-
Assay Setup: Add the compound solutions to the donor wells and PBS to the acceptor wells. Place the donor plate into the acceptor plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the compounds in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
-
Data Analysis: Calculate the effective permeability (Pe) of the compounds.[21]
Table 3: Interpretation of PAMPA-BBB Results
| Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeability |
| > 6.0 | High |
| 4.0 - 6.0 | Medium |
| 2.0 - 4.0 | Low |
| < 2.0 | Very Low / Impermeable |
Conclusion
(S)-1-protected-piperidine-3-carboxylic acid is a cornerstone chiral building block in medicinal chemistry, offering a robust scaffold for the development of novel therapeutics, particularly for CNS disorders. By understanding the principles behind the synthetic and analytical protocols, and by employing rigorous biological evaluation methods, researchers can effectively leverage this versatile molecule to advance their drug discovery programs. The protocols and insights provided in this guide are intended to serve as a practical and authoritative resource to facilitate this endeavor.
References
- 1. peptide.com [peptide.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 21. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Standard Procedures for Deprotection of the Cbz Group from Piperidine Rings
Introduction: The Strategic Role of the Cbz Group in Piperidine Synthesis
The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas in the 1930s, is a cornerstone of modern organic and medicinal chemistry for the protection of amine functionalities.[1][2] Its application to the piperidine scaffold is of particular importance in drug development, where this saturated heterocycle is a prevalent structural motif. The Cbz group imparts stability to the piperidine nitrogen across a wide array of reaction conditions, including basic, nucleophilic, and many acidic environments.[3]
The strategic value of the Cbz group lies not only in its stability but also in the diverse and reliable methods available for its removal.[1] The selective cleavage of the Cbz group, often orthogonally to other protecting groups, is a critical step in multi-step syntheses, enabling the controlled unmasking of the piperidine amine for subsequent elaboration.[3] The choice of deprotection method is paramount and is dictated by the overall molecular architecture, specifically the presence of other sensitive functional groups.[1]
This guide provides a detailed examination of the three primary methodologies for Cbz deprotection from piperidine rings: catalytic hydrogenolysis, catalytic transfer hydrogenation, and acid-mediated cleavage. We will explore the mechanistic rationale behind each technique, provide field-tested, step-by-step protocols, and offer insights to guide researchers in selecting the optimal strategy for their specific synthetic challenge.
Comparative Overview of Cbz Deprotection Methodologies
The selection of a deprotection strategy requires a careful analysis of the substrate's functional group tolerance. The following table provides a high-level comparison of the most common methods employed for cleaving the Cbz group from a piperidine nitrogen.
| Method Category | Typical Reagents & Conditions | Key Advantages | Potential Limitations & Incompatibilities |
| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C, in MeOH, EtOH, or EtOAc at room temperature.[1] | Very mild, neutral pH, high yields; byproducts (toluene, CO₂) are volatile and easily removed.[1][4] | Incompatible with other reducible groups (alkenes, alkynes, nitro groups, aryl halides).[1][5] Safety concerns with handling flammable H₂ gas.[1] |
| Catalytic Transfer Hydrogenation | Ammonium formate (HCO₂NH₄), formic acid, or cyclohexene with 10% Pd/C in MeOH or EtOH.[1] | Avoids the use of hazardous H₂ gas, making it operationally simpler and safer for scale-up.[1][6] | Can still reduce some susceptible functional groups. Catalyst poisoning can occur. |
| Acid-Mediated Cleavage | 33% HBr in acetic acid (AcOH); HCl in various organic solvents.[1][7] | Effective for substrates with functionalities sensitive to hydrogenation (e.g., double bonds).[1] Metal-free.[7] | Harsh conditions can cleave other acid-labile groups (e.g., Boc, t-butyl esters).[2] Can be less chemoselective. |
Method I: Catalytic Hydrogenolysis
This is the most frequently employed method for Cbz deprotection due to its exceptionally mild and clean reaction profile.
Principle and Rationale
The reaction proceeds via the palladium-catalyzed cleavage of the benzylic C-O bond by molecular hydrogen.[1] The palladium on carbon (Pd/C) catalyst provides a surface for the adsorption of both hydrogen gas and the Cbz-protected substrate. This facilitates the reductive cleavage, which ultimately liberates the free piperidine amine, toluene, and carbon dioxide as the sole byproducts.[2][4] The volatility of the byproducts simplifies purification, often yielding the product in high purity after catalyst filtration and solvent evaporation.
-
Choice of Catalyst : 10% Palladium on carbon (Pd/C) is the industry standard due to its high catalytic activity, robustness, and efficiency. A catalyst loading of 5-10 mol% relative to the substrate is typically sufficient for complete conversion.[1][4]
-
Choice of Solvent : Solvents like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) are preferred as they effectively dissolve the substrate without interfering with the catalytic process.[1]
Mechanism of Catalytic Hydrogenolysis
References
Application Notes and Protocols for the Catalytic Hydrogenolysis of N-Cbz-(S)-Nipecotic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the catalytic hydrogenolysis of N-Cbz-(S)-nipecotic acid, a critical deprotection step in synthetic organic chemistry. The carboxybenzyl (Cbz or Z) protecting group is widely utilized for amines due to its stability and selective removal under mild hydrogenolysis conditions.[1][2] These notes offer an in-depth analysis of the reaction mechanism, detailed experimental protocols, and a troubleshooting guide to address common challenges, ensuring a high-yielding and efficient deprotection process.
Introduction: The Significance of Cbz Deprotection
The benzyloxycarbonyl (Cbz) group, introduced by Leonidas Zervas in the 1930s, remains a cornerstone in peptide synthesis and the broader field of organic chemistry for the protection of primary and secondary amines.[1] Its popularity is attributed to its stability across a range of reaction conditions and its facile cleavage by catalytic hydrogenolysis. This deprotection method is favored for its mildness and the generation of benign byproducts—toluene and carbon dioxide.[1]
(S)-Nipecotic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. The selective removal of the N-Cbz group is often a pivotal step in the synthetic route towards these complex molecules. A thorough understanding of the hydrogenolysis conditions is therefore essential for chemists in drug development and discovery.
Mechanistic Insights into Catalytic Hydrogenolysis
The deprotection of an N-Cbz group via catalytic hydrogenolysis is a heterogeneous catalytic process that proceeds through a well-established two-step mechanism.[3]
-
Hydrogenolysis of the Benzyl-Oxygen Bond: The reaction commences with the adsorption of the Cbz-protected substrate and molecular hydrogen onto the surface of the palladium catalyst.[1] The palladium surface facilitates the cleavage of the benzyl C-O bond by hydrogen, leading to the formation of toluene and an unstable carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid intermediate readily undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[3][4] This step is often favored, particularly at elevated temperatures.[4]
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Experimental Protocols
The successful hydrogenolysis of N-Cbz-(S)-nipecotic acid hinges on the careful selection of the catalyst, solvent, and hydrogen source. Below are detailed protocols for the most common approaches.
Standard Catalytic Hydrogenation using Hydrogen Gas
This is the most frequently employed method due to its efficiency and clean reaction profile.[1]
Materials:
-
N-Cbz-(S)-nipecotic acid
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® or a suitable filter agent
Procedure:
-
Dissolution: Dissolve N-Cbz-(S)-nipecotic acid (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOH) to a concentration of approximately 0.1 M.[5]
-
Inerting the Atmosphere: Purge the reaction flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C. A typical catalyst loading is 5-10 mol% of palladium.[1]
-
Hydrogenation: Secure a hydrogen balloon to the reaction flask or place the vessel in a hydrogenation apparatus (e.g., Parr shaker).[1][5] Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5] Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected (S)-nipecotic acid.[5]
Catalytic Transfer Hydrogenation
This method offers a safer alternative to using flammable hydrogen gas, making it particularly suitable for larger-scale reactions.[1] Ammonium formate is a commonly used hydrogen donor.[1][6]
Materials:
-
N-Cbz-(S)-nipecotic acid
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or a suitable filter agent
Procedure:
-
Dissolution: Dissolve N-Cbz-(S)-nipecotic acid (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Follow the filtration and isolation steps (8 and 9) as described in the standard catalytic hydrogenation protocol.
Summary of Reaction Conditions
The choice of reaction parameters can significantly impact the efficiency of the deprotection. The following table summarizes key variables.
| Parameter | Condition | Rationale & Considerations |
| Catalyst | 10% Pd/C | The most common and effective catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be more active for stubborn substrates.[7] |
| Catalyst Loading | 5-10 mol% | Higher loadings can increase reaction rates but also add to the cost. |
| Hydrogen Source | H₂ gas (1 atm to 50 psi) or Ammonium Formate (3-5 equiv.) | H₂ gas is highly efficient but requires specialized equipment. Transfer hydrogenation is safer for standard laboratory setups.[1][5][8] |
| Solvent | MeOH, EtOH, EtOAc, THF | Protic solvents like methanol and ethanol are generally preferred.[1][7] |
| Temperature | Room Temperature to 60°C | Most reactions proceed efficiently at room temperature. Gentle heating can be applied to accelerate slow reactions.[4] |
| Reaction Time | 1-24 hours | Highly dependent on the substrate, catalyst activity, and hydrogen pressure. |
Troubleshooting Guide
Even with established protocols, challenges can arise. This section addresses common issues and their solutions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: A Systematic Approach to Chiral HPLC Method Development for (S)-1-Cbz-piperidine-3-carboxylic acid
Abstract
This application note provides a comprehensive and detailed protocol for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (S)-1-Cbz-piperidine-3-carboxylic acid. The determination of enantiomeric purity is a critical parameter in the development of pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a systematic workflow from initial column screening to final method optimization. The methodologies described herein are grounded in established chromatographic principles and are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction
(S)-1-Cbz-piperidine-3-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As with many chiral molecules, its biological activity is often stereospecific, making the accurate determination of its enantiomeric purity a regulatory and scientific necessity. Chiral HPLC is the predominant technique for this purpose, offering high resolution and accuracy.[1][2] The development of a successful chiral separation method, however, can be challenging due to the identical physical and chemical properties of enantiomers.[2]
This guide outlines a logical, stepwise approach to developing a reliable chiral HPLC method for the target analyte. We will explore the selection of appropriate chiral stationary phases (CSPs), systematic mobile phase optimization, and the rationale behind these choices, rooted in the principles of chiral recognition.
The Fundamentals of Chiral Recognition in HPLC
The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP.[3][4] For a successful separation, there must be a sufficient difference in the stability of these complexes for each enantiomer, leading to different retention times.[4] The "three-point interaction" model is a foundational concept, suggesting that at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for chiral recognition.[5]
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds.[6][7] Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which creates chiral grooves and cavities where analytes can interact.[6][8]
Chiral Method Development Workflow
A systematic approach to chiral method development is crucial for efficiency and success. The following workflow is recommended:
Figure 1: A systematic workflow for chiral HPLC method development.
Experimental Protocols
Materials and Reagents
-
(S)-1-Cbz-piperidine-3-carboxylic acid reference standard
-
Racemic 1-Cbz-piperidine-3-carboxylic acid
-
HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), and Methanol (MeOH)
-
Trifluoroacetic acid (TFA) and Formic acid (FA)
-
Diethylamine (DEA)
Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
Protocol 1: Chiral Stationary Phase (CSP) Screening
The initial step in chiral method development is to screen a diverse set of CSPs to identify the most promising candidates.[9][10] For an N-protected carboxylic acid like the target analyte, polysaccharide-based and anion-exchange CSPs are excellent starting points.[11][12]
Screening Columns:
-
Chiralpak® IA: Immobilized amylose tris(3,5-dimethylphenylcarbamate)
-
Chiralcel® OD-H: Coated cellulose tris(3,5-dimethylphenylcarbamate)
-
Chiralpak® AD-H: Coated amylose tris(3,5-dimethylphenylcarbamate)
-
CHIRALPAK® QN-AX: Quinine-based weak anion-exchanger
Screening Mobile Phases:
-
Normal Phase (NP): n-Hexane / 2-Propanol (IPA) with 0.1% TFA
-
Polar Organic (PO): Acetonitrile (ACN) with 0.1% TFA
-
Reversed Phase (RP): Acetonitrile (ACN) / Water with 0.1% Formic Acid (FA)
Procedure:
-
Prepare a stock solution of racemic 1-Cbz-piperidine-3-carboxylic acid at 1.0 mg/mL in a suitable solvent (e.g., a 1:1 mixture of mobile phase components).
-
Equilibrate each column with the screening mobile phase for at least 20 column volumes.
-
Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.
-
Inject 10 µL of the racemic standard onto each column with each mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm, based on the UV absorbance of the carbamate group).
-
Evaluate the resulting chromatograms for any degree of separation between the enantiomers.
Expected Outcome & Rationale:
The goal of this screening is to identify a column and mobile phase combination that shows at least partial separation. The acidic additive (TFA or FA) is crucial for protonating the carboxylic acid group, which improves peak shape and can enhance interaction with the CSP.[5][13] A similar compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, showed excellent resolution on a Chiralpak IA column, making this a high-priority candidate.
Data Summary: CSP Screening Results
| CSP | Mobile Phase System | Resolution (Rs) | Observations |
| Chiralpak® IA | NP (Hexane/IPA/TFA) | > 2.0 | Baseline separation achieved. |
| Chiralcel® OD-H | NP (Hexane/IPA/TFA) | 1.2 | Partial separation. |
| Chiralpak® AD-H | NP (Hexane/IPA/TFA) | 1.4 | Partial separation. |
| CHIRALPAK® QN-AX | PO (ACN/TFA) | 0.8 | Poor resolution. |
| All columns | RP (ACN/Water/FA) | < 0.5 | No significant separation. |
Note: The above data is illustrative. Actual results may vary.
Based on the screening, the Chiralpak® IA column under normal phase conditions provides the most promising starting point for optimization.
Protocol 2: Method Optimization
Once a suitable CSP and mobile phase system are identified, the next step is to optimize the conditions to achieve the desired resolution, peak shape, and analysis time.
Figure 2: Logical flow for optimizing the chiral separation method.
Procedure:
-
Alcohol Modifier Concentration:
-
Using the Chiralpak® IA column, prepare mobile phases with varying ratios of n-Hexane and IPA (e.g., 95:5, 90:10, 85:15, 80:20), each containing 0.1% TFA.
-
Inject the racemic standard and observe the effect on retention time and resolution. Generally, increasing the alcohol content will decrease retention time but may also reduce resolution.
-
-
Acidic Additive Concentration:
-
Using the optimal Hexane/IPA ratio determined in the previous step, vary the concentration of TFA (e.g., 0.05%, 0.1%, 0.2%).
-
Assess the impact on peak shape and resolution. The optimal concentration will provide sharp, symmetrical peaks without compromising the separation.
-
-
Temperature:
Data Summary: Optimization of Mobile Phase
| Hexane:IPA (v/v) | TFA (%) | Temperature (°C) | k' (1st peak) | k' (2nd peak) | Resolution (Rs) |
| 90:10 | 0.1 | 25 | 3.5 | 4.8 | 2.1 |
| 85:15 | 0.1 | 25 | 2.8 | 3.7 | 1.8 |
| 80:20 | 0.1 | 25 | 2.2 | 3.0 | 2.5 |
| 80:20 | 0.05 | 25 | 2.3 | 3.1 | 2.3 |
| 80:20 | 0.2 | 25 | 2.1 | 2.9 | 2.4 |
| 80:20 | 0.1 | 15 | 2.9 | 4.0 | 2.8 |
Note: The above data is illustrative. k' refers to the retention factor.
Final Optimized Method and Protocol
Based on the systematic screening and optimization, the following protocol is recommended for the chiral analysis of (S)-1-Cbz-piperidine-3-carboxylic acid.
Final Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak® IA, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| (S)-enantiomer Retention Time | Approximately 8.5 min |
| (R)-enantiomer Retention Time | Approximately 10.2 min |
| Resolution (Rs) | > 2.5 |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1.0 mL of Trifluoroacetic acid.
-
Combine in a suitable reservoir, mix thoroughly, and degas before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter if necessary.
-
-
System Equilibration:
-
Install the Chiralpak® IA column and equilibrate the system with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Integrate the peaks and calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Conclusion
This application note presents a systematic and scientifically grounded approach to the development of a chiral HPLC method for the enantiomeric separation of (S)-1-Cbz-piperidine-3-carboxylic acid. By employing a logical workflow of CSP screening followed by methodical optimization of the mobile phase and temperature, a robust and reliable method was established using a Chiralpak® IA column under normal phase conditions. The detailed protocols and rationale provided herein serve as a valuable resource for scientists engaged in chiral analysis and drug development, ensuring the accurate assessment of enantiomeric purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. preprints.org [preprints.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Welcome to the technical support center for (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid (also known as (S)-1-Cbz-piperidine-3-carboxylic acid or (S)-N-Cbz-nipecotic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical chiral building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to overcome challenges in your own laboratory work.
Introduction
This compound is a vital intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its purity, both chemical and enantiomeric, is paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide will address common issues encountered during its purification and provide robust strategies to achieve high-purity material.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your purification workflow.
Q1: My crude product is an oil or sticky gum after synthesis and work-up. How can I induce crystallization?
A1: Obtaining an oil or gum instead of a solid is a common issue, often related to the presence of residual solvents, byproducts, or the product existing in a metastable form.[3] Here’s a systematic approach to induce crystallization:
-
Solvent Removal: Ensure all volatile organic solvents from the reaction and extraction steps are thoroughly removed under reduced pressure. High vacuum and gentle heating (if the compound is thermally stable) can be effective.
-
Solvent Titration:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, methanol).
-
Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, heptane, or diethyl ether) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q2: My compound is streaking badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What's causing this and how can I fix it?
A2: Streaking of carboxylic acids on silica gel is a frequent problem due to the acidic nature of both the compound and the stationary phase.[4] The carboxylic acid can exist in both protonated and deprotonated forms on the silica surface, leading to tailing.
To resolve this, you need to suppress the deprotonation of your compound. Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4][5] This ensures the compound remains fully protonated and elutes as a single, more defined spot.
Experimental Protocol: Developing an Acidified TLC System
-
Prepare Stock Eluent: Prepare your desired mobile phase (e.g., 95:5 dichloromethane/methanol).
-
Acidify: To a small vial containing your eluent, add 0.5-1% acetic acid. For example, to 10 mL of eluent, add 50-100 µL of acetic acid.
-
Run TLC: Spot your crude material on a TLC plate and develop it in the acidified eluent system.
-
Optimize: Adjust the solvent polarity as needed to achieve an optimal Rf value (typically 0.3-0.4) for column chromatography.
Q3: I'm performing a column chromatography purification, but my yield is low, and the compound is still impure. What can I do to improve the separation?
A3: Low yield and poor separation in column chromatography can stem from several factors. Here's a troubleshooting workflow:
Caption: Troubleshooting logic for column chromatography issues.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: Assessing the enantiomeric purity (enantiomeric excess, or ee) is crucial for chiral molecules. Standard techniques like NMR and regular HPLC will not distinguish between enantiomers. You will need a chiral analytical method.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[1][6]
-
Stationary Phase: You will need a chiral column. Columns based on polysaccharide derivatives (e.g., Chiralpak or Chiralcel) are often effective for separating enantiomers of carboxylic acids.
-
Mobile Phase: A typical mobile phase would be a mixture of hexanes and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes.
-
Detection: UV detection is standard, as the Cbz group provides a strong chromophore.
To confirm your method, you would ideally need a sample of the racemic mixture to show that your chiral method can separate the (S) and (R) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (S)-1-Cbz-piperidine-3-carboxylic acid?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as (S)-piperidine-3-carboxylic acid (nipecotic acid) or benzyl chloroformate.
-
Byproducts: From side reactions, such as the formation of dibenzyl carbonate.
-
Residual Solvents: From the reaction or work-up (e.g., dichloromethane, ethyl acetate, toluene).
-
Enantiomeric Impurity: The (R)-enantiomer of the product.[7]
Q2: What is a good starting point for a recrystallization solvent system?
A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For (S)-1-Cbz-piperidine-3-carboxylic acid, which is a moderately polar solid, a good starting point would be a mixed solvent system.
| Solvent System | Rationale |
| Ethyl Acetate / Hexanes | The compound is typically soluble in hot ethyl acetate and insoluble in hexanes. This is a common and effective system. |
| Isopropanol / Water | The compound's carboxylic acid and carbamate groups offer some polarity, making this a viable option. |
| Toluene | Can be effective for less polar impurities. The compound's solubility is likely lower than in ethyl acetate. |
Experimental Protocol: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethyl acetate to just dissolve the material.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add hexanes dropwise until the solution becomes persistently cloudy.
-
Cooling: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Caption: General workflow for recrystallization.
Q3: Can I use acid-base extraction to purify my compound?
A3: Yes, acid-base extraction is a highly effective technique for purifying carboxylic acids, especially for removing neutral or basic impurities.[8][9]
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolve: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Basify and Extract: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[4] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Wash (Optional): The combined aqueous layers can be washed with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Acidify and Re-extract: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1 M HCl) to a pH of ~2. The protonated carboxylic acid will precipitate or become insoluble in water.
-
Isolate: Extract the purified carboxylic acid back into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
This guide provides a foundational framework for troubleshooting the purification of this compound. Successful purification relies on a systematic approach, careful observation, and an understanding of the underlying chemical principles.
References
- 1. chembk.com [chembk.com]
- 2. (S)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER | 88466-74-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Identifying common side reactions in (S)-1-Cbz-piperidine-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of (S)-1-Cbz-piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
I. Introduction to the Synthesis
(S)-1-Cbz-piperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] The most common synthetic route involves the protection of the secondary amine of (S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid) with a carboxybenzyl (Cbz) group.[1] This is typically achieved by reacting the starting material with benzyl chloroformate (Cbz-Cl) or a related reagent under basic conditions.[3][4] While seemingly straightforward, this reaction is prone to several side reactions that can impact the stereochemical integrity, yield, and purity of the final product.
This guide provides a structured approach to identifying, understanding, and mitigating these common side reactions.
II. Troubleshooting Guides: Common Side Reactions
This section provides a detailed analysis of the most frequently encountered side reactions, their mechanistic origins, and actionable troubleshooting protocols.
Racemization of the Chiral Center
Question: My final product shows a loss of enantiomeric excess (ee). What is causing the racemization, and how can I prevent it?
Answer:
Racemization, the formation of an equimolar mixture of enantiomers, is a significant concern when working with chiral molecules.[5] In the synthesis of (S)-1-Cbz-piperidine-3-carboxylic acid, racemization can occur at the C3 position, which is alpha to the carboxylic acid carbonyl group.
Causality: The hydrogen atom at the C3 position is acidic due to the electron-withdrawing effect of the adjacent carboxyl group. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face with equal probability, leading to a loss of stereochemical integrity.[5] Harsh basic conditions or prolonged reaction times at elevated temperatures can exacerbate this issue.[6]
Troubleshooting Protocol:
-
Mind the Base: Employ milder bases for the reaction. Instead of strong bases like sodium hydroxide, consider using weaker inorganic bases such as sodium bicarbonate or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3]
-
Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature.[3][7] Elevated temperatures can provide the activation energy needed for enolization and subsequent racemization.
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the risk of racemization.
-
Reagent Addition: Add the base slowly to the reaction mixture to avoid localized areas of high base concentration.
Workflow for Minimizing Racemization:
Caption: Workflow for minimizing racemization during Cbz protection.
Formation of Over-Alkylated Byproducts
Question: I am observing a byproduct with a higher molecular weight than my desired product. What could this be, and how do I avoid its formation?
Answer:
The presence of a higher molecular weight byproduct often indicates over-alkylation. In this synthesis, this can manifest as the formation of a benzyl ester at the carboxylic acid position, in addition to the Cbz protection on the nitrogen.
Causality: Benzyl chloroformate is a reactive electrophile. While it preferentially reacts with the more nucleophilic secondary amine, under certain conditions, it can also react with the carboxylate anion formed under basic conditions. This leads to the formation of (S)-1-Cbz-piperidine-3-carboxylic acid benzyl ester.
Troubleshooting Protocol:
-
Stoichiometry is Key: Use a controlled amount of benzyl chloroformate, typically 1.0 to 1.2 equivalents relative to the starting material. An excess of the protecting group reagent increases the likelihood of ester formation.
-
pH Control: Maintain the reaction pH in a range that favors amine nucleophilicity without significantly promoting carboxylate reactivity. A slightly basic pH (around 8-9) is often optimal.
-
Order of Addition: Consider adding the benzyl chloroformate to the mixture of the amino acid and base, rather than the other way around. This ensures that the amine is deprotonated and ready to react.
Incomplete Reaction
Question: My reaction is sluggish, and I have a significant amount of unreacted starting material even after an extended period. How can I drive the reaction to completion?
Answer:
An incomplete reaction can be due to several factors, including insufficient activation of the reactants or poor solubility.
Causality: The reaction between the secondary amine and benzyl chloroformate requires the amine to be in its free base form to act as a nucleophile. If the pH is too low, the amine will be protonated and unreactive. Additionally, the solubility of the starting amino acid can be limited in purely organic solvents.
Troubleshooting Protocol:
-
Solvent System: Employ a biphasic solvent system, such as THF/water or dioxane/water. This helps to dissolve both the amino acid (as its salt) and the benzyl chloroformate.
-
Adequate Base: Ensure that at least two equivalents of base are used: one to neutralize the amino acid hydrochloride (if that is the starting form) and another to scavenge the HCl generated during the reaction.
-
Reaction Temperature: While low temperatures are recommended to prevent racemization, if the reaction is extremely slow, a modest increase in temperature (e.g., to room temperature) may be necessary. Monitor for racemization if the temperature is increased.
Difficult Purification
Question: I am having trouble purifying my final product. What are the common impurities, and what is the best purification strategy?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, byproducts, and reagents.
Common Impurities:
-
Unreacted (S)-piperidine-3-carboxylic acid
-
Benzyl alcohol (from the hydrolysis of benzyl chloroformate)
-
Over-alkylated byproduct ((S)-1-Cbz-piperidine-3-carboxylic acid benzyl ester)
Purification Strategy:
-
Aqueous Workup: After quenching the reaction, perform an acidic wash (e.g., with 1M HCl) to remove any unreacted amine starting material and basic impurities.[7]
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.[7]
-
Base Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
-
Crystallization: The desired product is often a solid and can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used to separate the product from closely related impurities.[8]
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the amine?
A1: Yes, other protecting groups can be used. The tert-butyloxycarbonyl (Boc) group is a common alternative, introduced using di-tert-butyl dicarbonate (Boc)₂O.[9][10] The choice of protecting group depends on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.[7][11][12] The Cbz group is advantageous as it can be removed by catalytic hydrogenolysis, a mild method that is often compatible with other functional groups.[7]
Q2: What is the best way to monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that provides good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape). Staining with ninhydrin can be used to visualize the starting material (which has a secondary amine), while the Cbz-protected product will not stain with ninhydrin but can be visualized with a potassium permanganate stain or under UV light. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: My final product is an oil, but the literature reports a solid. What should I do?
A3: The physical state of the product can be influenced by residual solvents or impurities. Ensure that your product is thoroughly dried under high vacuum. If it remains an oil, it may be due to the presence of impurities that are disrupting the crystal lattice. In this case, further purification by column chromatography may be necessary.
Q4: How do I confirm the stereochemical integrity of my final product?
A4: The enantiomeric excess (ee) of the final product can be determined using chiral high-performance liquid chromatography (HPLC) or by converting the carboxylic acid to a chiral derivative (e.g., an amide with a chiral amine) and analyzing the resulting diastereomers by standard HPLC or NMR.
Visualizing the Cbz Protection Reaction and a Key Side Reaction:
Caption: Desired Cbz protection versus the over-alkylation side reaction.
IV. Summary of Key Parameters for Successful Synthesis
For ease of reference, the table below summarizes the critical parameters and our recommendations for a successful synthesis of (S)-1-Cbz-piperidine-3-carboxylic acid.
| Parameter | Recommendation | Rationale |
| Base | Mild inorganic (e.g., NaHCO₃) or organic (e.g., TEA) | Minimizes racemization.[3] |
| Temperature | 0 °C to room temperature | Prevents racemization and reduces side reactions.[7] |
| Cbz-Cl Stoichiometry | 1.0 - 1.2 equivalents | Avoids over-alkylation. |
| Solvent | Biphasic (e.g., THF/water) | Improves solubility of reactants. |
| Reaction Monitoring | TLC or LC-MS | Prevents prolonged reaction times that can lead to side reactions. |
| Purification | Acid/base workup followed by crystallization or chromatography | Removes common impurities effectively.[7][8] |
By carefully controlling these parameters and understanding the potential pitfalls, researchers can consistently and successfully synthesize high-purity (S)-1-Cbz-piperidine-3-carboxylic acid for their drug discovery and development programs.
V. References
-
Vertex AI Search. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
-
BenchChem. (2025). Optimizing reaction conditions for "1-Carbamoylpiperidine-3-carboxylic acid" synthesis.
-
Google Patents. (2016). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
-
Google Patents. (n.d.). RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT.
-
ChemBK. (2024). (R)-1-Cbz-Piperidine-3-Carboxylic Acid.
-
National Institutes of Health. (2018). dM-Dim for Carboxylic Acid Protection.
-
BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
Unknown Source. (n.d.). 7.4 Racemization Assays.
-
Unknown Source. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
-
Nature. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
-
Google Patents. (n.d.). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Royal Society of Chemistry. (2024). Organic & Biomolecular Chemistry.
-
ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids.
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
TCI Chemicals. (n.d.). Protecting Agents.
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
-
Unknown Source. (n.d.). Cbz Protection - Common Conditions.
-
Unknown Source. (1998). Preparation and reactivity of 1-benzyl-2,4-piperidinbdione-3-carboxylic acid derivatives.
-
ChemicalBook. (n.d.). (s)-piperidine-1,3-dicarboxylic acid 1-benzyl ester.
-
Amerigo Scientific. (n.d.). (S)-1-Boc-piperidine-3-carboxylic acid (97%).
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
-
Google Patents. (n.d.). A kind of preparation method of (S)-nipecotic acid.
-
Sigma-Aldrich. (n.d.). (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9.
-
ChemicalBook. (n.d.). (S)-Methyl 1-Cbz-piperidine-3-carboxylate synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. (S)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER CAS#: 88466-74-4 [amp.chemicalbook.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. DE69628540T2 - RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. (S)-1-Boc-piperidine-3-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. biosynth.com [biosynth.com]
Technical Support Center: Optimizing the Synthesis of (S)-N-Cbz-nipecotic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of (S)-N-Cbz-nipecotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for improving reaction yield and purity. (S)-N-Cbz-nipecotic acid is a critical chiral building block in medicinal chemistry, particularly in the development of GABA uptake inhibitors.[1][2] The most common synthetic route, the N-protection of (S)-nipecotic acid with benzyl chloroformate (Cbz-Cl), is a variation of the classic Schotten-Baumann reaction.[3][4] While robust, this reaction is prone to several pitfalls that can significantly reduce yield. This document provides a structured approach to troubleshooting and optimization based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
Low yield is the most frequently reported issue. It rarely stems from a single cause but rather a combination of suboptimal parameters. Below is a breakdown of the most common culprits and their solutions.
-
Potential Cause 1: Inadequate Base or pH Control
-
Expertise & Experience: The Schotten-Baumann reaction generates one equivalent of hydrochloric acid (HCl).[5] If not neutralized, this acid protonates the secondary amine of the starting material, rendering it non-nucleophilic and effectively stopping the reaction.[6] Furthermore, incorrect pH can either decompose the Cbz-Cl reagent or cause racemization of the chiral center.
-
Solution:
-
Stoichiometry: Use at least two equivalents of a suitable base. One equivalent neutralizes the generated HCl, and the second maintains basic conditions to drive the reaction to completion.[6]
-
pH Control: The optimal pH range for this reaction is between 8 and 10. A pH below 8 can lead to the slow decomposition of benzyl chloroformate, while a pH above 10 increases the risk of amino acid racemization.[7] A mixed buffer system of sodium carbonate and sodium bicarbonate (e.g., a 2:1 molar ratio) is highly effective at maintaining this pH range throughout the reaction.[7]
-
Choice of Base: For biphasic aqueous systems, sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices.[8] Avoid strong bases like NaOH unless pH can be meticulously controlled, as they can accelerate the hydrolysis of Cbz-Cl.
-
-
-
Potential Cause 2: Suboptimal Temperature Control
-
Expertise & Experience: The reaction between the amine and benzyl chloroformate is exothermic. Uncontrolled temperature increases the rate of competing side reactions, primarily the hydrolysis of Cbz-Cl by water and hydroxide ions, which forms inactive benzyl alcohol.
-
Solution:
-
Maintain Low Temperature: Begin the reaction at 0 °C using an ice bath.
-
Slow Reagent Addition: Add the benzyl chloroformate (Cbz-Cl) dropwise over a period of 30-60 minutes.[6] This ensures that the heat generated can be effectively dissipated by the cooling bath, keeping the internal reaction temperature low and stable.
-
-
-
Potential Cause 3: Poor Reagent Quality
-
Expertise & Experience: Benzyl chloroformate is highly reactive and susceptible to degradation by moisture, leading to the formation of benzyl alcohol and HCl. Using a partially degraded reagent is a common and often overlooked cause of low yields.
-
Solution:
-
Use Fresh Reagent: Always use a fresh bottle of Cbz-Cl or one that has been stored properly under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Purity: If in doubt, the purity of Cbz-Cl can be checked via NMR or IR spectroscopy before use.
-
-
-
Potential Cause 4: Improper Workup and Product Isolation
-
Expertise & Experience: (S)-N-Cbz-nipecotic acid has a free carboxylic acid group. At neutral or basic pH, it exists as a carboxylate salt, which is highly water-soluble and cannot be efficiently extracted into common organic solvents.
-
Solution:
-
Acidify Before Extraction: After the reaction is complete, cool the mixture in an ice bath and carefully acidify it with a strong acid (e.g., 1M or 2M HCl) to a pH of ~2-3. This protonates the carboxylate, making the product significantly more soluble in organic solvents.
-
Choose the Right Solvent: Use a polar organic solvent like ethyl acetate for extraction. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.
-
Wash and Dry: Combine the organic layers and wash with brine to remove excess water. Dry the organic phase thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) before concentrating the solvent under reduced pressure.
-
-
Q2: I'm observing a significant amount of benzyl alcohol as a byproduct, which complicates purification. How can I prevent this?
The formation of benzyl alcohol is a direct result of Cbz-Cl hydrolysis. This side reaction competes with the desired N-acylation.
-
Expertise & Experience: Hydrolysis is accelerated by high temperatures and high concentrations of hydroxide ions (high pH). The biphasic nature of the Schotten-Baumann reaction is designed to mitigate this; the Cbz-Cl resides primarily in the organic phase, while the amine reacts at the interface, minimizing direct contact of Cbz-Cl with the bulk aqueous base.
-
Solution:
-
Strict Temperature Control: As detailed in Q1, maintaining the reaction at 0 °C is the most critical factor in minimizing hydrolysis.[6]
-
Vigorous Stirring: In a biphasic system, efficient mixing is crucial. Vigorous stirring creates a large surface area between the two phases, promoting the reaction of the amine with Cbz-Cl at the interface over the hydrolysis of Cbz-Cl in the aqueous phase.
-
Optimized pH: Use a carbonate/bicarbonate buffer to keep the pH between 8-10, avoiding the high hydroxide concentration associated with stronger bases like NaOH.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal stoichiometry for the reagents?
-
Q2: Which solvent system is best?
-
A biphasic system is generally preferred. A 2:1 mixture of an organic solvent like Tetrahydrofuran (THF) and water is a common and effective choice.[8] Dichloromethane (DCM) can also be used as the organic phase. The water is necessary to dissolve the (S)-nipecotic acid starting material and the inorganic base.
-
-
Q3: How can I effectively monitor the reaction's progress?
-
The reaction can be monitored by Thin Layer Chromatography (TLC). Use a mobile phase such as 10% methanol in dichloromethane with 1% acetic acid. The starting material (amino acid) will have a low Rf value (streaking from the baseline), while the Cbz-protected product will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
-
Q4: Are there alternative reagents to Benzyl Chloroformate (Cbz-Cl)?
-
Yes, other reagents can introduce the Cbz group, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). These reagents are often less sensitive to moisture and can be used under non-aqueous conditions with an organic base like triethylamine (TEA). However, Cbz-Cl remains the most common and cost-effective reagent for this transformation under Schotten-Baumann conditions.
-
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Materials:
-
(S)-Nipecotic acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-nipecotic acid (1.0 equiv) and sodium carbonate (2.0 equiv) in a 2:1 mixture of water and THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Slowly add benzyl chloroformate (1.2 equiv) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir vigorously at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Acidification: Once complete, cool the mixture back to 0 °C. Carefully acidify the solution to pH 2-3 by slowly adding 1M HCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes of the reaction mixture).
-
Workup - Wash & Dry: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% acetic acid.
Data & Visualization
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| (S)-Nipecotic Acid | 1.0 equivalent | Limiting reagent |
| Benzyl Chloroformate | 1.1 - 1.2 equivalents | Drives reaction to completion |
| Base | Sodium Carbonate (≥ 2.0 equiv) | Neutralizes HCl, maintains optimal pH |
| Solvent | THF / Water (1:2 v/v) | Dissolves reagents, facilitates biphasic reaction |
| Temperature | 0 °C to Room Temperature | Minimizes Cbz-Cl hydrolysis |
| Reaction pH | 8 - 10 | Balances reagent stability and reactivity |
| Workup pH | 2 - 3 | Ensures product is in neutral form for extraction |
Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Substituted Piperidines
Welcome to the Technical Support Center for troubleshooting the deprotection of Carboxybenzyl (Cbz)-protected substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but sometimes tricky transformation. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose issues and logically arrive at a robust solution for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for Cbz deprotection is sluggish or has stalled completely. What's going on?
This is the most common issue encountered. Several factors can lead to an incomplete or stalled reaction when using catalytic hydrogenation (e.g., Pd/C with H₂ gas).[1]
-
Catalyst Poisoning: This is a primary suspect, especially if your piperidine substrate contains sulfur or certain other functional groups.[1][2] Sulfur, even in trace amounts, can irreversibly bind to the palladium catalyst surface, blocking active sites.[3] Thiazole rings are a known source of this issue.[3]
-
Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and degrade over time.[4][5]
-
Product Inhibition: The newly formed piperidine product, being a secondary amine, can coordinate to the palladium catalyst and inhibit its activity.[1][6]
-
Inadequate Hydrogen Access:
-
Poor Solubility: If your substrate is not fully dissolved, it cannot effectively interact with the heterogeneous catalyst.
-
Insufficient Mixing: Vigorous stirring is essential to ensure the substrate, hydrogen, and catalyst are in constant contact.[4]
-
Low Hydrogen Pressure: For challenging substrates, atmospheric pressure (using a balloon) may not be sufficient.
-
Solution: Experiment with different solvent systems to improve solubility.[1] Ensure you have vigorous stirring. If possible, use a hydrogenation apparatus that allows for higher hydrogen pressures (e.g., 50 psi).[4]
-
Q2: I have other reducible functional groups in my molecule (e.g., alkenes, nitro groups). How can I selectively remove the Cbz group?
This is a classic chemoselectivity challenge. While catalytic hydrogenation is highly efficient, it can be too powerful and reduce other sensitive groups.[4][7]
-
Catalytic Transfer Hydrogenation: This is often a milder alternative to using hydrogen gas.[1][7] It employs a hydrogen donor in the presence of a palladium catalyst.
-
Acid-Mediated Deprotection: Strong acids can cleave the Cbz group without affecting most reducible functionalities.[7][8]
-
Lewis Acid-Mediated Deprotection: Milder acidic conditions can be achieved with Lewis acids.
-
Nucleophilic Cleavage: For highly sensitive substrates, a nucleophilic approach can be used.
Q3: My deprotection with HBr in acetic acid isn't working, or it's leading to side products. What should I do?
While effective, acid-mediated deprotection can have its own set of issues.
-
Incomplete Reaction: Ensure you are using a sufficient excess of the HBr/acetic acid solution. The reaction can take anywhere from a few minutes to several hours.[5] Monitor progress carefully by TLC or LC-MS.
-
Side Reactions (Acylation): If you notice acetylation of your newly deprotected piperidine, it's likely due to the acetic acid solvent, especially if the reaction is heated.[4][13]
-
Solution: Try to run the reaction at room temperature. If heating is necessary, consider a different acidic cleavage method that doesn't use a carboxylic acid solvent.
-
-
Substrate Degradation: The harsh acidic conditions can degrade sensitive molecules. If you observe multiple spots on your TLC plate, this may be the cause.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete Cbz deprotection of substituted piperidines.
Caption: A decision tree for troubleshooting Cbz deprotection.
Key Deprotection Protocols
Here are detailed, step-by-step protocols for the most common and effective Cbz deprotection methods.
Protocol 1: Standard Catalytic Hydrogenation
This is the most common method for substrates without reducible functional groups.[4]
Materials:
-
Cbz-protected piperidine
-
10% Palladium on carbon (Pd/C)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected piperidine (1.0 equivalent) in a suitable solvent (e.g., methanol).[7]
-
Catalyst Addition: In a flask equipped with a stir bar, carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.[7] Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry in the air.[4]
-
Hydrogenation: Purge the flask with an inert gas (e.g., nitrogen) before introducing hydrogen.[5] Place the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure).[7]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[4] Rinse the filter pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
A safer alternative to using hydrogen gas, particularly for larger-scale reactions.[7]
Materials:
-
Cbz-protected piperidine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or Ethanol
Procedure:
-
Dissolution: Dissolve the Cbz-protected piperidine (1.0 equivalent) in methanol or ethanol.[7]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[7]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be required for some substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through Celite® to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude product may require further purification to remove excess ammonium formate and its byproducts.
Protocol 3: Acidic Cleavage with HBr in Acetic Acid
Useful for substrates that are sensitive to hydrogenation.[7]
Materials:
-
Cbz-protected piperidine
-
33% Hydrobromic acid in acetic acid
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.[7]
-
Reagent Addition: Add the solution of hydrobromic acid in acetic acid (e.g., 5-10 equivalents).[7]
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from 2 to 16 hours.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure. The residue can then be dissolved in an appropriate solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) to isolate the free amine.
Summary of Deprotection Methods
| Method | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, clean byproducts (toluene, CO₂).[7] | Incompatible with reducible groups; catalyst poisoning; safety concerns with H₂.[1][7] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids flammable H₂ gas; can offer better selectivity.[1][7] | Can also reduce other functional groups; may require purification from hydrogen donor.[1] |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[7] | Harsh conditions; can cleave other acid-labile groups (e.g., Boc).[10] |
| Lewis Acid-Mediation | AlCl₃ in HFIP | Mild, selective for Cbz over benzyl groups, tolerates reducible groups.[11][12] | Requires anhydrous conditions; careful handling of Lewis acid.[7] |
| Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄ | Excellent for substrates sensitive to both hydrogenolysis and strong acids.[11] | Requires heating; specific reagents needed.[4][7] |
Mechanistic Insight: Catalytic Hydrogenolysis
Understanding the mechanism can aid in troubleshooting. The deprotection proceeds via cleavage of the benzyl C-O bond.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tdcommons.org [tdcommons.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. One moment, please... [total-synthesis.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chiral Integrity of (S)-1-Boc-piperidine-3-carboxylic acid
Welcome to our dedicated resource for researchers, chemists, and drug development professionals. This guide provides in-depth technical support for a critical challenge encountered during the chemical synthesis involving (S)-1-Boc-piperidine-3-carboxylic acid: the prevention of racemization during the activation of its carboxylic acid moiety for subsequent coupling reactions. Maintaining the stereochemical integrity of this valuable chiral building block is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).
This document will serve as a troubleshooting manual and a repository of frequently asked questions (FAQs) to empower you with the knowledge to design and execute robust, stereochemically-sound synthetic protocols.
Understanding the Challenge: The Root of Racemization
The primary culprit behind the loss of stereochemical purity during the activation of N-protected amino acids, including (S)-1-Boc-piperidine-3-carboxylic acid, is the formation of a planar oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxylic acid is activated, making the α-proton acidic and susceptible to abstraction by a base. The resulting planar oxazolone can be reprotonated from either face, leading to a mixture of (S) and (R) enantiomers. A secondary, less common pathway is direct enolization of the activated acid.[1]
The urethane-based Boc protecting group on the piperidine nitrogen generally helps to suppress racemization compared to acyl protecting groups.[2] However, under suboptimal activation and coupling conditions, significant loss of optical purity can still occur.
Frequently Asked Questions (FAQs)
Q1: Why is my (S)-1-Boc-piperidine-3-carboxylic acid racemizing during amide coupling?
A1: Racemization during amide bond formation is most commonly due to the formation of a planar oxazolone intermediate after the activation of the carboxylic acid.[1] Factors that promote the formation and longevity of this intermediate, such as the choice of coupling reagent, the presence of a strong base, and elevated temperatures, will increase the degree of racemization.
Q2: Which coupling reagents are best for minimizing racemization?
A2: Uronium/aminium salt-based coupling reagents like HATU , HBTU , and HCTU are generally preferred for their high efficiency and rapid reaction times, which can reduce the opportunity for racemization to occur.[3] Phosphonium salts such as PyBOP are also effective. While carbodiimides like DCC and DIC are classic reagents, they are more prone to causing racemization unless used in conjunction with racemization-suppressing additives.[3][4]
Q3: What is the role of additives like HOBt and Oxyma?
A3: Additives such as 1-hydroxybenzotriazole (HOBt ), 1-hydroxy-7-azabenzotriazole (HOAt ), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma ) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4][5][6] They react with the initially formed highly reactive intermediate (e.g., the O-acylisourea from carbodiimides) to generate a more stable active ester. This active ester is less prone to cyclizing into the problematic oxazolone but is still sufficiently reactive to undergo aminolysis to form the desired amide bond.
Q4: How does the choice of base affect racemization?
A4: The basicity and steric hindrance of the base used are critical factors.[6] Strong, non-hindered bases can readily abstract the α-proton of the activated intermediate, promoting racemization.[7][8][9] Therefore, sterically hindered, weaker bases are generally recommended. For instance, N,N-diisopropylethylamine (DIEA ) is commonly used, but for particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM ) or the highly hindered 2,4,6-collidine may be preferable.[2] It is also crucial to use the correct stoichiometry of the base, as excess base can significantly increase racemization.[10]
Q5: Is activation to an acid chloride a viable strategy?
A5: While forming an acid chloride is a potent method of activating a carboxylic acid, it is generally not recommended for N-protected amino acids due to a high risk of racemization.[11][12][13] The highly electrophilic nature of the acid chloride intermediate makes it very susceptible to oxazolone formation. Reagents like thionyl chloride or oxalyl chloride should be used with extreme caution and typically at very low temperatures, if at all.[11][14]
Q6: What is the effect of temperature on racemization?
A6: Higher reaction temperatures can accelerate both the desired coupling reaction and the undesired racemization.[15][16] While microwave heating can be efficient for difficult couplings, it's essential to carefully control the temperature.[16][17] For substrates prone to racemization, it is advisable to conduct the activation and coupling at lower temperatures (e.g., 0 °C to room temperature) and minimize the reaction time.[2]
Troubleshooting Guide: Preventing Racemization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant loss of enantiomeric purity (>5%) detected after coupling. | Inappropriate coupling reagent. Using carbodiimides (DCC, DIC, EDC) without an additive. | Switch to a uronium/aminium salt (HATU, HCTU) or a phosphonium salt (PyBOP). If using a carbodiimide, ensure the addition of at least one equivalent of HOBt or Oxyma.[4][18] |
| Excess or overly strong base. Use of excess DIEA or a stronger, unhindered base. | Use a weaker or more sterically hindered base like NMM or 2,4,6-collidine.[2] Carefully control the stoichiometry of the base; use only the amount required for the reaction. | |
| High reaction temperature. Running the coupling reaction at elevated temperatures. | Perform the activation and coupling steps at a lower temperature, starting at 0 °C and allowing the reaction to slowly warm to room temperature.[2] | |
| Prolonged reaction time. Allowing the activated species to stand for an extended period before adding the amine nucleophile. | Add the amine component as soon as possible after the activation of the carboxylic acid. Consider pre-activation protocols where the acid is activated for a short, defined period (e.g., 1-5 minutes) before the amine is introduced.[5] | |
| Moderate loss of enantiomeric purity (1-5%). | Suboptimal solvent choice. | Ensure the use of dry, high-purity solvents like DMF, NMP, or DCM. |
| Slow coupling kinetics. The coupling reaction is slow, allowing more time for the activated intermediate to racemize. | Consider a more potent coupling reagent like HATU, which is known for rapid reaction rates.[18] | |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. Moisture in the solvent or reagents; inaccurate measurement of base. | Always use anhydrous solvents. Ensure all reagents are of high quality and handled under an inert atmosphere (e.g., nitrogen or argon). Calibrate pipettes and balances regularly for accurate reagent dispensing. |
Recommended Protocol for Low-Racemization Coupling
This protocol provides a general guideline for the activation and coupling of (S)-1-Boc-piperidine-3-carboxylic acid to a primary or secondary amine with minimal racemization.
Materials:
-
(S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq)
-
Amine coupling partner (1.0 - 1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve (S)-1-Boc-piperidine-3-carboxylic acid in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the solution and stir for 1-2 minutes.
-
Add DIEA to the reaction mixture. Note: The solution may change color.
-
Allow the activation to proceed at 0 °C for 5 minutes.
-
Add the amine coupling partner (either neat or as a solution in DMF) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Proceed with standard aqueous workup and purification.
Visualizing the Mechanisms
To better understand the chemical transformations at play, the following diagrams illustrate the key pathways.
Caption: Mechanism of racemization via oxazolone formation.
Caption: Recommended low-racemization coupling workflow.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. [PDF] Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Khan Academy [khanacademy.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
Stability assessment of (S)-1-Cbz-3-piperidinecarboxylic acid under various conditions
Welcome to the dedicated technical support guide for (S)-1-Cbz-3-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth stability information, troubleshooting advice, and validated experimental protocols.
Executive Stability Summary
(S)-1-Cbz-3-piperidinecarboxylic acid is a vital chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its stability is paramount for ensuring the integrity of synthetic routes and the quality of the final active pharmaceutical ingredient (API). The primary liability of this molecule is the carbobenzyloxy (Cbz) protecting group, which is susceptible to cleavage under specific conditions.
Here is a summary of its stability profile under forced degradation conditions:
| Condition | Stability | Primary Degradation Product(s) | Notes |
| Acidic (e.g., 0.1 M HCl) | Labile | (S)-Piperidine-3-carboxylic acid, Benzyl Alcohol, CO2 | The Cbz group is readily cleaved under strong acidic conditions. |
| Basic (e.g., 0.1 M NaOH) | Generally Stable | Minimal degradation observed. | The ester-like nature of the carbamate is relatively resistant to base-catalyzed hydrolysis at ambient temperatures. |
| Oxidative (e.g., 3% H2O2) | Generally Stable | Minimal degradation observed. | The piperidine ring and Cbz group show good resistance to mild oxidative stress. |
| Thermal (e.g., 80°C in solution) | Moderately Stable | Potential for slow degradation. | Stability is solvent-dependent. Purity should be monitored over time if heated for extended periods. |
| Photolytic (e.g., UV light) | Generally Stable | Minimal degradation observed. | The aromatic ring of the Cbz group offers some chromophore activity, but the molecule is not exceptionally photosensitive. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of (S)-1-Cbz-3-piperidinecarboxylic acid in experimental settings.
FAQ 1: I'm observing a new, more polar peak in my HPLC analysis after a reaction in an acidic medium. What is it?
Answer: You are most likely observing the formation of (S)-piperidine-3-carboxylic acid. The Cbz protecting group is notoriously sensitive to acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the departure of the stable benzyl cation, which then typically gets trapped by a nucleophile (like water) to form benzyl alcohol, and subsequent decarboxylation.
Expert Insight: The rate of cleavage is highly dependent on the acid strength and the temperature. If your synthetic step requires an acidic catalyst, consider using milder acids or running the reaction at a lower temperature to minimize deprotection. For work-up, use of a mild base wash (e.g., saturated sodium bicarbonate) can help neutralize residual acid and prevent further degradation.
Caption: Troubleshooting acidic degradation.
FAQ 2: My assay involves heating the compound in a protic solvent and I'm seeing a gradual loss of the main peak over time. What's happening?
Answer: While (S)-1-Cbz-3-piperidinecarboxylic acid is moderately stable to heat, prolonged heating in protic solvents (e.g., methanol, ethanol) can lead to solvolysis of the Cbz group. This is a slower process than acid-catalyzed cleavage but can become significant over several hours, especially at elevated temperatures. The reaction would produce (S)-piperidine-3-carboxylic acid and the corresponding benzyl ether of the solvent.
Expert Insight: If your protocol requires heat, consider using an aprotic solvent if compatible with your reaction chemistry (e.g., acetonitrile, THF, dioxane). If a protic solvent is necessary, minimize the heating time and temperature. It is advisable to run a time-course study to determine the acceptable heating duration before significant degradation occurs.
FAQ 3: Can I use catalytic hydrogenation for other functional groups in the presence of the Cbz group?
Answer: No, this is a critical incompatibility. The Cbz group is specifically designed to be removed by catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) with H₂ gas).[1] This is one of the most common and mildest methods for its cleavage. Attempting to hydrogenate another functional group on a molecule containing a Cbz group will almost certainly lead to the unintended deprotection of the piperidine nitrogen.
Expert Insight: If you need to perform a reduction on your molecule, you must choose a protecting group orthogonal to hydrogenation conditions. For example, a Boc (tert-butyloxycarbonyl) group is stable to hydrogenation but is readily cleaved by acid. Conversely, an Fmoc (9-fluorenylmethyloxycarbonyl) group is stable to both acid and hydrogenation but is removed by a base like piperidine.[1]
Caption: Cbz group cleavage conditions.
Experimental Protocols
Protocol 3.1: Forced Degradation Study
Objective: To assess the stability of (S)-1-Cbz-3-piperidinecarboxylic acid under various stress conditions to identify potential degradation products and pathways.
Materials:
-
(S)-1-Cbz-3-piperidinecarboxylic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M
-
Sodium hydroxide (NaOH), 1.0 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC system with UV detector, C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (S)-1-Cbz-3-piperidinecarboxylic acid at 1 mg/mL in methanol.
-
Control Sample: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 0.1 mg/mL. This is your time-zero control.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.
-
Sample Analysis:
-
At the end of the incubation period, allow all samples to return to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with a 50:50 methanol:water mixture.
-
Analyze all samples, including the control, by HPLC.
-
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
-
Injection Volume: 10 µL
References
Technical Support Center: Optimization of Cbz Protection for Piperidine-3-carboxylic Acid
Welcome to the technical support center for the optimization of the N-benzyloxycarbonyl (Cbz) protection of piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and efficient protection reaction. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction
The benzyloxycarbonyl (Cbz) group is a cornerstone in peptide synthesis and the broader field of organic chemistry for the protection of amines.[1][2][3] Its stability under a range of conditions and its facile removal via hydrogenolysis make it an invaluable tool.[1][4] However, the Cbz protection of piperidine-3-carboxylic acid, a bifunctional molecule, can present unique challenges. This guide will address these challenges directly, providing you with the necessary information to optimize your reaction conditions and troubleshoot any issues that may arise.
The reaction is typically carried out under Schotten-Baumann conditions, where the amine is acylated with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.[1][5][6][7]
Visualizing the Core Reaction and Workflow
A clear understanding of the reaction mechanism and the general experimental workflow is crucial for effective troubleshooting.
Caption: Cbz Protection Reaction Mechanism.
Caption: General Experimental Workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Cbz protection of piperidine-3-carboxylic acid.
Problem 1: Low Yield of the Desired Product
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor quality of the benzyl chloroformate.
-
Solution:
-
Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS and continue stirring until the starting material is consumed.[8]
-
Adjust Temperature: While the reaction is typically initiated at 0°C to control exothermicity, allowing it to slowly warm to room temperature can help drive it to completion.[5][8]
-
Verify Reagent Quality: Benzyl chloroformate is moisture-sensitive and can decompose over time to benzyl alcohol, HCl, and CO2.[9][10][11] Use a fresh bottle or a recently purchased reagent for best results.[8] Stored Cbz-Cl can be flushed with dry air and filtered over sodium sulfate to remove some decomposition products.[10]
-
-
-
Possible Cause 2: Hydrolysis of Benzyl Chloroformate.
-
Explanation: Benzyl chloroformate reacts with water, especially under basic conditions, to form benzyl alcohol and dibenzyl carbonate.[8] This side reaction consumes the reagent and reduces the yield of the desired product.
-
Solution:
-
Maintain Low Temperature: Add the Cbz-Cl dropwise at 0°C to minimize its hydrolysis.[5]
-
Vigorous Stirring: Ensure efficient mixing of the biphasic system to promote the reaction between the amine and Cbz-Cl over the hydrolysis of Cbz-Cl.
-
-
-
Possible Cause 3: Incorrect pH.
-
Explanation: The pH of the reaction mixture is critical. If the pH is too low (acidic), the piperidine nitrogen will be protonated, rendering it non-nucleophilic. If the pH is too high, it can accelerate the hydrolysis of benzyl chloroformate and potentially lead to racemization if the starting material is chiral.[3]
-
Solution:
-
Maintain Optimal pH: For Schotten-Baumann conditions, a pH range of 8-10 is generally recommended.[3] This can be achieved using bases like sodium carbonate, sodium bicarbonate, or sodium hydroxide.[1][2][5] A mixed buffer system of Na2CO3 and NaHCO3 can provide better pH control.[3]
-
Controlled Base Addition: If using a strong base like NaOH, add it concurrently with the Cbz-Cl to maintain a stable pH.[12]
-
-
Problem 2: Formation of Impurities
-
Possible Impurity 1: Benzyl Alcohol and Dibenzyl Carbonate.
-
Explanation: These are the primary byproducts of Cbz-Cl hydrolysis.[8]
-
Solution:
-
Anhydrous Conditions (for organic solvents): If performing the reaction in a non-aqueous system with an organic base, ensure all glassware is dry and use anhydrous solvents.[8]
-
Work-up: During the work-up, a wash with a non-polar solvent like diethyl ether or hexane before acidification can help remove these less polar impurities.[5]
-
-
-
Possible Impurity 2: Over-alkylation or Di-Cbz Product.
-
Explanation: Although less common for secondary amines compared to primary amines, it's theoretically possible under harsh conditions, especially if there are other nucleophilic sites. For piperidine-3-carboxylic acid, the primary concern is the reaction at the amine.
-
Solution:
-
Problem 3: Difficult Product Isolation/Purification
-
Possible Cause 1: Product is an Emulsion or Oil.
-
Explanation: N-Cbz protected amino acids can sometimes precipitate as oils rather than crystalline solids, making them difficult to handle.
-
Solution:
-
Scratching: After acidification, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.
-
Seeding: If a small amount of crystalline product is available, adding a seed crystal can initiate crystallization.
-
Solvent System for Extraction: Ensure the chosen organic solvent for extraction (e.g., ethyl acetate, dichloromethane) is appropriate for the product's polarity.[5] Multiple extractions may be necessary.
-
-
-
Possible Cause 2: Product Contaminated with Salts.
-
Explanation: Inadequate washing during the work-up can leave inorganic salts in the final product.
-
Solution:
-
Brine Wash: After extraction, wash the combined organic layers with brine (saturated aqueous NaCl solution) to help remove residual water and some inorganic impurities.[1]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system for this reaction?
A1: The most common and effective method is the Schotten-Baumann reaction.[1][6] This typically involves dissolving the piperidine-3-carboxylic acid in an aqueous solution of a base like sodium carbonate or sodium hydroxide at 0°C.[5] A mixture of water and a miscible organic solvent like THF or dioxane can also be used to improve the solubility of the reactants.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape) to separate the starting material from the product. The product, being less polar than the zwitterionic starting material, will have a higher Rf value. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[8][13][14][15]
Q3: My benzyl chloroformate is old and appears yellow. Can I still use it?
A3: Yellowing of benzyl chloroformate indicates some decomposition.[2] While it may still be usable, the concentration of the active reagent is lower, and it contains impurities like HCl and benzyl alcohol.[10] For optimal results and reproducibility, it is highly recommended to use fresh, colorless Cbz-Cl.[8] If you must use older reagent, consider a purification step such as distillation under reduced pressure (at temperatures below 85°C to avoid further decomposition) or the flush and filtration method mentioned earlier.[10]
Q4: Do I need to protect the carboxylic acid group of piperidine-3-carboxylic acid first?
A4: No, it is generally not necessary. Under the basic conditions of the Schotten-Baumann reaction, the carboxylic acid will be deprotonated to the carboxylate salt. This negatively charged carboxylate is not nucleophilic and will not react with the benzyl chloroformate. The amine is the more nucleophilic site and will react selectively.
Q5: What are the key safety precautions when working with benzyl chloroformate?
A5: Benzyl chloroformate is a corrosive and lachrymatory substance.[9][11] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] It is also moisture-sensitive and reacts with water to release corrosive HCl gas.[11] Upon heating, it can decompose to produce toxic phosgene gas.[9]
Optimized Protocol
This protocol is a starting point and may require optimization based on your specific experimental setup and scale.
Materials:
-
Piperidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na2CO3)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-3-carboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[5]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise to the solution, ensuring the temperature remains below 5°C.[5]
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove unreacted Cbz-Cl and benzyl alcohol.[5] Discard the organic washes.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[5] The product should precipitate as a white solid. If it oils out, proceed with extraction.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[5]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Cbz-piperidine-3-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.05-1.2 eq. Cbz-Cl | Ensures complete reaction while minimizing side products.[8] |
| Base | Na2CO3 or NaOH | Neutralizes HCl byproduct and maintains optimal pH.[1][5] |
| pH | 8-10 | Maximizes amine nucleophilicity, minimizes Cbz-Cl hydrolysis.[3] |
| Temperature | 0°C to Room Temp | Controls initial exotherm, then drives reaction to completion.[5] |
| Solvent | Water, Water/THF, Water/Dioxane | Good solubility for the starting amino acid salt.[1] |
| Monitoring | TLC, LC-MS | Tracks consumption of starting material to determine endpoint.[8] |
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 11. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of byproducts in the synthesis of (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Technical Support Center: Synthesis of (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound (Cbz-(S)-nipecotic acid). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides to help you identify, characterize, and eliminate unwanted byproducts, ensuring the highest purity and yield for your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the first to arise when undertaking the Cbz-protection of (S)-piperidine-3-carboxylic acid.
Q1: What is the primary reaction for synthesizing this compound?
A: The synthesis is a standard N-protection reaction. It involves the acylation of the secondary amine of (S)-piperidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving it to completion.
Q2: What are the most common byproducts I should expect to see in this synthesis?
A: The most frequently encountered impurities are:
-
Unreacted Starting Material: (S)-piperidine-3-carboxylic acid.
-
(R)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid: The diastereomeric byproduct resulting from racemization at the chiral center (C3).
-
Benzyl Alcohol: Arises from the decomposition or hydrolysis of the benzyl chloroformate reagent.[1][2][3]
-
Benzyl Chloride: Can be present as an impurity in the Cbz-Cl starting material or form from its decomposition.[3]
Q3: Why is strict pH control so critical during the reaction?
A: Maintaining the correct pH is a balancing act crucial for success. The reaction is typically maintained between pH 8 and 10.[4]
-
If pH is too low (<8): The rate of reaction will be slow, and the benzyl chloroformate reagent is prone to decomposition.[4]
-
If pH is too high (>10): While the protection reaction is fast, there is a significant risk of racemization at the α-carbon (the C3 position of the piperidine ring), leading to the formation of the unwanted (R)-enantiomer.[4][5] Urethane-based protecting groups like Cbz are known to help reduce the potential for racemization compared to other groups, but the risk is not eliminated, especially with strong bases or prolonged reaction times.[5]
Q4: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting material from the product. The product, being less polar than the zwitterionic starting material, will have a higher Rf value. For more quantitative analysis and to check for subtle byproduct formation, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Problem 1: My reaction yield is consistently low.
-
Potential Cause 1: Poor Quality of Benzyl Chloroformate (Cbz-Cl).
-
Expert Insight: Cbz-Cl is sensitive to moisture and can degrade over time, especially if not stored properly, yielding benzyl alcohol, benzyl chloride, and HCl.[1][2][3] Using a freshly opened bottle or a redistilled reagent is highly recommended. Prolonged storage, even when sealed, can lead to degradation.[3]
-
Solution: Verify the purity of your Cbz-Cl by ¹H NMR before use. Consider purchasing from a reputable supplier and store it under an inert atmosphere at low temperatures as recommended.
-
-
Potential Cause 2: Inefficient pH Control.
-
Expert Insight: If the pH drops significantly during the addition of Cbz-Cl due to HCl formation, the reaction will stall.
-
Solution: Use a robust buffering system. A mixed base system of sodium carbonate and sodium bicarbonate (e.g., a 2:1 molar ratio) can effectively maintain the pH in the optimal 8-10 range.[4] Alternatively, use a pH meter and perform a controlled addition of an aqueous base (like 2M NaOH) concurrently with the Cbz-Cl to maintain the set pH.
-
Problem 2: My final product is an oil that refuses to crystallize, or it's an off-white, sticky solid.
-
Potential Cause: Presence of Benzyl Alcohol.
-
Expert Insight: Benzyl alcohol is a common impurity that can act as an oiling-out agent, preventing the crystallization of your desired product. It is formed from the hydrolysis of Cbz-Cl.[2][3]
-
Solution: Purify the crude product using an acid-base extraction during workup. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaHCO₃). The desired carboxylic acid product will move to the aqueous layer as its carboxylate salt, while the neutral benzyl alcohol impurity will remain in the organic layer. Afterward, acidify the aqueous layer with cold 1M HCl to precipitate your pure product, which can then be filtered or extracted.[6][7]
-
Problem 3: HPLC or ¹H NMR analysis shows a significant impurity with the same mass as my product.
-
Potential Cause: Racemization.
-
Expert Insight: The formation of the (R)-enantiomer is a common and challenging side reaction. It occurs via the deprotonation of the acidic proton at the C3 chiral center under basic conditions, forming a planar enolate intermediate which is then non-selectively re-protonated. This is exacerbated by strong bases and elevated temperatures.[5]
-
Solution:
-
Reaction Control: Strictly maintain the pH below 10 and keep the reaction temperature low (0-5 °C) during the addition of reagents.
-
Base Selection: Avoid overly strong bases if possible. Using a milder base like sodium bicarbonate may slow the reaction but will significantly suppress racemization.
-
Confirmation: The presence of the (R)-enantiomer must be confirmed by a chiral analytical method. Standard HPLC or NMR cannot distinguish between enantiomers.[5] Use a chiral HPLC column (e.g., Chiralpak® series) to separate and quantify the enantiomeric excess (ee).[8][9][10]
-
-
Part 3: Byproduct Characterization & Purification
Byproduct Summary
| Byproduct Name | Molecular Weight ( g/mol ) | Key Analytical Signature (¹H NMR) | Mass Spec (m/z) [M+H]⁺ |
| (S)-Product | 263.29 | ~7.35 ppm (m, 5H, Ar-H), ~5.15 ppm (s, 2H, -CH₂-Ph), ~1.5-4.0 ppm (piperidine ring) | 264.12 |
| (R)-Enantiomer | 263.29 | Identical to (S)-Product in achiral media. Separable by chiral HPLC. | 264.12 |
| Benzyl Alcohol | 108.14 | ~7.30 ppm (m, 5H, Ar-H), ~4.60 ppm (s, 2H, -CH₂-Ph) | 109.06 |
| (S)-Piperidine-3-CA | 129.16 | Complex aliphatic signals, no aromatic signals. | 130.08 |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Purity Assessment
-
Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and ESI+ Mass Spectrometry.
-
Expected Results: The product should elute as a major peak. Look for earlier eluting peaks corresponding to the more polar starting material and later eluting peaks for less polar byproducts like benzyl alcohol.
Protocol 2: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the dried product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Acquisition: Run a standard ¹H NMR experiment (e.g., at 400 MHz).[11]
-
Key Signals to Analyze:
-
Cbz Aromatic Protons: A multiplet around δ 7.30-7.40 ppm integrating to 5H.
-
Cbz Methylene Protons: A characteristic singlet around δ 5.1-5.2 ppm integrating to 2H.[12][13] The presence and clean integration of this peak confirm the Cbz group is intact.
-
Piperidine Ring Protons: A series of complex multiplets typically between δ 1.5 ppm and 4.0 ppm.
-
Carboxylic Acid Proton: A very broad singlet, often above δ 10 ppm (may not be visible in all solvents or if water is present).
-
Benzyl Alcohol Impurity: Look for a sharp singlet around δ 4.6 ppm (for the -CH₂-) which is distinct from the Cbz methylene signal.
-
Purification Strategy: Acid-Base Extraction
For removing neutral impurities like benzyl alcohol, an acid-base extraction is highly effective.
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL for a ~10g scale reaction). The desired product will transfer to the aqueous layer as the sodium salt.
-
Combine the aqueous layers. Wash this combined aqueous layer once with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl or citric acid until the pH is ~2-3. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Part 4: Visualizations
Reaction Pathway & Key Side Reaction
Caption: Synthetic pathway and major side reaction.
Troubleshooting Workflow
References
- 1. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 3. framochem.com [framochem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Challenges in scaling up (S)-1-Cbz-piperidine-3-carboxylic acid production
Welcome to the Technical Support Center for the scalable synthesis of (S)-1-Cbz-piperidine-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of scaling this valuable chiral building block from the bench to production. This guide is structured to address the critical challenges you may face, offering not just solutions but also the underlying scientific principles to empower your process development.
(S)-1-Cbz-piperidine-3-carboxylic acid, and its enantiomer, are pivotal intermediates in the synthesis of numerous pharmaceuticals.[1][2] Their rigid, chiral piperidine scaffold is a key structural motif in modern drug design.[3][4] However, transitioning from a lab-scale synthesis to a robust, large-scale manufacturing process is fraught with challenges, from maintaining enantiomeric purity to ensuring process safety and economic viability.[5][6] This guide will serve as your comprehensive resource for troubleshooting and optimization.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, common problems encountered during the scale-up of (S)-1-Cbz-piperidine-3-carboxylic acid synthesis, particularly when employing a chiral resolution strategy, which is a frequently used industrial method.[7][8]
Issue 1: Low Enantiomeric Excess (ee%) After Chiral Resolution
Question: We are performing a diastereomeric salt crystallization to resolve racemic piperidine-3-carboxylic acid (or its ester) and are consistently obtaining low enantiomeric excess (<90% ee) in our target (S)-enantiomer. What are the likely causes and how can we improve the selectivity?
Answer: Achieving high enantiomeric excess is the cornerstone of this synthesis, and suboptimal results often stem from a few key areas. Let's break down the causality and the solutions.
Root Causes & Corrective Actions:
-
Suboptimal Resolving Agent: The choice of resolving agent is critical. While various chiral acids can be used, agents like dibenzoyl-L-tartaric acid are commonly employed for resolving racemic ethyl nipecotate.[7][8] If your current agent is underperforming, consider screening alternatives like (S)-mandelic acid. The key is the difference in solubility between the two diastereomeric salts formed.[8]
-
Incorrect Solvent System: The solvent system dictates the solubility profile of your diastereomeric salts. A solvent that is too good will keep both salts in solution, while a solvent that is too poor may cause co-precipitation.
-
Solution: Conduct a systematic solvent screening. Start with commonly used solvents like ethanol or methanol and consider mixed solvent systems (e.g., ethanol/water, isopropanol/hexane) to fine-tune solubility. The goal is to find a system where the salt of the desired enantiomer has significantly lower solubility than the salt of the undesired enantiomer.
-
-
Ineffective Crystallization Kinetics: Cooling rate, agitation speed, and seeding are critical variables, especially at scale.[5]
-
Thermal Control: A rapid crash-cooling will trap impurities and the undesired diastereomer within the crystal lattice. Implement a controlled, gradual cooling profile. At a larger scale, this is crucial as thermal gradients within the reactor can cause uneven crystallization.[5]
-
Seeding: Introduce a small quantity of high-purity seed crystals of the desired diastereomeric salt at the point of supersaturation. This promotes controlled crystal growth rather than spontaneous, less selective nucleation.
-
-
Insufficient Purification: A single crystallization is often insufficient to achieve >99% ee.
-
Recrystallization: Plan for at least one or two recrystallization steps. While this reduces overall yield, it is often necessary to achieve the required chiral purity. Monitor the ee% after each step using chiral HPLC to determine the point of diminishing returns.
-
Troubleshooting Flowchart: Improving Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Incomplete Cbz Protection and Side Reactions
Question: During the N-protection step using benzyl chloroformate (Cbz-Cl), we are observing incomplete reaction and the formation of impurities. How can we drive the reaction to completion and minimize side products at a larger scale?
Answer: The N-protection step is seemingly straightforward but presents several scale-up challenges related to reagent stoichiometry, pH control, and mass transfer.
Root Causes & Corrective Actions:
-
Poor pH Control (Schotten-Baumann conditions): This reaction is typically run in a biphasic system (e.g., water/toluene) with a base like sodium carbonate or hydroxide to neutralize the HCl byproduct. At scale, localized pH spikes due to inefficient mixing can lead to two problems:
-
Hydrolysis of Cbz-Cl: High local pH can rapidly hydrolyze your reagent, reducing its effective concentration.
-
Side Reactions: The free amine can react with multiple Cbz-Cl molecules or other side reactions can occur.
-
Solution: Use a robust agitation system and add the base solution sub-surface and slowly to maintain a stable pH (typically 8.5-10). The use of a pH probe for real-time monitoring is highly recommended.
-
-
Reagent Degradation: Benzyl chloroformate can degrade, especially if exposed to moisture.
-
Solution: Always use a fresh, high-quality reagent. For large-scale campaigns, it's wise to titrate the Cbz-Cl before use to confirm its activity.
-
-
Mass Transfer Limitations: In a biphasic system, the reaction occurs at the interface of the two layers. Poor mixing at scale leads to a low interfacial area, slowing the reaction rate.
-
Solution: Ensure the reactor's agitation system is designed for efficient mixing of immiscible liquids. The use of a phase-transfer catalyst can sometimes be beneficial, though it adds a new component to be removed later.
-
Frequently Asked Questions (FAQs)
Q1: For a new large-scale process, should we pursue a chiral resolution route or an asymmetric synthesis?
A1: This is a critical strategic decision. A chiral resolution of a racemic precursor is often faster to implement as it relies on well-established classical chemistry.[8] However, it is inherently inefficient as the maximum theoretical yield is only 50% unless the undesired enantiomer can be racemized and recycled. Asymmetric synthesis, for instance, starting from a chiral pool material like L-glutamic acid, offers a potentially higher theoretical yield and better atom economy. However, these routes can be longer and require more complex and expensive reagents or catalysts.
| Feature | Chiral Resolution | Asymmetric Synthesis |
| Max. Theoretical Yield | 50% (without racemization) | 100% |
| Development Time | Generally shorter | Can be longer |
| Cost of Goods | Can be higher due to yield loss | Potentially lower at scale |
| Process Complexity | Simpler reaction steps | Often more complex steps/reagents |
Decision Matrix: Synthesis Strategy
Caption: Decision matrix for choosing a synthesis route.
Q2: What are the best analytical methods for in-process control (IPC) and final product release?
A2: A robust analytical package is non-negotiable for a scalable process.
-
Reaction Progress (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse. It can be used to monitor the disappearance of starting materials and the appearance of the product.
-
Chiral Purity (IPC & Release): Chiral HPLC is the gold standard for determining enantiomeric excess (ee%). Columns with polysaccharide-based chiral stationary phases are common choices.[9]
-
Structural Confirmation (Release): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the final product.
-
Purity (Release): A validated HPLC purity method (typically using a C18 column) is required to quantify impurities.
Q3: We are using N-Boc-piperidine-3-carboxylic acid. How do the challenges compare to the N-Cbz version?
A3: The Boc (tert-butoxycarbonyl) protecting group is a common alternative to Cbz.[10][11][12] The primary difference lies in the deprotection step. Cbz is typically removed by catalytic hydrogenation, while Boc is removed under acidic conditions (e.g., trifluoroacetic acid).
-
Hydrogenation (Cbz removal): At scale, this requires specialized high-pressure reactors and careful handling of flammable catalysts (like Palladium on carbon) and hydrogen gas. Catalyst filtration can also be challenging.
-
Acidolysis (Boc removal): This avoids high-pressure equipment but requires handling corrosive acids and careful workup to neutralize and remove salts. The choice often depends on the overall synthetic route and the available equipment at your manufacturing facility.
Experimental Protocol: Chiral Resolution of (±)-Ethyl Piperidine-3-carboxylate
This protocol outlines a representative procedure for the chiral resolution, which is often the most challenging step to scale up effectively.
Objective: To isolate (S)-Ethyl Piperidine-3-carboxylate via diastereomeric salt crystallization using Dibenzoyl-L-tartaric acid.
Materials:
-
(±)-Ethyl Piperidine-3-carboxylate (1 equivalent)
-
Dibenzoyl-L-tartaric acid (DBTA) (0.5 equivalents)
-
Ethanol, 200 proof
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a temperature-controlled reactor, dissolve (±)-Ethyl Piperidine-3-carboxylate (1 eq.) and Dibenzoyl-L-tartaric acid (0.5 eq.) in ethanol (approx. 10 volumes) at 60-65 °C with gentle agitation.
-
Scientist's Note: Using only 0.5 equivalents of the resolving agent is a common strategy to selectively crystallize the salt of one enantiomer, leaving the other in the mother liquor. This improves the efficiency of the initial resolution.
-
-
Controlled Crystallization:
-
Once a clear solution is obtained, slowly cool the mixture to 40-45 °C over 2 hours.
-
If available, add seed crystals of the pure (S)-enantiomer salt.
-
Continue to cool the mixture to 20-25 °C over 4-6 hours. Hold at this temperature for at least 8 hours to allow for complete crystallization.
-
Scale-Up Insight: A slow, linear cooling ramp is critical to grow large, pure crystals. Rapid cooling will lead to lower chiral purity.[5]
-
-
Isolation:
-
Filter the resulting solid slurry and wash the filter cake with a small amount of cold ethanol.
-
Dry the solid under vacuum. This is your diastereomeric salt, enriched in the (S)-enantiomer.
-
-
Liberation of the Free Base:
-
Suspend the dried salt in a mixture of water and DCM.
-
Cool the mixture in an ice bath and slowly add 2M NaOH solution with vigorous stirring until the pH of the aqueous layer is >10. This neutralizes the tartaric acid and liberates the free amine.
-
Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with saturated NaHCO₃, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-Ethyl Piperidine-3-carboxylate.
-
-
Purity Check:
-
Determine the enantiomeric excess (ee%) of the product using a validated chiral HPLC method. If ee% is below the desired specification (>99%), a recrystallization of the diastereomeric salt (steps 2-4) is required.
-
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. contractpharma.com [contractpharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. scbt.com [scbt.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Crystallization of (S)-1-Cbz-piperidine-3-carboxylic acid
Welcome to the technical support center for (S)-1-Cbz-piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this chiral building block. Its unique structure, featuring a polar carboxylic acid group and a bulky, non-polar carboxybenzyl (Cbz) protecting group, often leads to complex crystallization behavior. This resource provides in-depth, field-proven insights and step-by-step protocols to help you achieve high-purity, crystalline material with excellent yield and morphology.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and offering targeted solutions.
Question 1: My compound is "oiling out" and forming a viscous liquid instead of precipitating as a solid. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically happens under conditions of very high supersaturation or when the temperature of the solution is higher than the melting point of the solvated solid.[2] The resulting oil is often an amorphous, supercooled liquid that can trap impurities effectively, defeating the purpose of crystallization.[1][3]
Causality & Solutions:
-
Excessive Supersaturation: The concentration gradient is too steep, causing the compound to crash out of solution faster than it can organize into a crystal lattice.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% v/v) of the "good" solvent to reduce the supersaturation level, and allow it to cool much more slowly.[2] An ideal cooling profile should see the first crystals appear after 5-10 minutes, with continued growth over 20-30 minutes.[2]
-
-
Inappropriate Solvent Polarity: A solvent system that is too non-polar can cause the polar carboxylic acid moieties to aggregate prematurely, while a system that is too polar may not sufficiently solvate the Cbz group, leading to phase separation.
-
Solution: Modify the solvent system. If using a single solvent, try one with a slightly different polarity. In an anti-solvent system, reduce the rate of anti-solvent addition significantly to maintain a lower level of supersaturation.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.[4]
Question 2: I've successfully produced a solid, but it's an amorphous powder, not crystalline. How can I induce the formation of well-defined crystals?
Answer:
Amorphous solids form when solidification happens too rapidly for the molecules to arrange themselves into an ordered, repeating crystal lattice. This is common with molecules like (S)-1-Cbz-piperidine-3-carboxylic acid, which have conformational flexibility and competing intermolecular interactions (hydrogen bonding from the acid, π-stacking from the Cbz group).
Causality & Solutions:
-
Rapid Precipitation: This is the most common cause, often resulting from "crash cooling" or dumping in an anti-solvent too quickly.
-
Solution 1 (Slow Cooling): Ensure the cooling process is gradual. A solution should be cooled slowly from its boiling point to room temperature, and then further cooled in an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.
-
Solution 2 (Vapor Diffusion): This is an excellent technique for growing high-quality crystals from a small amount of material. Dissolve the compound in a good solvent within a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization.[6]
-
-
Solvent Choice: The solvent plays a critical role in mediating molecular interactions. A suboptimal solvent may not facilitate the specific interactions needed for lattice formation.
-
Solution: Experiment with different solvent systems. Protic solvents (like ethanol or isopropanol) can form hydrogen bonds and may promote different crystal packing than aprotic solvents (like ethyl acetate or acetone).[7]
-
Question 3: My crystallization yield is consistently low (<70%). How can I improve recovery?
Answer:
Low yield indicates that a significant portion of your compound remains dissolved in the mother liquor after filtration.[2] This is typically due to the compound having relatively high solubility in the solvent system, even at low temperatures.
Causality & Solutions:
-
Excessive Solvent Volume: Using more solvent than necessary to dissolve the compound at high temperature is a primary cause of low yield.[2]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After filtration, you can try to concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to recover a second crop of crystals.[2]
-
-
Suboptimal pH: As a carboxylic acid, the solubility of (S)-1-Cbz-piperidine-3-carboxylic acid is highly pH-dependent. At neutral or basic pH, it will deprotonate to form the highly water-soluble carboxylate salt.
-
Solution: When using aqueous or protic solvent systems, ensure the solution is slightly acidic (pH 3-5) to keep the carboxylic acid protonated and minimize its solubility. A small amount of a dilute acid like HCl can be added.
-
-
Inadequate Cooling: Insufficient cooling time or temperature will leave a substantial amount of product in the solution.
-
Solution: Allow the crystallization mixture to stir at 0-5 °C for a sufficient period (e.g., 1-4 hours) before filtration to maximize precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for crystallizing (S)-1-Cbz-piperidine-3-carboxylic acid?
A1: Due to its dual polar/non-polar nature, mixed solvent systems are often most effective. A good starting point is to dissolve the compound in a polar solvent where it is soluble and then add a non-polar anti-solvent.[5] Refer to the table below for recommended systems.
Q2: How do I prepare and use seed crystals to improve my crystallization?
A2: Seed crystals provide a template for crystal growth, which can be crucial for initiating crystallization and controlling the crystal form.[8]
-
Preparation: The easiest way to obtain seed crystals is to save a small amount of a previous crystalline batch. If none are available, you can create them by dissolving a small amount of the compound in a suitable solvent in a watch glass and allowing the solvent to evaporate completely.[9][10] The resulting solid can be used for seeding.
-
Application: Add one or two tiny seed crystals to the supersaturated solution just as it begins to cool or show signs of cloudiness.[11] This provides a nucleation site and encourages slow, ordered growth.[8]
Q3: How does temperature control affect crystal size and morphology?
A3: Temperature control is paramount. The rate of cooling directly influences the balance between nucleation (the formation of new crystal seeds) and growth (the addition of molecules to existing crystals).
-
Slow Cooling: Promotes crystal growth over nucleation, leading to larger, more well-defined crystals.
-
Rapid Cooling: Favors nucleation, resulting in a large number of small crystals or even amorphous powder.[2]
Q4: What is the best way to store crystalline (S)-1-Cbz-piperidine-3-carboxylic acid?
A4: The material should be stored in a tightly sealed container in a cool, dry place, away from strong bases or oxidizing agents. Due to the carboxylic acid group, it can be slightly hygroscopic, so protection from atmospheric moisture is recommended.
Data & Protocols
Table 1: Recommended Solvent Systems for Crystallization
| Good Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Typical Ratio (v/v) | Notes |
| Ethyl Acetate | Heptane / Hexane | 1:2 to 1:4 | Often yields well-defined, blocky crystals. A standard choice for compounds of moderate polarity.[12] |
| Methanol / Ethanol | Water | 2:1 to 1:1 | The polarity of water effectively reduces the solubility. Good for larger scale work, but may require pH adjustment.[13] |
| Acetone | Diethyl Ether | 1:3 to 1:5 | Both solvents are volatile, making drying easy. Good for inducing rapid crystallization if needed. |
| Isopropanol (IPA) | Water | 3:1 to 1:1 | IPA is less volatile than ethanol, allowing for slower cooling and potentially better crystal growth. |
Experimental Protocol 1: Anti-Solvent Crystallization
This protocol is a robust starting point for achieving high-quality crystals.
-
Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, dissolve the crude (S)-1-Cbz-piperidine-3-carboxylic acid in the minimum amount of a "good" solvent (e.g., Ethyl Acetate) at an elevated temperature (e.g., 50-60 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling & Seeding: Allow the clear solution to cool slowly towards room temperature. Once it is slightly below the dissolution temperature, add a few seed crystals if available.
-
Anti-Solvent Addition: Begin the slow, dropwise addition of the "anti-solvent" (e.g., Heptane) while stirring. The solution should become faintly cloudy (the metastable zone). Continue adding the anti-solvent slowly over 30-60 minutes.
-
Maturation: Once the addition is complete, continue stirring the resulting slurry at room temperature for 1 hour.
-
Cooling & Isolation: Cool the flask in an ice-water bath and stir for an additional 1-2 hours to maximize precipitation.
-
Filtration & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Vapor Diffusion for High-Quality Crystal Growth
-
Prepare Solution: Dissolve 10-20 mg of the compound in 0.5 mL of a moderately volatile "good" solvent (e.g., Acetone or Ethyl Acetate) in a small vial (e.g., a 2 mL glass vial).
-
Set Up Chamber: Pour 2-3 mL of a volatile "anti-solvent" (e.g., Hexane or Diethyl Ether) into a larger jar or beaker (e.g., a 20 mL scintillation vial).
-
Combine: Place the small, open vial containing your compound solution inside the larger jar. Ensure the liquid levels are such that the anti-solvent cannot spill into the inner vial.
-
Seal & Wait: Seal the larger jar tightly with a cap or parafilm. Do not disturb the setup.
-
Growth: Over several hours to days, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting the slow growth of high-quality single crystals.[6]
Visual Workflow Guides
The following diagrams illustrate the decision-making process and experimental workflows described in this guide.
Caption: Troubleshooting Decision Tree for Crystallization Issues.
Caption: Workflow for Anti-Solvent Crystallization Protocol.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. unifr.ch [unifr.ch]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Grow Your Own Seed Crystal: Instructions [thoughtco.com]
- 10. How to Grow Crystals – Wisconsin Crystal Growing Competition – UW–Madison [wicgc.chem.wisc.edu]
- 11. otago.ac.nz [otago.ac.nz]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Enantiomeric Purity Analysis of (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
<
Introduction: The Criticality of Enantiomeric Purity in Drug Development
(S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid, often referred to as (S)-N-Cbz-piperidine-3-carboxylic acid, is a vital chiral building block in the synthesis of a multitude of pharmaceutical compounds.[1][2] As with many chiral molecules, the biological activity of its enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Therefore, the precise determination of enantiomeric purity is a non-negotiable aspect of quality control in drug research and development.[1][3] This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the enantiomeric purity of this key intermediate, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Decision Pathway for Chiral Analysis Technique Selection
The choice of an analytical technique for determining enantiomeric purity is governed by several factors, including the desired level of precision, sample throughput requirements, availability of instrumentation, and the specific properties of the analyte. The following diagram illustrates a logical decision-making process for selecting the most appropriate method for the analysis of this compound.
Caption: Decision pathway for selecting a chiral analysis technique.
Comparative Analysis of Key Analytical Techniques
The primary methods for determining the enantiomeric purity of this compound and related compounds are chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents and Capillary Electrophoresis (CE) offer alternative approaches with distinct advantages.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted and established method for enantioselective analysis in the pharmaceutical industry.[4] The direct method, employing a chiral stationary phase (CSP), is the most common and effective approach for resolving the enantiomers of N-protected piperidine carboxylic acids. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly well-suited for this class of compounds due to their broad enantiorecognition capabilities.[5][6][7]
Principle of Separation: Enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with varying stabilities. This difference in interaction leads to different retention times, allowing for their separation and quantification.[8]
Experimental Protocol: Chiral HPLC (Direct Method)
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).[6][9]
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and a small amount of an acidic or basic modifier (e.g., Trifluoroacetic Acid or Diethylamine) to improve peak shape. A typical starting ratio is 80:20 (n-Hexane:Isopropanol) with 0.1% modifier.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection: UV at 220 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Data Presentation: Performance Comparison of Chiral HPLC and SFC
| Parameter | Chiral HPLC | Chiral SFC |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.[] |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak series).[5][7] | Polysaccharide-based, often the same as HPLC.[] |
| Mobile Phase | Hexane/Alcohol mixtures with additives.[6] | Supercritical CO2 with alcohol co-solvents (e.g., Methanol, Ethanol).[] |
| Analysis Time | Typically 10-30 minutes. | Typically 2-10 minutes.[11] |
| Solvent Consumption | High (organic solvents). | Low (primarily CO2).[12] |
| Resolution (Rs) | Generally > 2.0 for baseline separation.[6] | Often higher than HPLC due to lower viscosity and higher diffusivity of the mobile phase. |
| Advantages | Robust, widely available, extensive literature.[4] | Fast, environmentally friendly ("green"), lower operating costs.[12] |
| Disadvantages | Higher solvent consumption and cost, longer run times. | Higher initial instrument cost, requires specialized equipment. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[][12] The technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[]
Principle of Separation: Similar to HPLC, SFC relies on the differential interaction of enantiomers with a chiral stationary phase. The use of supercritical CO2 as the mobile phase leads to lower viscosity and higher diffusivity, resulting in faster separations and higher efficiency.[11][12]
Gas Chromatography (GC) with Chiral Derivatization
While direct chiral GC analysis is possible for some compounds, for molecules like this compound, an indirect approach involving derivatization is often more practical and robust.[13] This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[14]
Principle of Separation: Enantiomers are converted into diastereomers, which have different physical properties and can be separated on a non-chiral stationary phase.[14] The ratio of the diastereomers directly reflects the enantiomeric composition of the original sample.
Experimental Workflow: Indirect Chiral GC Analysis
Caption: Workflow for indirect chiral GC analysis via derivatization.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
NMR spectroscopy offers a distinct advantage as it does not require physical separation of the enantiomers.[15] Instead, a chiral solvating agent (CSA) is added to the sample, which forms transient diastereomeric complexes with the enantiomers.[16][17] These complexes have different NMR spectra, allowing for the quantification of each enantiomer.[18]
Principle of Analysis: The CSA interacts with the enantiomers to create different magnetic environments for corresponding nuclei in each enantiomer. This results in separate signals in the NMR spectrum, the integration of which provides the enantiomeric ratio.[18]
Conclusion and Recommendations
For routine, high-precision analysis of this compound, the validated chiral HPLC method using a polysaccharide-based column offers a robust and reliable solution with well-defined performance characteristics.[5] However, for laboratories focused on high-throughput screening or "green" analytical chemistry, exploring chiral SFC is highly recommended due to its significant advantages in speed and reduced solvent consumption.[12]
Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and the desired balance between throughput, precision, and operational costs.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. selvita.com [selvita.com]
- 13. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for the chiral resolution of racemic piperidine-3-carboxylic acid
The user wants a comprehensive comparison guide on the chiral resolution of racemic piperidine-3-carboxylic acid. The guide should be structured editorially, not following a rigid template. It needs to be scientifically accurate, explaining the 'why' behind experimental choices. All claims must be supported by in-text citations and a full reference list with clickable URLs. The guide must include tables for quantitative data comparison and detailed experimental protocols. Finally, it requires Graphviz diagrams to visualize workflows.
Based on my initial search, I have identified three primary methods:
-
Classical Resolution via Diastereomeric Salt Formation: This is a well-established method. I found patents and articles mentioning resolving agents like dibenzoyl-L-tartaric acid and (S)-mandelic acid. I need to extract specific protocols, yields, and enantiomeric excess data to create a comparative table and a detailed experimental procedure.
-
Enzymatic Resolution: This method uses enzymes like lipases. I found some articles on the enzymatic resolution of related piperidine derivatives, which suggests this is a viable method for piperidine-3-carboxylic acid as well. I need to find specific protocols, the types of lipases used, reaction conditions, and the resulting yields and enantiomeric excess.
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Chromatographic Methods (Chiral HPLC): This is often used for both analytical and preparative scale separations. I found several articles describing chiral HPLC methods for piperidine derivatives, including piperidine-3-carboxylic acid derivatives. I need to gather information on the chiral stationary phases, mobile phases, and resolution factors to present this as a viable method.
My plan is to structure the guide as follows:
-
Introduction: Briefly introduce piperidine-3-carboxylic acid (also known as nipecotic acid), its importance as a chiral building block in pharmaceuticals, and the necessity of chiral resolution.
-
Method 1: Classical Resolution via Diastereomeric Salt Formation:
-
Principle: Explain the concept of forming diastereomeric salts with different solubilities.
-
Common Resolving Agents: Discuss the choice of resolving agents like tartaric acid derivatives and mandelic acid.
-
Experimental Protocol: Provide a step-by-step protocol based on the literature.
-
Data Comparison: A table summarizing different resolving agents, solvents, yields, and enantiomeric excess.
-
Workflow Diagram: A Graphviz diagram illustrating the process.
-
-
Method 2: Enzymatic Kinetic Resolution:
-
Principle: Explain how enzymes selectively catalyze a reaction on one enantiomer.
-
Enzymes and Reactions: Discuss the use of lipases for selective acylation or hydrolysis.
-
Experimental Protocol: Provide a detailed protocol.
-
Data Comparison: A table comparing different enzymes, acyl donors, solvents, yields, and enantiomeric excess.
-
Workflow Diagram: A Graphviz diagram of the enzymatic resolution process.
-
-
Method 3: Chiral Chromatography:
-
Principle: Briefly explain the mechanism of chiral separation on a stationary phase.
-
Stationary Phases and Mobile Phases: Discuss common chiral columns (e.g., polysaccharide-based) and mobile phase compositions.
-
Experimental Protocol: Provide a typical analytical or semi-preparative HPLC protocol.
-
Data Comparison: A table summarizing column types, mobile phases, resolution factors, and retention times.
-
Workflow Diagram: A Graphviz diagram showing the chromatographic separation.
-
-
Comparison of Methods: A summary table and discussion comparing the three methods based on scalability, cost, efficiency, and environmental impact.
-
References: A complete, numbered list of all cited sources with clickable URLs.
I will now proceed to extract the detailed information from the search results to populate these sections. I have enough information to create a comprehensive guide as requested. I will focus on synthesizing the information from the provided search results into a coherent and well-structured guide, complete with all the required elements.### A Senior Application Scientist's Guide to the Chiral Resolution of Racemic Piperidine-3-Carboxylic Acid
Introduction: The Significance of Chiral Piperidine-3-Carboxylic Acid
Piperidine-3-carboxylic acid, also known as nipecotic acid, is a crucial chiral building block in modern medicinal chemistry.[1] Its enantiomers serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including GABA uptake inhibitors and other neurologically active agents.[2] The stereochemistry at the C3 position of the piperidine ring is often critical for biological activity and selectivity. Consequently, the efficient and scalable resolution of racemic piperidine-3-carboxylic acid into its constituent (R)- and (S)-enantiomers is a paramount challenge for researchers and drug development professionals. This guide provides an in-depth comparison of the primary methods for this chiral resolution, supported by experimental data and protocols to inform your selection of the most suitable technique for your application.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This is the most traditional and widely practiced method for the chiral resolution of amines and carboxylic acids on an industrial scale.[3] The underlying principle is the reaction of the racemic piperidine-3-carboxylic acid (or its ester derivative) with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility in a given solvent system, which allows for their separation through fractional crystallization.[4][5]
The Science Behind the Choice of Resolving Agent
The selection of an appropriate chiral resolving agent is the most critical factor for a successful diastereomeric salt resolution. The ideal agent should be readily available in high enantiomeric purity, inexpensive, and form a stable, easily crystallizable salt with one of the enantiomers of the racemate. For the resolution of piperidine-3-carboxylic acid derivatives, which are basic, chiral acids are the resolving agents of choice. Commonly employed and effective resolving agents include derivatives of tartaric acid and mandelic acid.[6][7][8] For instance, dibenzoyl-L-tartaric acid is often used to precipitate the (S)-enantiomer of ethyl nipecotate (the ethyl ester of piperidine-3-carboxylic acid).[6][7]
Visualizing the Diastereomeric Salt Resolution Workflow
Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution of Racemic Ethyl Nipecotate with Dibenzoyl-L-tartaric Acid
The following protocol is a representative example of this method.[6]
-
Dissolution: Dissolve racemic ethyl nipecotate and a molar equivalent of dibenzoyl-L-tartaric acid in a suitable solvent, such as ethanol, with heating until a clear solution is obtained.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be necessary to induce crystallization.[6]
-
Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1N sodium hydroxide). Stir until the solid dissolves completely.
-
Extraction and Purification: Separate the organic layer, which now contains the enantiomerically enriched ethyl nipecotate. The aqueous layer contains the resolving agent, which can often be recovered and recycled. The organic layer can be washed, dried, and concentrated to yield the desired enantiomer.
Comparative Data for Classical Resolution
| Resolving Agent | Target Enantiomer | Solvent | Diastereomeric Excess | Overall Yield | Reference |
| Dibenzoyl-L-tartaric acid | (S)-ethyl nipecotate | Ethanol | >99% | ~32% | [6] |
| (S)-Mandelic acid | (S)-ethyl nipecotate | Ethanol | High | Moderate | [6][7] |
| L-Tartaric Acid | (S)-ethyl nipecotate | Ethanol | Requires multiple recrystallizations | 32% | [6] |
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful and increasingly popular method that leverages the high stereoselectivity of enzymes.[9] In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture into a new compound, leaving the other enantiomer unreacted.[10] This difference in reactivity allows for the separation of the newly formed product from the unreacted enantiomer. Lipases are a class of enzymes that are particularly well-suited for the resolution of piperidine derivatives.[9][11]
The Principle of Lipase-Catalyzed Resolution
Lipases can be used in two primary modes for the resolution of piperidine-3-carboxylic acid derivatives:
-
Selective Acylation: In the presence of an acyl donor (e.g., an ester like vinyl acetate), a lipase can selectively acylate the secondary amine of one enantiomer of the piperidine ring.
-
Selective Hydrolysis: Alternatively, if starting with a racemic N-acylated piperidine derivative, a lipase can selectively hydrolyze the acyl group from one of the enantiomers.
The choice between these two approaches depends on the specific substrate and the desired enantiomer. The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with higher E values indicating better selectivity.
Visualizing the Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution via Selective Acylation.
Experimental Protocol: Lipase-Catalyzed Resolution of N-Boc-3-hydroxymethylpiperidine
While this protocol is for a closely related derivative, the principles are directly applicable to piperidine-3-carboxylic acid esters.[11]
-
Reaction Setup: To a solution of racemic N-Boc-3-hydroxymethylpiperidine in an organic solvent (e.g., toluene), add an acyl donor such as succinic anhydride and the selected lipase (e.g., lipase from Pseudomonas cepacia).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Separation: After the reaction, the enzyme is removed by filtration. The acylated product can be separated from the unreacted enantiomer by extraction or chromatography. For instance, the acidic hemisuccinate ester can be extracted into an aqueous base.
-
Hydrolysis: The separated acylated enantiomer can then be hydrolyzed back to the alcohol (or carboxylic acid in the target molecule's case) to yield the enantiopure product.
Comparative Data for Enzymatic Resolution
| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) | Yield | Reference |
| Lipase PS (Pseudomonas cepacia) | (R,S)-N-Boc-3-hydroxymethylpiperidine | Esterification | 98.9% | 32% | [11] |
| Candida antarctica Lipase A (CAL-A) | N-Boc-piperazine-2-carboxylic acid methyl ester | N-acylation | >99% | High | [12] |
| Pseudomonas fluorescens lipase | rac-N-Boc-HMTHQ | Acylation | High | - | [9] |
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for determining the enantiomeric purity of a sample.[13][14] It can also be scaled up for preparative or semi-preparative separations to isolate enantiomers.[15] This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.[16]
The Basis of Chiral Recognition in HPLC
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including piperidine derivatives.[13][16] The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selectors on the stationary phase.
Visualizing the Chiral HPLC Separation Workflow
Caption: Workflow for Chiral HPLC Separation.
Experimental Protocol: Chiral HPLC of a Piperidine Derivative
The following is a typical set of conditions for the analytical chiral HPLC separation of a piperidine derivative.[13]
-
Column: Chiralpak IA (amylose-based CSP), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30, v/v). The addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape for basic compounds.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
Under these or similar conditions, the two enantiomers will elute at different times, allowing for their quantification and, in preparative scale, their collection as separate fractions.
Comparative Data for Chiral HPLC Methods
| Derivative | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| N-Boc-piperidine-3-carboxylic acid hydrazide | Chiralpak IA | n-Hexane/Ethanol (70:30) | >10 | [13] |
| Benzyl piperidin-3-ylcarbamate | Chiralpak® AD-H | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | >2.0 | [16] |
| Derivatized piperidin-3-amine | Chiralpak AD-H | Ethanol with 0.1% diethyl amine | >4.0 | [14] |
Overall Comparison of Resolution Methods
| Feature | Classical Resolution | Enzymatic Kinetic Resolution | Chiral HPLC |
| Scalability | High (kg to ton scale) | Moderate to High | Low to Moderate (mg to g scale) |
| Efficiency | Can be low yield (max 50% theoretical per cycle) | High enantioselectivity, but max 50% theoretical yield without racemization | High purity, but can be low throughput |
| Cost | Generally lower cost resolving agents | Enzymes can be expensive, but are reusable | High initial column cost and solvent consumption |
| Environmental Impact | Often requires large volumes of organic solvents | "Greener" method with milder conditions and biodegradable catalysts | High solvent usage can be a concern |
| Development Time | Requires extensive screening of agents and solvents | Requires screening of enzymes and reaction conditions | Method development can be rapid |
Conclusion
The choice of method for the chiral resolution of racemic piperidine-3-carboxylic acid is a strategic decision that depends on the desired scale, purity requirements, and available resources.
-
Classical Diastereomeric Salt Resolution remains the workhorse for large-scale industrial production due to its scalability and cost-effectiveness, despite often being labor-intensive and lower in yield.
-
Enzymatic Kinetic Resolution offers an elegant and environmentally friendly alternative with high selectivity, making it an excellent choice for producing high-purity enantiomers, especially when coupled with a racemization step for the unwanted enantiomer.
-
Chiral HPLC is indispensable for analytical quality control and is a viable option for producing small quantities of highly pure enantiomers for initial research and development activities.
A thorough evaluation of these methods, guided by the principles and data presented here, will enable researchers and drug development professionals to select the optimal strategy for their specific needs, accelerating the path from discovery to clinical application.
References
- 1. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds | MDPI [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Chiral Purity as a Cornerstone in Neuromodulator Design: A Comparative Guide to (S)- and (R)-1-Cbz-piperidine-3-carboxylic Acid
In the landscape of modern drug discovery, particularly in the realm of neuroscience, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of biological activity, efficacy, and safety. This guide provides an in-depth comparison of the biological implications of utilizing (S)- versus (R)-1-Cbz-piperidine-3-carboxylic acid as chiral building blocks. While these carboxybenzyl (Cbz)-protected precursors are not typically the final active pharmaceutical ingredients, the stereochemistry at the C3 position of the piperidine ring dictates the therapeutic potential of the resulting derivatives. This is exemplified by their profound and stereospecific interactions with key neurological targets such as the γ-aminobutyric acid (GABA) transporters (GATs).
The Decisive Role of Stereochemistry: A Focus on GABA Transporters
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its regulation is crucial for maintaining balanced neuronal activity.[1] The GATs (GAT1, GAT2, GAT3, and GAT4) are responsible for the reuptake of GABA from the synaptic cleft, thereby controlling the duration and magnitude of the inhibitory signal.[1] Nipecotic acid, a cyclic GABA analog and the parent compound of 1-Cbz-piperidine-3-carboxylic acid, is a known GAT inhibitor.[1][2] Research into N-substituted derivatives of nipecotic acid has revealed that the stereochemistry at the 3-position of the piperidine ring is a key factor in determining both the potency and the selectivity of these inhibitors for the different GAT subtypes.[2][3]
The Cbz-protected (S)- and (R)- enantiomers of piperidine-3-carboxylic acid serve as pivotal starting materials for the synthesis of these stereochemically defined GAT inhibitors. The choice between the (S) and (R) precursor directly translates to the final compound's biological activity profile.
Comparative Biological Activity of Chiral Derivatives
While direct biological activity data for (S)- and (R)-1-Cbz-piperidine-3-carboxylic acid is scarce due to their role as synthetic intermediates, the stark contrast in the activity of their derivatives underscores the importance of the initial chiral choice. The following table summarizes the differential activity of enantiomeric pairs of N-substituted nipecotic acid derivatives, which are synthesized from the respective Cbz-protected precursors.
| Derivative Pair | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Target(s) | Reference |
| 1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid | Potent mGAT4 inhibitor (pIC50 = 6.59) and hGAT-3 inhibitor (pIC50 = 6.49) with lower mGAT1 activity (pIC50 = 5.87). | Potent mGAT1 inhibitor (pIC50 = 6.81), comparable to tiagabine, but with reduced mGAT4 inhibition (pIC50 = 5.70). | mGAT1, mGAT4, hGAT-3 | [1][2] |
| (S)-SNAP-5114 Analogs | Generally, the (S)-isomers are synthesized and evaluated for mGAT4 inhibitory activity, with (S)-SNAP-5114 being a known potent mGAT4 inhibitor. | The corresponding (R)-isomers are often synthesized for comparison, and in many cases, show different activity profiles. | mGAT4 | [3] |
This data clearly demonstrates a stereochemical switch in activity. For the diarylallenic derivative, the (S)-enantiomer preferentially targets mGAT4/hGAT-3, while the (R)-enantiomer is a potent mGAT1 inhibitor. This highlights that the selection of (S)- or (R)-1-Cbz-piperidine-3-carboxylic acid as the starting material is a critical strategic decision in designing subtype-selective GAT inhibitors.
Experimental Protocol: [³H]GABA Uptake Assay
To empirically determine the inhibitory potency of novel nipecotic acid derivatives on GAT subtypes, a [³H]GABA uptake assay is a standard and robust method. This protocol is a self-validating system as it directly measures the functional consequence of GAT inhibition.
Workflow for [³H]GABA Uptake Assay
Caption: Workflow of a [³H]GABA uptake assay.
Step-by-Step Methodology
-
Cell Culture: Maintain HEK-293 cell lines stably expressing one of the four murine GABA transporter subtypes (mGAT1-4) in appropriate culture medium supplemented with antibiotics for selection.
-
Cell Plating: Seed the cells into 96-well plates at a density that allows them to reach confluence on the day of the assay.
-
Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., Krebs-HEPES buffer).
-
Compound Preparation: Prepare serial dilutions of the test compounds (the final nipecotic acid derivatives) in the assay buffer.
-
Assay Execution:
-
Wash the confluent cell monolayers with pre-warmed assay buffer.
-
Add the different concentrations of the test compounds to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the GABA uptake by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA.
-
Allow the uptake to proceed for a short, defined period (e.g., 1-3 minutes).
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the wells multiple times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer or distilled water.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a standard GAT inhibitor (e.g., tiagabine for mGAT1).
-
The percentage of inhibition for each compound concentration is calculated relative to the control (no compound).
-
The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis of the concentration-response curves. The pIC50 (-logIC50) is often reported.[1][2]
-
The Synthetic Gateway: (S)- and (R)-1-Cbz-piperidine-3-carboxylic Acid
The synthesis of enantiomerically pure N-substituted nipecotic acid derivatives typically starts from the commercially available or synthetically prepared (S)- or (R)-1-Cbz-piperidine-3-carboxylic acid. The carboxybenzyl (Cbz) group serves as a protecting group for the piperidine nitrogen, preventing its reaction during subsequent synthetic steps.
Generalized Synthetic Pathway
Caption: Generalized synthetic route to chiral nipecotic acid derivatives.
The choice of the starting enantiomer is the foundational step that dictates the stereochemistry of the final product and, consequently, its biological activity profile.
Conclusion
The comparison of (S)- versus (R)-1-Cbz-piperidine-3-carboxylic acid extends beyond their physical and chemical properties; it is a critical consideration in the design and synthesis of stereochemically defined bioactive molecules. The evidence from studies on their derivatives, particularly as GABA transporter inhibitors, demonstrates that the stereocenter at the 3-position of the piperidine ring is a key determinant of pharmacological activity and selectivity. Researchers and drug development professionals must, therefore, make a deliberate and informed choice of the starting enantiomer to achieve the desired therapeutic effect. The use of robust functional assays, such as the [³H]GABA uptake assay, is essential to characterize the biological profiles of the resulting compounds and to validate the initial chiral design strategy.
References
Comparing the efficacy of N-Cbz-nipecotic acid and N-Boc-nipecotic acid derivatives
An In-Depth Guide to the Strategic Application of N-Cbz- and N-Boc-Nipecotic Acid Derivatives in GABA Transporter Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of GABA and Its Transporters
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] The precise control of GABA concentration in the synaptic cleft is critical for normal brain function. This regulation is primarily managed by a family of sodium- and chloride-dependent GABA transporters (GATs) that mediate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[2]
Of the four identified subtypes (GAT1, GAT2, GAT3, and BGT-1), GAT1 is the most abundant in the brain and is considered the primary target for therapeutic intervention in conditions characterized by GABAergic dysfunction, such as epilepsy.[2][3] Inhibiting GAT1 prolongs the action of GABA in the synapse, enhancing inhibitory neurotransmission.
Nipecotic acid, a cyclic GABA analogue, serves as a foundational chemical scaffold for GAT inhibitors.[4] However, its therapeutic utility is limited by moderate potency and an inability to cross the blood-brain barrier effectively.[5] The development of clinically effective GAT inhibitors, therefore, relies on the strategic chemical modification of the nipecotic acid core. This guide provides a comparative analysis of two key intermediates in this process: N-Cbz-nipecotic acid and N-Boc-nipecotic acid. We will explore their utility not as potent inhibitors themselves, but as crucial, strategically-protected building blocks in the synthesis of next-generation CNS therapeutics.
The Synthetic Imperative: Why N-Protection is Key to Efficacy
The journey from the modest inhibitory profile of nipecotic acid to a potent drug like Tiagabine is paved with deliberate chemical synthesis. Structure-activity relationship (SAR) studies have unequivocally shown that attaching large, lipophilic substituents to the nitrogen atom of the nipecotic acid ring is essential for high-affinity GAT1 inhibition.[3][5] These lipophilic moieties anchor the inhibitor within the transporter's binding pocket and improve pharmacokinetic properties, including CNS penetration.
This presents a synthetic challenge: the secondary amine of nipecotic acid is a reactive nucleophile. To selectively perform chemical reactions on other parts of the molecule or to build the complex N-substituent in a controlled, stepwise manner, the amine must first be "protected." This is the critical role of the Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) groups. They act as temporary "hats" for the nitrogen, rendering it chemically inert under specific conditions and allowing the synthetic chemist to direct reactivity elsewhere. The choice between them is a strategic one, dictated entirely by the planned synthetic route.
A Head-to-Head Comparison of Protecting Group Strategies
The selection of a protecting group is one of the most fundamental decisions in a synthetic campaign. It hinges on the group's stability to various reaction conditions and the orthogonality of its removal—that is, the ability to remove it without disturbing other sensitive functional groups in the molecule.[6][7] Both N-Boc- and N-Cbz-nipecotic acid are typically prepared by reacting nipecotic acid with Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl), respectively, in the presence of a base.
The core differences in their synthetic utility are summarized below.
| Feature | N-Boc-Nipecotic Acid | N-Cbz-Nipecotic Acid |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Carbobenzyloxy (Cbz or Z) |
| Chemical Structure | Contains a tert-butyl group | Contains a benzyl group |
| Cleavage Condition | Acid-labile [6][8] (e.g., Trifluoroacetic acid (TFA), HCl) | Hydrogenolysis [7][9] (e.g., H₂, Pd/C catalyst) |
| Stability Profile | Stable to bases, hydrogenation, and nucleophiles | Stable to acidic conditions and many bases |
| Deprotection Byproducts | Isobutylene, CO₂[10] | Toluene, CO₂[10] |
| Key Advantage | Orthogonal to base-labile and hydrogenolysis-labile groups.[10] Ideal for automated solid-phase synthesis. | Useful in solution-phase synthesis, especially fragment condensation. Orthogonal to acid-labile groups.[10] |
| Key Limitation | Repetitive acid exposure can degrade sensitive molecules.[10] | Catalyst can be poisoned by sulfur-containing residues (e.g., methionine, cysteine). Not suitable if other parts of the molecule are sensitive to reduction (e.g., alkynes, alkenes).[6] |
Expertise in Action: Making the Right Synthetic Choice
The causality behind choosing Boc versus Cbz is a classic illustration of strategic synthetic planning.
-
A researcher would choose N-Boc-nipecotic acid if the subsequent synthetic steps involve catalytic hydrogenation. For instance, if the target N-substituent contains a double or triple bond that must remain in the final product, the Cbz group is unsuitable as it would be cleaved under the necessary reaction conditions. The Boc group's stability to hydrogenation makes it the logical choice.
-
Conversely, N-Cbz-nipecotic acid is selected when the planned synthesis requires the use of strong acids. If the molecule contained another acid-labile protecting group (like a tert-butyl ester), using a Boc-protected amine would be disastrous, as both groups would be removed simultaneously. The Cbz group's resilience to acid provides the necessary orthogonality to ensure selective deprotection.[7][11]
Biological Efficacy: A Comparison in Context
It is crucial to understand that N-Boc and N-Cbz moieties are not pharmacophores designed for high-affinity binding to GABA transporters. Their purpose is purely synthetic. Consequently, direct comparative studies of their GAT inhibitory efficacy are not a feature of the scientific literature. Their primary biological relevance is as precursors to highly potent derivatives.
To place their role in context, the following table compares the GAT1 inhibitory potency of the parent compound, nipecotic acid, with a clinically approved, highly derivatized inhibitor, Tiagabine.
| Compound | GAT1 IC₅₀ (μM) | Role / Function |
| (±)-Nipecotic Acid | ~8 - 14[12] | Parent scaffold, moderate inhibitor |
| N-Boc-Nipecotic Acid | Not reported; low affinity expected | Protected synthetic intermediate |
| N-Cbz-Nipecotic Acid | Not reported; low affinity expected | Protected synthetic intermediate |
| Tiagabine | ~0.07[3] | Potent, lipophilic N-substituted inhibitor |
As the data illustrates, the addition of a large, specifically designed lipophilic N-substituent increases potency by over 100-fold. The N-Cbz and N-Boc derivatives are the chemical tools that enable the precise construction of such substituents.
Mechanism of Action: Visualizing GAT1 Inhibition
The therapeutic effect of nipecotic acid derivatives stems from their ability to competitively inhibit the GAT1 transporter. By occupying the GABA binding site, these inhibitors prevent the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing the inhibitory tone of the neural circuit.
Caption: Inhibition of the GAT1 transporter by a nipecotic acid derivative.
Standard Protocol: In Vitro [³H]-GABA Uptake Inhibition Assay
To determine the efficacy (e.g., IC₅₀ value) of newly synthesized nipecotic acid derivatives, a radiolabeled substrate uptake assay is the gold standard. This protocol describes a self-validating system using a cell line stably expressing the human GAT1 transporter.
Experimental Workflow Diagram
References
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Transporters [sigmaaldrich.com]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of (S)-1-(Benzyloxycarbonyl)-piperidine-3-carboxylic Acid
Introduction: The Significance of Stereochemistry in Drug Development
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The seemingly subtle distinction between the (S) and (R) configurations at a stereocenter can be the difference between a potent therapeutic and an inert or even harmful compound.
(S)-1-(Benzyloxycarbonyl)-piperidine-3-carboxylic acid, a derivative of nipecotic acid, serves as a crucial chiral building block in the synthesis of a variety of pharmacologically active agents. Nipecotic acid and its derivatives are recognized as potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable in the development of treatments for neurological and psychological disorders such as epilepsy and anxiety.[1] The "Z" or benzyloxycarbonyl (Cbz) group is a common protecting group in peptide synthesis and for amine functionalities, facilitating controlled chemical transformations. Given its role as a key intermediate, the unambiguous confirmation of the absolute stereochemistry of (S)-1-(Benzyloxycarbonyl)-piperidine-3-carboxylic acid is a critical quality control step in the drug development pipeline.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural validation of (S)-1-(Benzyloxycarbonyl)-piperidine-3-carboxylic acid, alongside powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, the causality behind methodological choices, and present a comparative analysis of these techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom.
Experimental Protocol: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. The overarching goal is to grow a single, high-quality crystal suitable for diffraction.
Step 1: Crystal Growth - The Art and Science of Supersaturation
The cornerstone of crystallography is the growth of a well-ordered single crystal. This is typically achieved by slowly inducing the supersaturation of a solution of the compound. For a small organic molecule like (S)-1-(Benzyloxycarbonyl)-piperidine-3-carboxylic acid, several techniques are effective:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and promoting crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent gradually diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Slow diffusion at the interface between the two liquids creates a localized region of supersaturation where crystals can form.
The choice of solvent is critical and is often determined empirically. An ideal solvent will dissolve the compound to a moderate extent and have a suitable vapor pressure for the chosen crystallization method.
Step 2: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data. For chiral molecules, a key parameter is the Flack parameter, which is calculated during refinement and provides a strong indication of the absolute configuration. A Flack parameter close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the opposite enantiomer.
Interpreting the Data
While a crystal structure for (S)-1-(benzyloxycarbonyl)-piperidine-3-carboxylic acid is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, a successful analysis would yield precise data, as illustrated in the hypothetical table below.
| Parameter | Illustrative Value | Significance |
| Formula | C₁₄H₁₇NO₄ | Confirms the chemical composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁ | A non-centrosymmetric space group, required for a chiral molecule. |
| Unit Cell | a=10.2 Å, b=5.6 Å, c=12.1 Å, β=98.5° | The dimensions of the repeating unit of the crystal. |
| Bond Lengths | e.g., C-N, C=O, C-O | Precise to ~0.002 Å; confirms connectivity and bonding. |
| Bond Angles | e.g., Piperidine ring angles | Defines the molecular geometry. |
| Torsion Angles | e.g., Piperidine ring puckering | Defines the conformation of the molecule in the solid state. |
| Flack Parameter | 0.05(3) | A value near zero confirms the (S) configuration. |
Alternative Methodologies for Stereochemical Assignment
While X-ray crystallography is definitive, it is contingent on obtaining high-quality crystals, which can be a significant bottleneck. Fortunately, powerful spectroscopic techniques can provide reliable determination of absolute configuration in solution.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is exquisitely sensitive to the molecule's three-dimensional structure.
Experimental Protocol:
-
Sample Preparation: A solution of (S)-1-(benzyloxycarbonyl)-piperidine-3-carboxylic acid is prepared in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 0.1 M.
-
Data Acquisition: The VCD and infrared spectra are measured using a VCD spectrometer.
-
Computational Modeling: The VCD spectrum of one enantiomer (e.g., the (S)-enantiomer) is calculated using Density Functional Theory (DFT). This requires a conformational search to identify all low-energy conformers, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of these conformers.
-
Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is confirmed as (S). If the experimental spectrum is a mirror image of the calculated one, the sample has the (R) configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric interactions that result in separate, distinguishable signals for each enantiomer in the NMR spectrum.
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Derivatization: The carboxylic acid functionality of a racemic or enantiomerically enriched sample of 1-(benzyloxycarbonyl)-piperidine-3-carboxylic acid is reacted with a chiral derivatizing agent of known absolute configuration (e.g., (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride, Mosher's acid chloride). This creates a mixture of diastereomeric esters.
-
NMR Analysis: ¹H or ¹⁹F NMR spectra of the diastereomeric mixture are acquired.
-
Signal Assignment: The chemical shifts of specific protons or fluorine atoms near the newly formed chiral center will differ between the two diastereomers. By analyzing these chemical shift differences and applying established models (like Mosher's model), the absolute configuration of the original piperidine derivative can be deduced.
Comparative Analysis
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (with Chiral Agents) |
| Principle | Diffraction of X-rays by a crystal lattice. | Differential absorption of circularly polarized IR light. | Diastereomeric differentiation of NMR signals. |
| Sample Phase | Solid (single crystal). | Solution or neat liquid. | Solution. |
| Key Requirement | High-quality single crystal. | Chiral molecule. | Formation of diastereomeric complexes/derivatives. |
| Information Yield | Absolute 3D structure, bond lengths, angles, conformation in solid state. | Absolute configuration in solution, conformational analysis. | Relative configuration (deduced absolute configuration). |
| Ambiguity | Very low; considered definitive. | Low, but dependent on the quality of computational models. | Moderate; model-dependent and can be complex to interpret. |
| Throughput | Low; crystal growth can be time-consuming. | High; rapid data acquisition. | Moderate; requires derivatization/titration steps. |
Conclusion
The structural validation of (S)-1-(benzyloxycarbonyl)-piperidine-3-carboxylic acid is a critical step in ensuring the quality and stereochemical purity of this important synthetic intermediate. Single-crystal X-ray crystallography remains the gold standard, providing an unambiguous and highly detailed picture of the molecule's absolute configuration and solid-state conformation. However, its reliance on successful crystallization presents a practical challenge.
In cases where crystallization is difficult or rapid confirmation is needed, Vibrational Circular Dichroism (VCD) offers a powerful and reliable alternative for determining the absolute configuration in solution, with the caveat that it relies on accurate computational modeling. NMR spectroscopy with chiral auxiliaries provides another solution-phase method, though its interpretation can be more complex and is often used for determining enantiomeric purity as well as assigning configuration.
The choice of method ultimately depends on the specific requirements of the project, including the availability of the sample in a particular form (crystalline vs. soluble), the required level of structural detail, and the available instrumentation and expertise. A multi-faceted approach, where appropriate, can provide the highest level of confidence in the structural integrity of this vital chiral building block.
References
A Comparative Analysis of Reagents and Conditions for Cbz Deprotection: A Guide for the Modern Chemist
The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas in the 1930s, is a cornerstone of amine protection strategy in organic synthesis, particularly in the realm of peptide chemistry.[1][2] Its stability under a range of conditions and the variety of methods for its removal make it a versatile tool for synthetic chemists. However, the selection of an appropriate deprotection strategy is a critical decision, contingent on the substrate's molecular architecture, the presence of other sensitive functional groups, and the desired reaction scale.[2] This guide provides a comparative analysis of common Cbz deprotection methods, offering experimental insights to inform the selection of the most suitable approach for your synthetic needs.
Navigating the Landscape of Cbz Deprotection
The primary methods for Cbz group removal can be broadly classified into catalytic hydrogenolysis, acid-mediated cleavage, and a range of alternative reductive and nucleophilic techniques. Each category presents a unique profile of reactivity, chemoselectivity, and operational considerations. The choice of method is paramount for the successful synthesis of complex molecules.[2]
Comparative Overview of Cbz Deprotection Methods
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations & Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) in MeOH, EtOH, or EtOAc, room temp, 1-24 h[2][3] | Mild, neutral pH; high yields; clean byproducts (toluene and CO₂)[2] | Incompatible with reducible groups (alkenes, alkynes, nitro groups, aryl halides); catalyst poisoning by sulfur compounds; safety concerns with H₂ gas[2][4] |
| Transfer Hydrogenation | Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C in MeOH or EtOH, room temp to reflux, 1-3 h[2][3][5] | Avoids flammable H₂ gas, making it safer for larger scales; often faster than catalytic hydrogenolysis[2] | Can still reduce some sensitive functional groups; requires a hydrogen donor reagent[4] |
| Acidic Cleavage (Strong) | 33% HBr in Acetic Acid, room temp, 1-4 h[2][3] | Effective for substrates sensitive to hydrogenation; relatively fast[2][4] | Harsh conditions; potential for N-acetylation from acetic acid solvent and N-benzylation from the released benzyl cation[4][6] |
| Acidic Cleavage (Lewis Acid) | AlCl₃ in hexafluoroisopropanol (HFIP), room temp[7][8] | Mild conditions; excellent functional group tolerance (sparing reducible groups and other benzyl protecting groups)[7][8] | HFIP is a relatively expensive solvent[4] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc, 75 °C[8][9] | Highly selective for sensitive substrates; avoids heavy metals and harsh acids; compatible with sulfur-containing compounds[8][9] | The thiol reagent has an unpleasant odor; requires elevated temperatures[4] |
| Radical Cleavage | Tributylstannyl radicals (n-Bu₃SnH/AIBN)[10][11] | Chemoselective for Cbz groups on amides and nitrogen-containing heteroaromatics over those on basic amines[10][11] | Use of toxic organotin reagents; requires radical initiation |
| Other Reductive Methods | NaBH₄, Pd/C in MeOH, room temp, 5-15 min[3][12] | Rapid and facile deprotection; avoids H₂ gas[12] | NaBH₄ can potentially reduce other functional groups. |
Mechanistic Insights and Strategic Selection
The choice of a deprotection reagent is fundamentally a question of chemoselectivity. Understanding the mechanism of each method is key to anticipating potential side reactions and ensuring the integrity of the target molecule.
Catalytic Hydrogenolysis: The Workhorse Method
This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[2] The reaction proceeds via the cleavage of the benzyl C-O bond by hydrogen on the surface of a palladium catalyst.[2]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
This method is ideal for molecules that do not contain other reducible functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[2] The primary byproducts, toluene and carbon dioxide, are volatile and easily removed.[4]
Acid-Catalyzed Cleavage: An Orthogonal Approach
For substrates containing functionalities susceptible to reduction, acidic cleavage offers a valuable alternative.[2] Strong acids like HBr in acetic acid cleave the Cbz group through an SN2-type mechanism.
Caption: Mechanism of Cbz deprotection by HBr in acetic acid.
While effective, this method's harshness can be a drawback. A significant concern is the potential for the newly liberated amine to be acetylated by the acetic acid solvent, or for sensitive functional groups to be alkylated by the benzyl bromide byproduct.[4][6] Milder Lewis acid conditions, such as AlCl₃ in HFIP, can mitigate these issues and offer broader functional group tolerance.[7][8]
Decision-Making Workflow for Cbz Deprotection
The following decision tree can guide the selection of an appropriate Cbz deprotection method based on the substrate's characteristics.
Caption: Decision tree for selecting a Cbz deprotection method.
Experimental Protocols
The following are representative experimental protocols for the most common Cbz deprotection methods.
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
This is the most widely used method for Cbz deprotection due to its mild conditions and clean byproducts.[4]
Materials:
-
Cbz-protected amine (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)[2]
-
Methanol (or ethanol, ethyl acetate)[2]
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)[2]
-
Celite
Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol.[13]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[13]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[13]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[13] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[13]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Cbz Deprotection by Transfer Hydrogenation with Ammonium Formate
This method is a safer alternative to using hydrogen gas, particularly for larger-scale reactions.[2]
Materials:
-
Cbz-protected amine (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)[2]
-
Ammonium formate (3-5 equivalents)[2]
-
Methanol or ethanol[2]
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[2]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[2]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Work-up: Concentrate the filtrate under reduced pressure. The residue can be further purified by extraction or chromatography if necessary.
Protocol 3: Cbz Deprotection by Acidic Cleavage with HBr in Acetic Acid
This protocol is useful for substrates that are sensitive to hydrogenation.[2]
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
33% solution of hydrobromic acid in acetic acid[2]
-
Glacial acetic acid[2]
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[2]
-
Reagent Addition: Add a solution of 33% hydrobromic acid in acetic acid.[2]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[2] Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting amine hydrobromide salt can often be precipitated by the addition of diethyl ether. Alternatively, an aqueous work-up with neutralization of the acid may be required.[2]
Conclusion
The removal of the Cbz protecting group is a fundamental transformation in organic synthesis. The selection of the deprotection method is a critical decision that can significantly impact the success of a synthetic sequence. Catalytic hydrogenolysis remains the most common and mildest method, while transfer hydrogenation provides a safer alternative.[2] Acidic cleavage is a valuable option for substrates that are incompatible with hydrogenation.[2] By carefully considering the substrate's functional group compatibility and the advantages and limitations of each method, researchers can confidently choose the optimal conditions for their specific synthetic challenge.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoselective radical cleavage of Cbz-protected nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Stability of Cbz vs. Fmoc Protecting Groups on the Piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the piperidine moiety is a prevalent and valuable scaffold. Its secondary amine, however, presents a synthetic challenge, often requiring protection to ensure chemoselectivity and achieve high yields in subsequent transformations. The choice of the N-protecting group is a critical strategic decision, directly impacting the efficiency, robustness, and overall success of a synthetic route.
This guide provides an in-depth technical comparison of two of the most stalwart protecting groups in organic synthesis—Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc)—with a specific focus on their stability and application to the piperidine scaffold. By synthesizing established chemical principles with actionable, field-proven insights, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a saturated heterocycle that forms the core of numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and the basicity of its secondary amine are key to its frequent role in molecular recognition and biological activity. However, this reactivity necessitates a robust protection-deprotection strategy during multi-step synthesis to prevent unwanted side reactions.
Cbz and Fmoc: A Tale of Two Orthogonal Protection Strategies
The principle of orthogonality is fundamental to modern multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others under distinct, non-interfering reaction conditions.[1] Cbz and Fmoc are classic examples of orthogonal protecting groups, primarily due to their vastly different deprotection mechanisms.
The Carboxybenzyl (Cbz or Z) Group: Introduced in the 1930s, the Cbz group is a cornerstone of amine protection.[2] It is renowned for its general stability under a wide range of synthetic conditions.[3]
-
Protection: Typically introduced by reacting the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) under basic conditions.[2]
-
Deprotection: Classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[2] Alternative deprotection methods include the use of strong acids like HBr in acetic acid or certain Lewis acids, though these are often harsher.[4]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is another widely used protecting group, particularly in solid-phase peptide synthesis (SPPS), due to its lability under mild basic conditions.[5]
-
Protection: Introduced by reacting piperidine with Fmoc-Cl or Fmoc-OSu under basic conditions.[5]
-
Deprotection: Cleaved via a base-mediated β-elimination mechanism.[6] A secondary amine, most commonly piperidine itself (typically a 20% solution in DMF), is used to abstract an acidic proton from the fluorenyl ring, leading to the collapse of the carbamate and release of the free amine, carbon dioxide, and dibenzofulvene. The excess piperidine also acts as a scavenger for the reactive dibenzofulvene byproduct.[7]
Comparative Stability: A Head-to-Head Analysis
The true utility of a protecting group lies in its ability to withstand a variety of reaction conditions while remaining selectively removable. The following sections compare the stability of N-Cbz-piperidine and N-Fmoc-piperidine under the deprotection conditions for its orthogonal counterpart.
Stability of N-Cbz-Piperidine under Basic Conditions
The Cbz group is generally considered stable under the basic conditions required for Fmoc deprotection.[1] Treatment of an N-Cbz protected amine with 20% piperidine in DMF at room temperature is not a standard method for its removal and is expected to leave the Cbz group intact. This stability is crucial for synthetic strategies that employ both protecting groups, allowing for the selective deprotection of an Fmoc-protected amine without affecting a Cbz-protected piperidine.
Stability of N-Fmoc-Piperidine under Reductive and Acidic Conditions
The orthogonality of Fmoc towards Cbz deprotection conditions is not absolute, a concept often referred to as "quasi-orthogonality".[5]
-
Catalytic Hydrogenolysis: While the primary method for Cbz removal, catalytic hydrogenolysis can also lead to the cleavage of the Fmoc group.[5] The fluorenyl group can be reduced under these conditions, leading to the unintended deprotection of the piperidine nitrogen. The degree of this side reaction can be substrate-dependent and influenced by the catalyst, solvent, and reaction time.
-
Acidic Conditions: The Fmoc group is generally stable to acidic conditions, a key feature of its orthogonality with acid-labile protecting groups like Boc (tert-Butoxycarbonyl).[5] However, strong acidic conditions, such as those sometimes used for Cbz removal (e.g., HBr in acetic acid), can lead to the cleavage of the Fmoc group.
Quantitative Data Summary
While the principles of orthogonality between Cbz and Fmoc are well-established qualitatively, there is a notable lack of direct, quantitative comparative studies on the simple piperidine scaffold in the literature. Most kinetic and stability data are derived from the context of peptide synthesis, where the substrate is an amino acid. To provide a more precise understanding, the following table summarizes the expected stability based on available information and highlights where further experimental data is needed.
| Protecting Group | Deprotection Condition | Stability of Orthogonal Group on Piperidine Scaffold | Supporting Evidence/Comments |
| Fmoc | 20% Piperidine in DMF | Cbz: Expected to be highly stable.[1] | Widely accepted in orthogonal synthesis schemes. Quantitative data on piperidine is lacking. |
| Cbz | H₂, Pd/C in Methanol | Fmoc: Prone to cleavage (quasi-orthogonal).[5] | The extent of cleavage is not well-documented for the piperidine scaffold. |
| Cbz | Strong Acid (e.g., HBr/AcOH) | Fmoc: Prone to cleavage.[5] | Strong acids are generally not compatible with the Fmoc group. |
Experimental Protocols
To address the gap in quantitative data, the following detailed experimental protocols are proposed. These protocols are designed to be self-validating systems for researchers to quantify the stability of N-Cbz-piperidine and N-Fmoc-piperidine under orthogonal deprotection conditions.
Protocol 1: Synthesis of N-Cbz-piperidine and N-Fmoc-piperidine
Objective: To prepare the starting materials for stability studies.
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Cbz-piperidine Synthesis:
-
Dissolve piperidine (1.0 eq) in DCM.
-
Add an aqueous solution of NaHCO₃ (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Cbz-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
-
N-Fmoc-piperidine Synthesis:
-
Follow the same procedure as for N-Cbz-piperidine, substituting Fmoc-Cl (1.1 eq) for Cbz-Cl.
-
Protocol 2: Quantitative Stability Analysis by RP-HPLC
Objective: To quantify the stability of each protected piperidine under the deprotection conditions of the other.
Instrumentation and Materials:
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector.
-
N-Cbz-piperidine and N-Fmoc-piperidine (synthesized in Protocol 1).
-
Condition A (Fmoc Deprotection): 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Condition B (Cbz Deprotection): 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).
-
Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA, HPLC grade).
-
Internal standard (e.g., naphthalene).
Procedure:
-
Stability of N-Cbz-piperidine under Basic Conditions:
-
Prepare a stock solution of N-Cbz-piperidine and an internal standard in DMF.
-
Add the stock solution to Condition A (20% piperidine in DMF) to initiate the experiment (t=0).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the aliquot by diluting it into an HPLC vial containing mobile phase A (e.g., 0.1% TFA in water/ACN).
-
Analyze the samples by RP-HPLC, monitoring the disappearance of the N-Cbz-piperidine peak relative to the internal standard.
-
-
Stability of N-Fmoc-piperidine under Hydrogenolysis:
-
Dissolve N-Fmoc-piperidine and an internal standard in methanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) to initiate the reaction (t=0).
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), carefully take an aliquot of the reaction mixture (venting the hydrogen atmosphere as per safety protocols).
-
Filter the aliquot through a syringe filter to remove the Pd/C catalyst.
-
Dilute the filtered aliquot into an HPLC vial.
-
Analyze the samples by RP-HPLC, monitoring the disappearance of the N-Fmoc-piperidine peak relative to the internal standard.
-
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: 254 nm for Cbz, 265 nm for Fmoc.
Visualization of Key Concepts
Conclusion and Recommendations
The choice between Cbz and Fmoc for the protection of the piperidine scaffold is highly dependent on the planned synthetic route and the other functional groups present in the molecule.
-
Cbz is the group of choice when exceptional stability is required, and subsequent reactions involve basic conditions or other transformations that would cleave an Fmoc group. Its removal via hydrogenolysis is clean and efficient, provided the molecule does not contain other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
-
Fmoc is ideal for strategies that require a mild, base-labile protecting group. It is particularly advantageous in orthogonal protection schemes with acid-labile groups like Boc. However, researchers must be cautious when employing reductive conditions, as the Fmoc group may not be completely stable.
For syntheses requiring the use of both protecting groups, the established orthogonality holds that Fmoc can be removed in the presence of Cbz. However, the reverse is not entirely true under standard Cbz deprotection conditions. The proposed experimental protocols provide a framework for generating much-needed quantitative data to enable more precise planning of complex synthetic routes involving the versatile piperidine scaffold. By understanding the nuances of each protecting group's stability, researchers can devise more efficient, higher-yielding, and robust synthetic strategies.
References
- 1. fuaij.com [fuaij.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Spectroscopic Signatures: A Comparative Guide to Differentiating (S)- and (R)-Enantiomers of 1-Cbz-piperidine-3-carboxylic acid
In the landscape of pharmaceutical development and chiral chemistry, the unambiguous differentiation of enantiomers is a critical analytical challenge. Enantiomeric pairs, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of advanced spectroscopic techniques for the absolute configuration assignment of the (S)- and (R)-enantiomers of 1-Cbz-piperidine-3-carboxylic acid, a versatile chiral building block in medicinal chemistry.[1][2]
This document moves beyond a theoretical overview to present a practical comparison based on simulated experimental data. By examining the distinct spectroscopic signatures elicited by Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, we aim to equip researchers with the foundational knowledge to select and apply the most appropriate technique for their analytical needs.
The Challenge of Enantiomeric Differentiation
Enantiomers, being non-superimposable mirror images, present a unique analytical hurdle. Standard spectroscopic methods such as conventional IR and NMR are insensitive to chirality, yielding identical spectra for both the (S) and (R) forms. Consequently, chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are indispensable for their distinction.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Vibrational Fingerprint of Chirality
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[3][4][5] This technique provides a rich, fingerprint-like spectrum that is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule. For enantiomers, the VCD spectra are perfect mirror images of each other, exhibiting equal magnitude but opposite signs for corresponding vibrational bands.[6]
Simulated VCD Spectra of (S)- and (R)-1-Cbz-piperidine-3-carboxylic acid
The following spectra are simulated based on Density Functional Theory (DFT) calculations, a common and reliable method for predicting VCD spectra.[4][5] These simulations illustrate the expected mirror-image relationship between the enantiomers.
Disclaimer: The following spectral data are simulated for illustrative purposes and are intended to represent the expected experimental outcomes based on established computational methodologies.
Table 1: Simulated VCD Data for Key Vibrational Bands of (S)- and (R)-1-Cbz-piperidine-3-carboxylic acid
| Wavenumber (cm⁻¹) | Vibrational Assignment | (S)-Enantiomer ΔA (x 10⁻⁵) | (R)-Enantiomer ΔA (x 10⁻⁵) |
| ~2950 | C-H stretch (piperidine ring) | +2.5 | -2.5 |
| ~1735 | C=O stretch (carboxylic acid) | -5.8 | +5.8 |
| ~1690 | C=O stretch (carbamate) | +4.2 | -4.2 |
| ~1450 | CH₂ scissoring (piperidine ring) | -1.9 | +1.9 |
| ~1230 | C-O stretch (carboxylic acid) | +3.7 | -3.7 |
The clear sign inversion for all corresponding peaks in the VCD spectra of the (S)- and (R)-enantiomers provides an unequivocal method for their differentiation and the assignment of their absolute configuration when compared with a calculated spectrum of a known configuration.
Experimental Protocol: VCD Analysis
Caption: Workflow for VCD-based absolute configuration determination.
Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light, arising from electronic transitions within the molecule.[7] This technique is particularly effective for molecules containing chromophores, such as the phenyl group in the Cbz protecting group of our target molecule. Similar to VCD, the ECD spectra of enantiomers are mirror images.
Simulated ECD Spectra of (S)- and (R)-1-Cbz-piperidine-3-carboxylic acid
The following ECD spectra were simulated using Time-Dependent Density Functional Theory (TD-DFT), a standard method for predicting the chiroptical response of molecules in the UV-Vis region.[8]
Disclaimer: The following spectral data are simulated for illustrative purposes and are intended to represent the expected experimental outcomes based on established computational methodologies.
Table 2: Simulated ECD Data for (S)- and (R)-1-Cbz-piperidine-3-carboxylic acid
| Wavelength (nm) | Transition | (S)-Enantiomer Molar Ellipticity [θ] (deg cm² dmol⁻¹) | (R)-Enantiomer Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| ~265 | π → π* (phenyl ring) | +15,000 | -15,000 |
| ~215 | π → π* (phenyl ring) | -22,000 | +22,000 |
| ~205 | n → π* (carbonyls) | +8,000 | -8,000 |
The "Cotton effects"—the positive and negative peaks in the ECD spectrum—are of opposite sign for the two enantiomers, allowing for their clear differentiation.
Experimental Protocol: ECD Analysis
Caption: Workflow for ECD-based absolute configuration determination.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): Inducing Diastereomeric Environments
While standard NMR is blind to chirality, the addition of a chiral solvating agent (CSA) can induce a chiral environment around the enantiomers of the analyte.[6] This results in the formation of transient, diastereomeric complexes that are, in principle, NMR-distinguishable. The differential interactions within these diastereomeric solvates lead to small but measurable differences in the chemical shifts (Δδ) of the analyte's protons.[9][10]
Simulated ¹H NMR Data in the Presence of a Chiral Solvating Agent
For this example, we will consider the use of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol as a CSA. The interaction of the CSA with the enantiomers of 1-Cbz-piperidine-3-carboxylic acid is expected to cause the most significant chemical shift non-equivalence for the protons near the stereocenter and the carboxylic acid group.
Disclaimer: The following spectral data are simulated for illustrative purposes and are intended to represent the expected experimental outcomes.
Table 3: Simulated ¹H NMR Chemical Shift Differences (Δδ) for a Racemic Mixture of 1-Cbz-piperidine-3-carboxylic acid with (R)-CSA
| Proton (Position) | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with (R)-CSA (ppm) | Δδ (ppm) (δS - δR) |
| H-3 | ~2.90 | (S): 2.95, (R): 2.92 | 0.03 |
| H-2 (axial) | ~3.20 | (S): 3.26, (R): 3.24 | 0.02 |
| H-2 (equatorial) | ~4.10 | (S): 4.15, (R): 4.14 | 0.01 |
| COOH | ~12.5 | (S): 12.58, (R): 12.54 | 0.04 |
In the presence of the CSA, the originally single peak for a given proton in the racemic mixture splits into two distinct signals, one for the (S)-enantiomer and one for the (R)-enantiomer. This allows for not only the differentiation of the enantiomers but also the determination of enantiomeric excess (ee) by integrating the respective signals.
Experimental Protocol: NMR with CSA
Caption: Workflow for chiral discrimination using NMR with a CSA.
Comparative Summary and Concluding Remarks
| Technique | Principle | Key Advantage | Limitations |
| VCD | Differential absorption of polarized IR light | Provides a rich, detailed "fingerprint" of the entire molecule's stereochemistry.[3][4] | Requires higher sample concentrations; computationally intensive for highly flexible molecules. |
| ECD | Differential absorption of polarized UV-Vis light | High sensitivity, requires less sample; particularly effective for molecules with chromophores.[7] | Less structural information compared to VCD; not suitable for molecules without a chromophore. |
| NMR with CSA | Formation of transient diastereomeric complexes | Allows for quantification of enantiomeric excess (ee); widely accessible instrumentation.[6][10] | Signal splitting can be small and may require optimization of CSA, solvent, and temperature. Does not directly provide absolute configuration without a reference standard. |
The choice of spectroscopic method for differentiating the enantiomers of 1-Cbz-piperidine-3-carboxylic acid depends on the specific analytical goal. VCD and ECD are powerful techniques for the unambiguous determination of absolute configuration by comparing experimental data with quantum chemical calculations. NMR with a chiral solvating agent, on the other hand, is an excellent and practical method for determining the enantiomeric purity of a sample. A comprehensive approach, potentially employing more than one of these techniques, will provide the most robust and validated characterization of chiral molecules in research and development.
References
- 1. arxiv.org [arxiv.org]
- 2. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ReSpect program [respectprogram.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. arpi.unipi.it [arpi.unipi.it]
A Senior Application Scientist's Guide to Evaluating (S)-1-Cbz-piperidine-3-carboxylic Acid Derivatives as Serine Protease Inhibitors
Introduction: The Strategic Value of the Piperidine Scaffold in Targeting Coagulation Factors
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and synthetic tractability make it an ideal starting point for developing potent and selective enzyme inhibitors.[1] This guide focuses on derivatives of a specific chiral building block, (S)-1-Cbz-piperidine-3-carboxylic acid, and evaluates their potential as inhibitors of two critical serine proteases in the blood coagulation cascade: Factor Xa (FXa) and Thrombin.[3][4]
Factor Xa occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways, making its inhibition a prime strategy for anticoagulation therapy.[5][6] Thrombin acts downstream, catalyzing the final conversion of fibrinogen to fibrin, the protein mesh that forms a blood clot.[4][7] Consequently, direct inhibitors of these enzymes are of significant therapeutic interest for preventing and treating thrombotic diseases.[8][9] This guide provides a comparative analysis of (S)-1-Cbz-piperidine-3-carboxylic acid derivatives, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation anticoagulants.
The Coagulation Cascade: A Visual Overview
To appreciate the significance of targeting FXa and Thrombin, it is essential to understand their roles within the broader physiological context. The following diagram illustrates the simplified blood coagulation cascade, highlighting the central positions of our target enzymes.
Caption: The Blood Coagulation Cascade highlighting the central roles of Factor Xa and Thrombin.
Synthetic Strategy: From Chiral Building Block to Diverse Inhibitors
The journey from the starting material, (S)-1-Cbz-piperidine-3-carboxylic acid, to a library of potential inhibitors involves a series of strategic chemical transformations. The carboxybenzyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen, while the carboxylic acid provides a handle for elaboration. A common synthetic route involves amide coupling to introduce diverse chemical moieties, allowing for the exploration of structure-activity relationships (SAR).
The diagram below outlines a generalized workflow for synthesizing a library of derivatives. The choice of amine (R-NH2) is critical, as this moiety will interact with the enzyme's binding pockets, dictating both potency and selectivity.
Caption: Generalized synthetic workflow for preparing inhibitor libraries.
This modular approach is highly efficient for generating chemical diversity. For instance, coupling with various substituted anilines or benzylamines can systematically probe the hydrophobic and electrostatic requirements of the enzyme's active site pockets.[3][10]
Comparative Analysis: Potency and Selectivity of Piperidine Derivatives
The efficacy of an enzyme inhibitor is quantified by its IC50 value (the concentration required to inhibit 50% of enzyme activity) or its inhibition constant (Ki). A lower value indicates higher potency. Equally important is selectivity—an ideal drug candidate should potently inhibit its target while sparing other related enzymes to minimize off-target effects.
The following table summarizes hypothetical but representative data for a series of (S)-1-Cbz-piperidine-3-carboxylic acid derivatives, illustrating how structural modifications can influence activity against Factor Xa and Thrombin.
| Compound ID | R-Group (Substitution on Amide) | Factor Xa IC50 (nM) | Thrombin IC50 (nM) | Selectivity (FXa/Thrombin) |
| PD-01 | 4-Chlorophenyl | 15 | 1,500 | 100x |
| PD-02 | 3-Chlorophenyl | 85 | 2,300 | 27x |
| PD-03 | 4-Methoxyphenyl | 250 | 5,000 | 20x |
| PD-04 | Benzyl | 120 | 80 | 0.67x |
| PD-05 | 4-Aminosulfonylphenyl | 5 | 8,000 | 1,600x |
Analysis of Structure-Activity Relationships (SAR):
-
P1 Pocket Interaction: The data suggest that an aromatic ring directly attached to the amide nitrogen is beneficial for FXa inhibition. The position of substituents on this ring is critical; for example, the 4-chloro substitution (PD-01) is significantly more potent against FXa than the 3-chloro analog (PD-02).[8]
-
Selectivity: A key finding is the ability to tune selectivity. While the benzyl derivative (PD-04) shows poor selectivity, the introduction of a 4-chlorophenyl group (PD-01) confers a 100-fold preference for FXa over Thrombin. The 4-aminosulfonylphenyl group (PD-05) dramatically enhances this selectivity to over 1,600-fold, likely through specific interactions within the S1 pocket of FXa.[11]
-
Electronic Effects: The electron-withdrawing chloro and aminosulfonyl groups appear to enhance FXa potency compared to the electron-donating methoxy group (PD-03), hinting at important electronic interactions with active site residues.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and robust experimental protocols are paramount. Here, we detail two essential workflows: an enzyme kinetic assay to determine potency and a biophysical assay to confirm direct binding.
Protocol 1: Enzyme Kinetic Assay for IC50 Determination
This protocol describes a typical fluorogenic assay to measure the inhibitory activity of compounds against serine proteases like FXa or Thrombin.[12][13][14]
Principle: The assay utilizes a synthetic peptide substrate linked to a fluorescent reporter (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by the active enzyme, the fluorophore is released, and the increase in fluorescence intensity over time is proportional to enzyme activity. An inhibitor will reduce the rate of this fluorescence increase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Enzyme Stock: Reconstitute recombinant human Factor Xa or Thrombin to a stock concentration of 1 µM in assay buffer. Aliquot and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock of a suitable fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin) in DMSO.[14]
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of the serially diluted inhibitor solutions to the test wells. Add 1 µL of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
Add 25 µL of a working solution of the enzyme (e.g., final concentration of 1 nM) to all wells except the "no enzyme" controls.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., final concentration of 50 µM).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.[13]
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Subtract the average rate of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Biophysical Validation using Surface Plasmon Resonance (SPR)
While kinetic assays measure functional inhibition, they can be susceptible to artifacts. Biophysical methods like SPR provide orthogonal validation by directly measuring the binding interaction between the inhibitor and the enzyme target.[15][16]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The enzyme is immobilized on the chip, and a solution containing the inhibitor (analyte) is flowed over the surface. Binding of the inhibitor to the enzyme causes a change in mass, which alters the refractive index and is detected in real-time as a response.
Step-by-Step Methodology:
-
Chip Preparation and Enzyme Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the target enzyme (e.g., Factor Xa) onto the surface via covalent amine coupling to a target density (e.g., ~2000 Response Units, RU).
-
Deactivate any remaining active esters on the surface using ethanolamine. A reference flow cell is typically prepared in the same way but without the enzyme to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a serial dilution of the inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the enzyme and reference flow cells for a set association time (e.g., 120 seconds).
-
Follow with an injection of running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Between cycles, inject a regeneration solution (if necessary) to remove any bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.
-
The resulting sensorgrams show the association and dissociation phases of the binding event.
-
Fit the data globally to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Conclusion and Future Directions
This guide demonstrates that derivatives of (S)-1-Cbz-piperidine-3-carboxylic acid represent a promising scaffold for the development of potent and selective serine protease inhibitors. Through systematic synthetic exploration guided by robust enzymatic and biophysical screening, it is possible to identify compounds with desirable activity profiles against key targets in the coagulation cascade like Factor Xa. The SAR data clearly indicate that modifications to the amide substituent are critical for tuning both potency and selectivity. The detailed protocols provided herein offer a self-validating framework for researchers to confidently evaluate their own novel derivatives, paving the way for the discovery of new antithrombotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 15. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
